Benzyl phenylacetate
Description
Phenylmethyl benzeneacetate, also known as benzyl alpha-toluate or this compound, belongs to the class of organic compounds known as benzyloxycarbonyls. These are organic compounds containing a carbonyl group substituted with a benzyloxyl group. Phenylmethyl benzeneacetate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, phenylmethyl benzeneacetate is primarily located in the membrane (predicted from logP). Phenylmethyl benzeneacetate has a sweet, cocoa, and floral taste.
Structure
3D Structure
Properties
IUPAC Name |
benzyl 2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C15H14O2/c16-15(11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |
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InChI Key |
MIYFJEKZLFWKLZ-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C15H14O2 | |
| Record name | BENZYL PHENYLACETATE | |
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DSSTOX Substance ID |
DTXSID6024597 | |
| Record name | Benzyl phenylacetate | |
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Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Benzyl phenylacetate is a clear colorless liquid with a honey-like odor. (NTP, 1992), colourless liquid with a sweet, honey-floral odour | |
| Record name | BENZYL PHENYLACETATE | |
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| Record name | Benzyl phenylacetate | |
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| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/752/ | |
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Boiling Point |
318.00 to 320.00 °C. @ 760.00 mm Hg | |
| Record name | Phenylmethyl benzeneacetate | |
| Source | Human Metabolome Database (HMDB) | |
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Flash Point |
greater than 200 °F (NTP, 1992) | |
| Record name | BENZYL PHENYLACETATE | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | BENZYL PHENYLACETATE | |
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| Record name | Benzyl phenylacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/752/ | |
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Density |
1.1 (NTP, 1992) - Denser than water; will sink, 1.094-1.100 | |
| Record name | BENZYL PHENYLACETATE | |
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| Record name | Benzyl phenylacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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CAS No. |
102-16-9 | |
| Record name | BENZYL PHENYLACETATE | |
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| Record name | Benzyl phenylacetate | |
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| Record name | Benzyl phenylacetate | |
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| Record name | Benzeneacetic acid, phenylmethyl ester | |
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| Record name | BENZYL PHENYLACETATE | |
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| Record name | Phenylmethyl benzeneacetate | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Benzyl Phenylacetate via Esterification of Benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl phenylacetate (CAS 102-16-9) is an aromatic ester known for its sweet, floral, honey-like fragrance, making it a valuable compound in the flavor and fragrance industries. It serves as a key component in perfumes and as a flavoring agent in various food products. Beyond its organoleptic properties, this compound and its derivatives are also intermediates in the synthesis of more complex molecules relevant to the pharmaceutical and agrochemical sectors.
This technical guide provides a comprehensive overview of the synthesis of this compound through the Fischer-Speier esterification of benzyl alcohol with phenylacetic acid. It includes a detailed experimental protocol, a summary of relevant quantitative data, and a visual representation of the experimental workflow.
Synthesis Overview: Fischer-Speier Esterification
The primary method for synthesizing this compound is the acid-catalyzed esterification of benzyl alcohol with phenylacetic acid. This reversible reaction, known as the Fischer-Speier esterification, involves heating the alcohol and carboxylic acid with a strong acid catalyst.
Chemical Equation:
To drive the equilibrium towards the product (this compound), an excess of one of the reactants (typically the less expensive one) is used, and/or the water formed during the reaction is removed, often by azeotropic distillation using a Dean-Stark apparatus.
Catalysis in this compound Synthesis
A variety of acid catalysts can be employed to facilitate the esterification process. The choice of catalyst can influence reaction time, temperature, and overall yield.
-
Homogeneous Catalysts: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are the most common and traditional catalysts for Fischer esterification. They are highly effective but can lead to side reactions and present challenges in separation from the product mixture, often requiring neutralization and extensive washing steps.
-
Heterogeneous Catalysts (Solid Acids): To simplify catalyst removal and improve the environmental profile of the synthesis, solid acid catalysts have been investigated for similar esterification reactions. These include:
-
Zeolites: Microporous aluminosilicates like H-ZSM-5 and H-Beta offer shape selectivity and high thermal stability.
-
Ion-Exchange Resins: Sulfonated polystyrene resins (e.g., Amberlyst-15) provide acidic sites and are easily filtered off post-reaction.
-
Sulfated Metal Oxides: Materials like sulfated zirconia (SO₄²⁻/ZrO₂) exhibit superacidic properties and can catalyze the reaction efficiently.
-
Experimental Protocol: Synthesis of this compound
The following is a representative experimental protocol for the synthesis of this compound, compiled from general Fischer esterification procedures and specific conditions reported for analogous ester syntheses.
4.1 Materials and Equipment:
-
Reactants: Benzyl alcohol, Phenylacetic acid
-
Catalyst: Concentrated Sulfuric Acid (H₂SO₄)
-
Solvents: Toluene (for azeotropic water removal, optional), Diethyl ether (for extraction)
-
Reagents for Work-up: 5% Sodium bicarbonate (NaHCO₃) solution, Saturated sodium chloride (brine) solution, Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Equipment: Round-bottom flask, Reflux condenser, Dean-Stark apparatus (optional), Heating mantle, Magnetic stirrer and stir bar, Separatory funnel, Rotary evaporator, Distillation apparatus (for vacuum distillation).
4.2 Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add phenylacetic acid (e.g., 0.1 mol, 13.6 g) and benzyl alcohol (e.g., 0.12 mol, 12.4 mL, 13.0 g). A slight excess of the alcohol is used to shift the reaction equilibrium.
-
Catalyst Addition: Slowly and carefully add the acid catalyst, such as concentrated sulfuric acid (approx. 0.5 mL), to the stirred mixture.
-
Reflux: Attach a reflux condenser to the flask. If using a Dean-Stark trap to remove water, place it between the flask and the condenser and fill the trap with a suitable solvent like toluene. Heat the mixture to reflux using a heating mantle and maintain the reflux with vigorous stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Quenching: After the reaction is complete (as indicated by TLC or cessation of water collection in the Dean-Stark trap), allow the mixture to cool to room temperature.
-
Extraction and Washing: Transfer the cooled reaction mixture to a separatory funnel. Dilute the mixture with diethyl ether (approx. 50 mL).
-
Wash the organic layer sequentially with:
-
Water (2 x 50 mL)
-
5% Sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst and remove unreacted phenylacetic acid. (Caution: CO₂ evolution may occur).
-
Saturated brine solution (1 x 50 mL) to aid in the separation of the layers and remove residual water.
-
-
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
-
Purification: The resulting crude this compound is purified by vacuum distillation to yield a colorless to pale yellow liquid.
Quantitative Data Summary
While specific data for the direct esterification of benzyl alcohol with phenylacetic acid is not widely tabulated, the following tables summarize typical conditions and results for the closely analogous synthesis of benzyl acetate from benzyl alcohol and acetic acid. These values provide a strong baseline for optimizing the synthesis of this compound.
Table 1: Reactant and Catalyst Ratios for Benzyl Acetate Synthesis
| Catalyst | Molar Ratio (Acid:Alcohol) | Catalyst Loading | Reference |
| Sulfuric Acid | 1:1 | Catalytic amount | [1] |
| Sulfuric Acid | 5:1 | 0.05 molar ratio to alcohol | |
| Strong Acid Cation Exchange Resin | 2.0:2.25 | 25% (w/w) of acetic acid | |
| Zeolites (H-forms) | 1:2 to 2:1 | Varies |
Table 2: Reaction Conditions and Yields for Benzyl Acetate Synthesis
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sulfuric Acid | Reflux (~118) | 1 | 94.3 | [1] |
| Sulfuric Acid | Reflux | 14 | Not specified | |
| Strong Acid Cation Exchange Resin | 100 | 10 | 84.2 | |
| Phosphotungstic Acid | Reflux | 2 | 90.0 | |
| S₂O₈²⁻-ZrO₂-Nd₂O₃ | 110 | 5 | 98.6 |
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the synthesis process from starting materials to the purified final product.
Purification and Characterization
7.1 Purification
The primary method for purifying this compound is vacuum distillation . Due to its relatively high boiling point (317-319 °C at atmospheric pressure), distillation under reduced pressure is necessary to prevent decomposition. The crude product obtained after solvent evaporation is transferred to a distillation apparatus, and the fraction boiling at the correct temperature for the applied vacuum is collected.
7.2 Characterization
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide structural confirmation of the ester.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, notably the ester carbonyl (C=O) stretch, which typically appears around 1735 cm⁻¹.
-
Refractive Index: Measurement of the refractive index provides a quick check of purity against known values (n²⁰/D ≈ 1.555).
Conclusion
The synthesis of this compound via Fischer esterification of benzyl alcohol and phenylacetic acid is a robust and well-established method. While traditional homogeneous catalysts like sulfuric acid are effective, the use of heterogeneous solid acid catalysts presents a more sustainable and easily managed alternative. The protocol outlined in this guide, along with the comparative data from analogous reactions, provides a solid foundation for researchers and professionals to successfully synthesize and purify this valuable aromatic ester for applications in the fragrance, flavor, and pharmaceutical industries.
References
The Ubiquitous Yet Understated Presence of Benzyl Phenylacetate in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl phenylacetate (C₁₅H₁₄O₂) is a naturally occurring aromatic ester that contributes to the complex scent profiles of various flowering plants.[1][2][3][4] Characterized by its sweet, floral, and honey-like aroma with nuances of jasmine and rose, this volatile organic compound (VOC) plays a significant, though often subtle, role in plant ecology.[2][5][6] While well-known in the fragrance and flavor industries for its desirable olfactory properties, its natural occurrence, biosynthesis, and specific biological functions within the plant kingdom are areas of ongoing scientific exploration.[4] This technical guide provides an in-depth overview of the current knowledge on the natural occurrence of this compound in plants, detailing its biosynthesis, analytical methodologies for its detection, and its purported roles in plant signaling and ecological interactions.
Natural Occurrence and Quantitative Data
This compound has been identified as a component of the floral scent of a select number of plant species. The most cited natural source is the champaca tree (Michelia champaca), where it contributes to the flower's rich and complex fragrance.[1][2] While its presence is noted in other species, comprehensive quantitative data across a wide range of plants remains limited. The concentration of this compound can vary significantly based on the plant species, chemotype, developmental stage of the flower, and the extraction method employed.
Table 1: Documented Natural Occurrence of this compound in Plants
| Plant Species | Family | Plant Part | Concentration | Reference |
| Michelia champaca | Magnoliaceae | Flower Concrete | 0.20% | [3] |
| Jasminum sambac | Oleaceae | Flower Headspace | Detected, but not quantified as a major component. Related esters like benzyl acetate and benzyl benzoate are present. | [7] |
Note: The data on the natural occurrence and concentration of this compound is currently sparse in scientific literature. The table will be updated as more quantitative analyses become available.
Biosynthesis of this compound
The biosynthesis of this compound in plants is believed to follow the general pathway for the formation of volatile esters, which involves the esterification of an alcohol with an acyl-coenzyme A (CoA) thioester. The specific enzymes responsible for the final condensation step to form this compound have not been definitively characterized, but are likely members of the alcohol acyltransferase (AAT) family.[8][9][10]
The proposed biosynthetic pathway initiates from the amino acid L-phenylalanine and involves two key precursor molecules: benzyl alcohol and phenylacetyl-CoA.
-
Formation of Benzyl Alcohol: L-phenylalanine is converted to benzaldehyde through various enzymatic steps. Benzaldehyde is then reduced to benzyl alcohol by an alcohol dehydrogenase.
-
Formation of Phenylacetyl-CoA: L-phenylalanine is converted to phenylacetic acid (PAA). PAA is then activated to phenylacetyl-CoA by a CoA ligase.
-
Esterification: In the final step, an alcohol acyltransferase (AAT) catalyzes the transfer of the phenylacetyl group from phenylacetyl-CoA to benzyl alcohol, forming this compound and releasing CoA.[8][9][10]
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols for Analysis
The identification and quantification of this compound in plant tissues are primarily achieved through chromatographic techniques, particularly gas chromatography-mass spectrometry (GC-MS). Due to its volatile nature, headspace sampling methods are often employed to analyze the emitted scent without damaging the plant material.
Key Experimental Workflow: Headspace Solid-Phase Microextraction (HS-SPME) followed by GC-MS
This is a widely used, solvent-free method for the analysis of volatile and semi-volatile organic compounds in plants.[7][11][12]
-
Sample Preparation: A fresh plant sample (e.g., a flower) is enclosed in a sealed vial.
-
Headspace Extraction (SPME): A solid-phase microextraction (SPME) fiber coated with a suitable stationary phase is exposed to the headspace of the vial. The volatile compounds, including this compound, adsorb onto the fiber.
-
Thermal Desorption and GC-MS Analysis: The SPME fiber is then inserted into the heated injection port of a gas chromatograph, where the adsorbed volatiles are thermally desorbed and transferred to the GC column. The compounds are separated based on their boiling points and polarity. The separated compounds then enter the mass spectrometer, which provides mass spectra for identification.
-
Quantification: Quantification is typically performed by comparing the peak area of the identified this compound with that of an internal or external standard of a known concentration.
Caption: Workflow for HS-SPME-GC-MS analysis of floral volatiles.
Biological Functions and Signaling Pathways
Volatile organic compounds, including esters like this compound, are crucial for a plant's interaction with its environment. They can act as signals in various ecological contexts, including attracting pollinators, deterring herbivores, and communicating with other plants.[13][14][15][16][17][18][19][20] The specific role of this compound is not yet fully elucidated, but its pleasant floral scent strongly suggests a role in pollinator attraction.
Potential Roles of this compound:
-
Pollinator Attraction: The sweet, floral scent of this compound is likely to be part of a complex bouquet of volatiles that attracts specific pollinators, such as bees and moths, to the flower, thereby facilitating pollination.
-
Defense: Some volatile esters have been shown to have repellent effects on herbivores or attract natural enemies of herbivores. While not specifically demonstrated for this compound, this remains a plausible function.[21][22][23]
-
Interspecific and Intraspecific Signaling: Plants can release VOCs in response to environmental stresses, such as herbivory or pathogen attack. These airborne signals can be perceived by neighboring plants, which may then prime their own defense mechanisms.[13][14][24] It is possible that this compound is a component of such signaling blends.
General VOC Signaling Pathway
The perception of VOCs by plants is thought to initiate a signaling cascade that leads to a physiological response. While the specific receptors for most VOCs, including this compound, are yet to be identified, the general pathway is believed to involve:
-
Perception: VOCs are perceived by receptors on the plant cell surface.
-
Signal Transduction: This binding event triggers a cascade of intracellular signaling events, often involving changes in ion fluxes, the production of reactive oxygen species (ROS), and the activation of protein kinases.
-
Hormonal Crosstalk: The VOC signal is often integrated with the signaling pathways of major plant hormones, such as jasmonic acid (JA), salicylic acid (SA), and ethylene, which are key regulators of plant defense and development.[17][18]
-
Gene Expression and Physiological Response: The signaling cascade ultimately leads to changes in gene expression, resulting in the production of defense compounds, alterations in growth, or other physiological responses.
Caption: Generalized signaling pathway for plant VOCs.
Conclusion and Future Directions
This compound is a fascinating, yet understudied, component of the plant volatilome. While its presence in Michelia champaca is established, its broader distribution in the plant kingdom and the quantitative aspects of its occurrence are largely unknown. The proposed biosynthetic pathway, culminating in an alcohol acyltransferase-catalyzed esterification, provides a solid framework for future research aimed at identifying and characterizing the specific enzymes involved. Furthermore, elucidating the precise roles of this compound in plant-pollinator interactions, defense mechanisms, and plant-plant communication will require detailed ecological and physiological studies. For drug development professionals, a deeper understanding of the biosynthesis of such compounds could open avenues for their biotechnological production for use in pharmaceuticals and other high-value products. The methodologies outlined in this guide provide a foundation for researchers to further investigate the intriguing world of this aromatic ester.
References
- 1. This compound | The Fragrance Conservatory [fragranceconservatory.com]
- 2. fraterworks.com [fraterworks.com]
- 3. benzyl phenyl acetate, 102-16-9 [thegoodscentscompany.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Benzyl Phenyl Acetate – Floral/Fruity [myskinrecipes.com]
- 6. This compound | 102-16-9 [chemicalbook.com]
- 7. Headspace Solid-Phase Microextraction Coupled to Gas Chromatography-Mass Spectrometry for Analysis of Differences in Aroma composition of Jasminum sambac ‘Bijian Danban Moli’ flowers at Different Opening Stages [agris.fao.org]
- 8. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]
- 9. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 13. [PDF] Volatile Signaling in Plant-Plant Interactions: "Talking Trees" in the Genomics Era | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Plants have an astonishing biochemical communication network - Earth.com [earth.com]
- 16. Plant volatiles as cues and signals in plant communication - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. plantae.org [plantae.org]
- 19. Role of Plant Volatiles as an Immune Signal in Response to Bacterial Infection – Office of Undergraduate Research [our.utah.edu]
- 20. mdpi.com [mdpi.com]
- 21. Benzyl acetates as attractants for the male oriental fruit fly, Dacus dorsalis, and the male melon fly, Dacus cucurbitae - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Benzyl acetates as attractants for the male oriental fruit fly, Dacus dorsalis, and the male melon fly, Dacus cucurbitae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. EP0838998A1 - Insect attractant - Google Patents [patents.google.com]
- 24. mdpi.com [mdpi.com]
Spectroscopic Profile of Benzyl Phenylacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for benzyl phenylacetate, a widely used fragrance and flavoring agent. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control purposes.
Spectroscopic Data Summary
The quantitative spectroscopic data for this compound are summarized in the tables below, providing a clear and concise reference for researchers.
Table 1: ¹H NMR Spectroscopic Data for this compound
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.31 | m | 10H | Aromatic Protons (C₆H₅-CH₂- and C₆H₅-CH₂CO-) |
| 5.12 | s | 2H | -CH₂- (benzyl ester) |
| 3.66 | s | 2H | -CH₂- (phenylacetyl) |
Table 2: ¹³C NMR Spectroscopic Data for this compound
Solvent: CDCl₃
| Chemical Shift (ppm) | Assignment |
| 171.6 | C=O (Ester Carbonyl) |
| 135.9 | Quaternary Aromatic Carbon |
| 134.2 | Quaternary Aromatic Carbon |
| 129.3 | Aromatic CH |
| 128.6 | Aromatic CH |
| 128.5 | Aromatic CH |
| 128.2 | Aromatic CH |
| 127.2 | Aromatic CH |
| 66.8 | -O-CH₂- (Benzyl Ester) |
| 41.7 | -CH₂-CO- (Phenylacetyl) |
Table 3: Infrared (IR) Spectroscopy Peak List for this compound
Sample Preparation: Neat Liquid Film
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3030 | Medium | Aromatic C-H Stretch |
| 2950 | Medium | Aliphatic C-H Stretch |
| 1735 | Strong | C=O Stretch (Ester) |
| 1605, 1495, 1455 | Medium | Aromatic C=C Bending |
| 1260, 1160 | Strong | C-O Stretch (Ester) |
| 740, 695 | Strong | Aromatic C-H Bending (Out of Plane) |
Table 4: Mass Spectrometry (MS) Data for this compound
Ionization Method: Electron Ionization (EI)
| m/z | Relative Abundance (%) |
| 91 | 100.0 |
| 226 | 2.4 |
| 108 | 3.0 |
| 92 | 9.2 |
| 65 | 10.0 |
Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below. These protocols are intended to provide a foundation for reproducible experimental work.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound was prepared by dissolving approximately 20 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution was transferred to a 5 mm NMR tube.
-
¹H NMR: The proton NMR spectrum was recorded on a 400 MHz spectrometer. Data acquisition involved 16 scans with a relaxation delay of 1 second. The resulting Free Induction Decay (FID) was Fourier transformed, and the spectrum was manually phased and baseline corrected.
-
¹³C NMR: The carbon-13 NMR spectrum was acquired on the same 400 MHz spectrometer operating at a frequency of 100 MHz. The spectrum was obtained with proton decoupling. A total of 256 scans were accumulated with a relaxation delay of 2 seconds to ensure adequate signal-to-noise ratio. The FID was processed with an exponential multiplication factor of 1 Hz prior to Fourier transformation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The infrared spectrum of this compound was obtained using a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of the neat liquid sample was placed directly onto the diamond crystal of the ATR unit. The spectrum was recorded over the range of 4000-400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample analysis and automatically subtracted from the sample spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
The mass spectrum of this compound was acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of the sample in dichloromethane was injected into the GC, which was equipped with a non-polar capillary column. The oven temperature was programmed to ramp from 100 °C to 250 °C. The mass spectrometer was operated in EI mode with an electron energy of 70 eV. The ion source temperature was maintained at 230 °C, and the quadrupole mass analyzer scanned from m/z 40 to 400.[1]
Visualized Workflow: Spectroscopic Analysis of an Organic Compound
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound, from sample preparation to data analysis and structure elucidation.
Caption: Spectroscopic Analysis Workflow.
References
An In-depth Technical Guide to Benzyl Phenylacetate (CAS 102-16-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl phenylacetate (CAS No. 102-16-9) is an aromatic ester recognized for its characteristic sweet, floral, honey-like aroma.[1] This comprehensive technical guide provides a detailed overview of its physicochemical properties, spectroscopic data, synthesis, and safety information, tailored for professionals in research and development.
Physicochemical Properties
This compound is a clear, colorless to pale yellow liquid at room temperature.[1] Its key physical and chemical properties are summarized in the tables below.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄O₂ | [1] |
| Molecular Weight | 226.27 g/mol | [1] |
| Appearance | Clear colorless to pale yellow liquid | [1] |
| Odor | Sweet, floral, honey-like | [1] |
| Density | 1.097 g/mL at 25 °C | |
| Boiling Point | 317-320 °C at 760 mmHg | [1] |
| Melting Point | Not well-defined, liquid at room temperature | |
| Flash Point | > 93.33 °C (> 200 °F) | [1] |
| Vapor Pressure | 0.000120 mmHg at 25 °C (estimated) | |
| Refractive Index (n20/D) | 1.552 - 1.560 | [1] |
Table 2: Solubility and Partition Coefficient of this compound
| Property | Value | Reference |
| Water Solubility | Insoluble (< 1 mg/mL at 20 °C) | [1] |
| Solubility in Organic Solvents | Soluble in ethanol | |
| LogP (Octanol/Water Partition Coefficient) | 3.468 (estimated) |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals for the aromatic protons of the benzyl and phenylacetyl groups, as well as the methylene protons of the benzyl group and the methylene protons of the phenylacetyl group.
-
¹³C NMR: The carbon-13 NMR spectrum shows distinct resonances for the carbonyl carbon of the ester, the aromatic carbons, and the methylene carbons.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays a strong absorption band characteristic of the C=O stretching vibration of the ester group, typically around 1735 cm⁻¹. Other significant absorptions include those for C-O stretching and the aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound typically shows a molecular ion peak (M+) at m/z 226. Common fragmentation patterns involve the cleavage of the ester bond, leading to characteristic fragment ions. The base peak is often observed at m/z 91, corresponding to the tropylium cation (C₇H₇⁺) formed from the benzyl group.[1] Other significant fragments can be seen at m/z 108 and 79.[2]
Synthesis of this compound
This compound is most commonly synthesized via the Fischer esterification of phenylacetic acid with benzyl alcohol in the presence of an acid catalyst. An alternative method involves the reaction of phenylacetyl chloride with benzyl alcohol.
Experimental Protocol: Fischer Esterification
This protocol describes a general laboratory-scale synthesis of this compound.
Materials:
-
Phenylacetic acid
-
Benzyl alcohol
-
Concentrated sulfuric acid (catalyst)
-
Toluene (for azeotropic removal of water, optional)
-
Sodium bicarbonate solution (5%)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using toluene), combine equimolar amounts of phenylacetic acid and benzyl alcohol.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight).
-
Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted phenylacetic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Caption: Fischer esterification of this compound.
Safety and Toxicity
This compound is generally considered to be of low toxicity. However, standard laboratory safety precautions should always be observed.
Table 3: Toxicological Data for this compound
| Test | Species | Route | Value | Reference |
| LD50 | Rat | Oral | > 5000 mg/kg | |
| LD50 | Rabbit | Dermal | > 5000 mg/kg |
GHS Hazard Information:
-
Hazard Statements: May cause an allergic skin reaction. Harmful to aquatic life with long lasting effects.
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Avoid release to the environment. Wear protective gloves.
Applications
This compound is widely used in the following industries:
-
Fragrance Industry: A key component in perfumes and cosmetics due to its long-lasting floral and honey notes.[3]
-
Flavor Industry: Used as a flavoring agent in food products, particularly in honey, apple, and pear flavors.
-
Chemical Synthesis: Serves as an intermediate in the synthesis of other organic compounds.
Caption: Applications of this compound.
Conclusion
This compound is a versatile aromatic ester with significant applications in the fragrance and flavor industries. This guide has provided a detailed overview of its chemical and physical properties, spectroscopic characteristics, synthesis, and safety data to support its use in research and development.
References
An In-depth Technical Guide to the Physical Properties of Benzyl Phenylacetate
This technical guide provides a comprehensive overview of the key physical properties of benzyl phenylacetate, specifically its boiling point and density. Designed for researchers, scientists, and professionals in drug development, this document presents quantitative data in a structured format, details relevant experimental methodologies, and illustrates the logical workflow for property determination.
Core Physical Properties of this compound
This compound is a clear, colorless to pale yellow liquid with a characteristic sweet, floral, honey-like odor.[1] It is an ester widely used in the fragrance and flavor industries.[2] Understanding its physical properties is crucial for its application, handling, and synthesis.
Quantitative Data Summary
The boiling point and density of this compound have been determined and reported across various sources. The following table summarizes these key physical constants for easy comparison.
| Physical Property | Value | Conditions |
| Boiling Point | 318.00 to 320.00 °C | @ 760.00 mm Hg[1][3] |
| 317-319 °C | (lit.)[4][5] | |
| 316 - 318 °C | ||
| 305°C | ||
| Density | 1.1 g/mL | Denser than water[1] |
| 1.097 g/mL | @ 25 °C (lit.)[4][5] | |
| 1.09700 to 1.09900 | @ 25.00 °C[3] | |
| 1.087 g/cm³ | ||
| 1.090-1.100 | @ 25°C[6] |
Experimental Protocols for Physical Property Determination
Accurate determination of boiling point and density relies on established laboratory protocols. The following sections detail the general methodologies applicable to a liquid compound such as this compound.
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Several methods can be employed for its determination, ranging from simple to more complex setups.
1. Distillation Method: This is a common and accurate method for determining the boiling point of a liquid.[7]
-
Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).
-
Procedure:
-
A sample of this compound is placed in the distillation flask.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.[7]
-
The liquid is heated to a gentle boil.
-
As the vapor rises and enters the condenser, it cools and liquefies, dripping into the receiving flask.
-
The temperature is recorded when it stabilizes, which corresponds to the boiling point of the liquid at the prevailing atmospheric pressure.[7]
-
2. Thiele Tube Method: This micro-method is suitable when only a small amount of the substance is available.[8]
-
Apparatus: A Thiele tube, a small test tube, a capillary tube (sealed at one end), a thermometer, and a heat source.
-
Procedure:
-
A few drops of this compound are placed in the small test tube.
-
The capillary tube is inverted and placed inside the test tube.
-
The test tube is attached to the thermometer, and the assembly is placed in the Thiele tube containing a high-boiling point oil.
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.
-
As the temperature rises, air trapped in the capillary tube will escape, followed by the vapor of the liquid, forming a steady stream of bubbles.[8][9]
-
The heat is removed, and the apparatus is allowed to cool.
-
The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[8][9]
-
Determination of Density
Density is defined as the mass of a substance per unit volume. For liquids like this compound, this is typically measured in grams per milliliter (g/mL) or grams per cubic centimeter (g/cm³).
1. Pycnometer Method: A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements.[10]
-
Apparatus: A pycnometer, an analytical balance, and a temperature-controlled water bath.
-
Procedure:
-
The mass of the clean, dry, and empty pycnometer is accurately measured.
-
The pycnometer is filled with this compound, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is carefully wiped off.
-
The filled pycnometer is weighed to determine the mass of the liquid.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[10]
-
The measurement should be performed at a constant temperature, often 25°C.
-
2. Graduated Cylinder and Balance Method: This is a simpler, less precise method suitable for general laboratory use.[11]
-
Apparatus: A graduated cylinder and an electronic balance.
-
Procedure:
-
The mass of an empty, dry graduated cylinder is recorded.
-
A specific volume of this compound is carefully measured using the graduated cylinder.
-
The graduated cylinder containing the liquid is weighed.
-
The mass of the liquid is determined by subtracting the mass of the empty cylinder.
-
The density is calculated by dividing the mass of the liquid by the measured volume.[11]
-
Logical Workflow for Physical Property Analysis
The process of determining and verifying the physical properties of a chemical compound follows a logical sequence to ensure accuracy and reliability of the data. This workflow is essential for quality control and research purposes.
References
- 1. This compound | C15H14O2 | CID 60999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. benzyl phenyl acetate, 102-16-9 [thegoodscentscompany.com]
- 4. This compound | 102-16-9 [chemicalbook.com]
- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 6. aurochemicals.com [aurochemicals.com]
- 7. vernier.com [vernier.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Video: Boiling Points - Procedure [jove.com]
- 10. mt.com [mt.com]
- 11. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Solubility of Benzyl Phenylacetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Benzyl phenylacetate (C₁₅H₁₄O₂) is a carboxylic ester known for its characteristic sweet, honey-like floral odor.[1] Its utility extends from perfumery and food flavoring to acting as a potential excipient or intermediate in pharmaceutical formulations. The solubility of this compound in various organic solvents is a fundamental physicochemical property that dictates its application and processing. Factors such as the polarity of the solvent, the molecular structure of both the solute and the solvent, and the temperature play crucial roles in determining the extent of solubility.
Solubility of this compound in Organic Solvents
A thorough review of available literature indicates a general consensus on the qualitative solubility of this compound. It is widely reported to be soluble in many common organic solvents, particularly alcohols and oils, while being insoluble in water.[1][2]
Quantitative Solubility Data
Despite its widespread use, specific quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented in publicly accessible scientific literature. One source explicitly states that this compound is "miscible at room temperature (in ethanol)," which suggests complete solubility in any proportion.[1] For other solvents, the information remains largely qualitative.
The following table summarizes the available qualitative solubility information for this compound in various organic solvents. Researchers requiring precise solubility data for specific applications are advised to determine these values experimentally using the protocols outlined in the subsequent sections of this guide.
| Solvent Family | Solvent | Qualitative Solubility | Citation |
| Alcohols | Ethanol | Miscible at room temperature | [1] |
| Methanol | Soluble | [2] | |
| Ethers | Diethyl Ether | Soluble | [3] |
| Ketones | Acetone | Soluble | [4] |
| Esters | Ethyl Acetate | Soluble (by inference from general solubility) | |
| Aromatic Hydrocarbons | Toluene | Soluble (by inference from general solubility) | |
| Alkanes | Hexane | Likely soluble (in "oils") | [1] |
| Glycols | Propylene Glycol | Poorly soluble | [2] |
| Oils | General Oils | Soluble | [1][2] |
| Other | Chloroform | Miscible | [4] |
Note: "Soluble" indicates that the compound dissolves to a significant extent, but the exact concentration is not specified. "Miscible" implies that the substances form a homogeneous solution in all proportions.
Experimental Protocols for Solubility Determination
The absence of comprehensive quantitative data necessitates the use of reliable experimental methods to determine the solubility of this compound in specific organic solvents. The following are detailed protocols for two common and effective methods: gravimetric analysis and UV-Vis spectroscopy.
Gravimetric Method for Solubility Determination
This classic and straightforward method involves preparing a saturated solution, separating the undissolved solute, and determining the mass of the dissolved solute in a known mass of the solvent.
Methodology:
-
Preparation of Saturated Solution:
-
In a temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a thermostatic bath), add an excess amount of this compound to a known volume of the chosen organic solvent.
-
Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated. The temperature should be maintained at the desired value (e.g., 25 °C).
-
-
Phase Separation:
-
Allow the mixture to stand undisturbed for several hours to permit the undissolved this compound to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation.
-
Filter the withdrawn sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any suspended microparticles.
-
-
Solvent Evaporation and Mass Determination:
-
Accurately weigh a clean, dry evaporating dish (W₁).
-
Transfer the filtered saturated solution into the evaporating dish and weigh it again to determine the mass of the solution (W₂).
-
Place the evaporating dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the this compound.
-
Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it to determine the mass of the dish and the dissolved solute (W₃).
-
-
Calculation of Solubility:
-
Mass of the dissolved this compound = W₃ - W₁
-
Mass of the solvent = W₂ - W₃
-
Solubility ( g/100 g solvent) = [(W₃ - W₁) / (W₂ - W₃)] x 100
-
UV-Vis Spectroscopic Method for Solubility Determination
This method is suitable for aromatic compounds like this compound that exhibit strong UV absorbance. It relies on creating a calibration curve to relate absorbance to concentration.
Methodology:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of a known concentration of this compound in the chosen organic solvent.
-
Perform a series of dilutions to create a set of standard solutions with decreasing concentrations.
-
Measure the UV absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for this compound in that solvent.
-
Plot a calibration curve of absorbance versus concentration and determine the linear regression equation (Beer-Lambert Law).
-
-
Preparation of Saturated Solution:
-
Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution of this compound in the solvent of interest at a constant temperature.
-
-
Sample Preparation and Analysis:
-
Withdraw and filter a sample of the supernatant as described in the gravimetric method (Step 2).
-
Dilute the filtered saturated solution with a known volume of the pure solvent to bring the concentration within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λ_max.
-
-
Calculation of Solubility:
-
Use the linear regression equation from the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
Express the solubility in the desired units (e.g., g/100 mL or mol/L).
-
Logical Workflow for Solvent Selection
The selection of an appropriate solvent is a critical step in many chemical processes. The following workflow, visualized as a flowchart, outlines a systematic approach to solvent selection based on solubility requirements.
Caption: A logical workflow for selecting an appropriate solvent based on solubility.
Conclusion
While specific quantitative solubility data for this compound in a wide array of organic solvents remains elusive in the public domain, this guide provides a consolidated view of its known qualitative solubility characteristics. The detailed experimental protocols for gravimetric and spectroscopic methods offer a robust framework for researchers to empirically determine precise solubility values tailored to their specific needs. The provided workflow for solvent selection serves as a practical tool for making informed decisions in process development and formulation. Further research to populate a comprehensive quantitative solubility database for this important compound would be a valuable contribution to the scientific community.
References
Core Physicochemical Properties of Benzyl Phenylacetate
Introduction
Benzyl phenylacetate (CAS No. 102-16-9) is an aromatic ester recognized for its characteristic sweet, honey-like, floral fragrance.[1][2] This compound is utilized as a fragrance and flavoring agent and serves as an intermediate in organic synthesis. This document outlines the fundamental molecular properties of this compound.
Molecular Formula and Weight
The elemental composition and molecular weight are critical identifiers for any chemical compound, essential for stoichiometric calculations, analytical characterization, and regulatory compliance.
Below is a summary of the key molecular data for this compound.
| Parameter | Value | Source |
| Molecular Formula | C₁₅H₁₄O₂ | [1][2][3][4][5] |
| Molecular Weight | 226.27 g/mol | [1][2][4][5] |
| 226.28 g/mol | [6] | |
| 226.27498 g/mol | [3] |
Logical Relationship of Molecular Properties
The molecular formula dictates the molecular weight. The diagram below illustrates this fundamental relationship.
Caption: Relationship between molecular formula and molecular weight.
References
- 1. This compound | 102-16-9 [chemicalbook.com]
- 2. This compound | C15H14O2 | CID 60999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benzyl phenyl acetate, 102-16-9 [thegoodscentscompany.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Benzyl Phenyl Acetate | Benzyl Phenyl Acetate: Information & Details - Elchemy [elchemy.com]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
An In-depth Technical Guide on the Discovery and History of Benzyl Phenylacetate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl phenylacetate, an ester with a characteristic sweet, floral aroma, has found applications in the fragrance, flavor, and pharmaceutical industries. Its synthesis has evolved significantly from classical esterification methods to more sophisticated and milder modern techniques. This technical guide provides a comprehensive overview of the discovery and history of this compound synthesis, detailing key experimental protocols, comparing quantitative data, and illustrating reaction pathways.
Introduction
This compound (C₁₅H₁₄O₂) is an organic compound formed from the esterification of phenylacetic acid and benzyl alcohol.[1] Its pleasant, honey-like floral scent has made it a valuable ingredient in perfumery and as a flavoring agent.[2] Beyond its aromatic properties, this compound serves as a versatile intermediate in organic synthesis. This guide delves into the historical progression of its synthesis, from early acid-catalyzed methods to contemporary coupling reactions, providing researchers with a thorough understanding of the available synthetic routes.
Historical Perspective and Discovery
The synthesis of esters as a class of organic compounds dates back to the 19th century. The term "ester" itself was coined by the German chemist Leopold Gmelin in the first half of the 19th century. One of the most significant early contributions to ester synthesis was the work of Emil Fischer and Arthur Speier in 1895. They discovered that carboxylic acids could be esterified by refluxing them with an excess of alcohol in the presence of a strong acid catalyst, a reaction now famously known as the Fischer-Speier esterification. This method laid the fundamental groundwork for the synthesis of a vast array of esters, including this compound.
The development of organic synthesis throughout the 20th century brought forth new reagents and methodologies. The limitations of the Fischer-Speier esterification, such as its reversible nature and the often harsh reaction conditions, spurred the development of milder and more efficient techniques. A notable advancement came in 1978 with the introduction of the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate ester formation at room temperature. This method proved particularly useful for substrates sensitive to strong acids.
Key Synthesis Methodologies
The synthesis of this compound can be broadly categorized into two main approaches: direct esterification of phenylacetic acid with benzyl alcohol, and multi-step syntheses involving the initial preparation of phenylacetic acid.
Synthesis of the Precursor: Phenylacetic Acid
Phenylacetic acid is a key precursor for the synthesis of this compound and can be prepared through several routes:
-
From Benzyl Cyanide: A common laboratory and industrial method involves the hydrolysis of benzyl cyanide (phenylacetonitrile). This can be achieved under either acidic or basic conditions. Acid hydrolysis, typically with sulfuric or hydrochloric acid, is a well-established procedure.
-
From Benzyl Chloride: Phenylacetic acid can also be synthesized from benzyl chloride. This can be accomplished through the Grignard reaction, where benzylmagnesium chloride is formed and then reacted with carbon dioxide. Another route is the carbonylation of benzyl chloride in the presence of a suitable catalyst.
Direct Esterification Methods
This classical method involves the direct reaction of phenylacetic acid and benzyl alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid or p-toluenesulfonic acid. The reaction is reversible and is driven to completion by using an excess of one of the reactants (usually the alcohol) or by removing the water formed during the reaction, often through azeotropic distillation with a Dean-Stark apparatus.
Experimental Protocol: Fischer-Speier Esterification of this compound (Classical Approach)
-
Reactants:
-
Phenylacetic acid (1.0 equivalent)
-
Benzyl alcohol (1.5 - 3.0 equivalents)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1-0.2 equivalents)
-
Toluene or a similar solvent for azeotropic water removal
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add phenylacetic acid, benzyl alcohol, and toluene.
-
Slowly add the concentrated sulfuric acid with stirring.
-
Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the reaction is complete (typically several hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to remove the solvent.
-
The crude this compound can be purified by vacuum distillation.
-
Developed as a milder alternative to the Fischer-Speier method, the Steglich esterification is particularly advantageous for acid-sensitive substrates. It employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction proceeds at room temperature and is generally high-yielding.
Experimental Protocol: Steglich Esterification of this compound
-
Reactants:
-
Phenylacetic acid (272 mg, 2.0 mmol, 1.0 equivalent)
-
Benzyl alcohol (208 µL, 2.0 mmol, 1.0 equivalent)
-
N,N'-Diisopropylcarbodiimide (DIC) or N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.1 equivalents)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
-
Procedure:
-
Dissolve phenylacetic acid, benzyl alcohol, and DMAP in dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add the DIC or DCC to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 16 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the precipitated dicyclohexylurea (DCU) or diisopropylurea (DIU) byproduct is removed by filtration.
-
The filtrate is washed sequentially with dilute hydrochloric acid (to remove excess DMAP and any remaining base), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
The crude product can be further purified by column chromatography on silica gel if necessary. A reported yield for this method is 75%.
-
Comparison of Synthesis Methods
The choice of synthetic method for this compound depends on several factors, including the scale of the reaction, the sensitivity of the starting materials to reaction conditions, and the desired purity of the final product.
| Method | Precursors | Catalyst/Reagent | Typical Conditions | Typical Yield | Advantages | Disadvantages |
| Fischer-Speier Esterification | Phenylacetic acid, Benzyl alcohol | Strong acid (e.g., H₂SO₄) | High temperature (reflux), removal of water | Moderate to High | Inexpensive reagents, suitable for large scale. | Harsh conditions, reversible, may lead to side reactions. |
| Steglich Esterification | Phenylacetic acid, Benzyl alcohol | DCC or DIC, DMAP | Room temperature | High (e.g., 75%) | Mild conditions, high yield, suitable for sensitive substrates. | More expensive reagents, formation of urea byproduct that needs to be removed. |
| Synthesis from Benzyl Chloride | Benzyl chloride, Phenylacetic acid salt | Phase-transfer catalyst | Varies | Good | Avoids direct use of benzyl alcohol. | Requires preparation of the phenylacetate salt. |
Reaction Mechanisms and Pathways
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.
Fischer-Speier Esterification Pathway
The Fischer-Speier esterification proceeds via a nucleophilic acyl substitution mechanism.
Caption: The Fischer-Speier esterification mechanism.
Steglich Esterification Pathway
The Steglich esterification involves the activation of the carboxylic acid by a carbodiimide, followed by nucleophilic attack of the alcohol.
Caption: The Steglich esterification mechanism.
Conclusion
The synthesis of this compound has a rich history rooted in the foundational principles of organic chemistry. From the classical Fischer-Speier esterification to the milder and more versatile Steglich esterification, the methods for its preparation have evolved to offer chemists a range of options depending on their specific needs. This guide has provided a detailed overview of the historical context, key synthetic protocols, and mechanistic pathways, offering valuable insights for researchers and professionals in the field of organic synthesis and drug development. The continued exploration of new catalytic systems and green chemistry principles will undoubtedly lead to even more efficient and sustainable methods for the synthesis of this important ester in the future.
References
An In-depth Technical Guide to the Functional Group Analysis of Benzyl Phenylacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl phenylacetate (C₁₅H₁₄O₂) is an aromatic ester recognized for its characteristic sweet, honey-like floral fragrance, reminiscent of jasmine and rose.[1][2] This colorless to pale yellow liquid is a key ingredient in the fragrance and flavor industries and serves as a versatile intermediate in organic synthesis, including in the development of pharmaceuticals.[1][3] A thorough understanding of its constituent functional groups is paramount for its characterization, quality control, and the prediction of its chemical behavior in various applications. This technical guide provides a comprehensive analysis of the functional groups in this compound, supported by spectroscopic data, detailed experimental protocols, and mechanistic insights.
Core Functional Groups
This compound is comprised of three key functional groups: an ester, a benzyl group, and a phenyl group. The interplay of these groups defines the molecule's chemical properties, reactivity, and spectroscopic signature.
Molecular Structure of this compound
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and functional group identification of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic fingerprint of the functional groups present.
| Wavenumber (cm⁻¹) | Bond | Functional Group | Description |
| 3100-3000 | C-H | Aromatic | Aromatic C-H stretch.[4] |
| 3000-2850 | C-H | Alkane | Methylene C-H stretch.[4] |
| 1735-1750 | C=O | Ester | Carbonyl stretch, a strong, characteristic absorption.[4] |
| 1600-1450 | C=C | Aromatic | Aromatic ring C=C stretching vibrations.[4] |
| 1250-1000 | C-O | Ester | C-O stretching vibration.[4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.31 | m | 10H | Aromatic protons (C₆H₅-CH₂ and C₆H₅-CH₂-O).[5] |
| 5.12 | s | 2H | -O-CH₂-Ph |
| 3.66 | s | 2H | Ph-CH₂-C=O |
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ, ppm) | Assignment |
| 171.5 | C=O (Ester carbonyl) |
| 135.9 | Quaternary aromatic carbon |
| 134.2 | Quaternary aromatic carbon |
| 129.3 | Aromatic CH |
| 128.6 | Aromatic CH |
| 128.5 | Aromatic CH |
| 128.2 | Aromatic CH |
| 127.2 | Aromatic CH |
| 66.8 | -O-CH₂-Ph |
| 41.7 | Ph-CH₂-C=O |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.
| m/z | Ion | Description |
| 226 | [C₁₅H₁₄O₂]⁺ | Molecular ion peak.[1] |
| 108 | [C₇H₈O]⁺ | Fragment resulting from cleavage of the ester bond.[1] |
| 91 | [C₇H₇]⁺ | Tropylium ion, a very stable fragment characteristic of benzyl groups.[1] |
| 65 | [C₅H₅]⁺ | Further fragmentation of the aromatic rings.[1] |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol outlines the synthesis of this compound from phenylacetic acid and benzyl alcohol using an acid catalyst.
Materials:
-
Phenylacetic acid
-
Benzyl alcohol
-
Concentrated sulfuric acid (catalyst)
-
Diethyl ether (or other suitable solvent)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
In a round-bottom flask, combine equimolar amounts of phenylacetic acid and benzyl alcohol.
-
Slowly add a catalytic amount of concentrated sulfuric acid (a few drops).
-
Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.[6]
-
After cooling to room temperature, transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (until effervescence ceases), and finally with brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the crude this compound.
-
For higher purity, the product can be purified by vacuum distillation.
Spectroscopic Sample Preparation and Analysis
Infrared (IR) Spectroscopy (Neat Sample):
-
Ensure the ATR crystal of the FTIR spectrometer is clean.
-
Place a small drop of this compound directly onto the ATR crystal.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.
Mass Spectrometry (Electron Ionization - EI):
-
Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Acquire the mass spectrum using electron ionization at a standard energy (e.g., 70 eV).
-
Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.
Chemical Reactivity and Signaling Pathways
The ester functional group is the primary site of reactivity in this compound.
Acid-Catalyzed Hydrolysis
In the presence of an acid catalyst and water, this compound can undergo hydrolysis to yield phenylacetic acid and benzyl alcohol. This reaction is the reverse of the Fischer esterification.
The mechanism involves the initial protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. A series of proton transfers and the elimination of benzyl alcohol as a leaving group, followed by deprotonation, regenerates the acid catalyst and yields the final products.
Conclusion
The functional group analysis of this compound reveals the characteristic properties of an aromatic ester. The ester linkage, flanked by a benzyl and a phenyl group, dictates its spectroscopic signature and chemical reactivity. A comprehensive understanding of these features, facilitated by techniques such as IR, NMR, and mass spectrometry, is crucial for professionals in research, drug development, and quality assurance who work with this versatile compound. The provided experimental protocols and mechanistic diagrams serve as a valuable resource for the synthesis, characterization, and chemical manipulation of this compound.
References
- 1. This compound | C15H14O2 | CID 60999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cerritos.edu [cerritos.edu]
- 3. Mechanisms of Catalytic Cleavage of Benzyl Phenyl Ether in Aqueous and Apolar Phases | Journal Article | PNNL [pnnl.gov]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. This compound(102-16-9) 1H NMR spectrum [chemicalbook.com]
- 6. community.wvu.edu [community.wvu.edu]
Methodological & Application
Application Notes and Protocols for Benzyl Phenylacetate in Fragrance and Perfumery Research
Abstract: This document provides detailed application notes and experimental protocols for the use of benzyl phenylacetate (CAS No. 102-16-9) in fragrance and perfumery research. This compound is a versatile aromatic ester valued for its rich, sweet, floral, and honey-like scent profile.[1][2][3] It serves as a key component in a variety of fragrance applications, from fine perfumery to functional products. These notes cover its olfactory characteristics, applications, and stability, while the protocols offer standardized procedures for its evaluation and use in experimental formulations.
Application Notes
Introduction to this compound
This compound, an ester of benzyl alcohol and phenylacetic acid, is a fragrance ingredient with a complex and tenacious scent.[4] Its olfactory profile is predominantly characterized by sweet, floral notes of jasmine and rose, interwoven with a deep, warm honey character and subtle cocoa or balsamic undertones.[1][5] Unlike the lighter, fruitier scent of benzyl acetate, the additional phenyl group in this compound gives it more density, warmth, and superior longevity, making it an excellent middle-to-base note and fixative.[1] It is found naturally in the champaca tree.[1]
Olfactory Profile and Applications
This compound is a versatile ingredient used across various fragrance sectors:
-
Fine Fragrance: It is highly valued in opulent floral, gourmand, and oriental compositions.[1] It adds a warm, sweet dimension to jasmine and rose accords and can create realistic honey notes that are more complex than simple sweetness.[1] Its excellent blending properties help to smooth the harsh edges of other raw materials.[1] Recommended usage levels in fine fragrance are typically between 0.05% and 5%.[1][5]
-
Functional Perfumery (Personal & Home Care): Due to its stability and enduring fragrance, it is a popular choice for scented personal care products like lotions, creams, and soaps.[2][4] It is also used as a scenting agent in candles, air fresheners, and other household products to impart a pleasant floral aroma.[2] Typical usage levels range from 0.02% to 0.50% in body and home care products.[5]
-
Flavor Industry: It is also employed as a flavoring agent, particularly in confectionery, baked goods, and beverages, where it contributes honey-like and fruity notes.[2][6][7]
Comparative Analysis: this compound vs. Benzyl Acetate
A key aspect of research is understanding the structural impact on scent. The difference between this compound and the more common benzyl acetate is profound.
-
Benzyl Acetate: Possesses a bright, thin, sweet-fruity jasmine character with pear and banana nuances.[1][8] It functions primarily as a top-to-middle note, adding lift and brightness.[1] Its tenacity is moderate.[8]
-
This compound: Delivers a rich, dense, and enveloping honey-floral scent with cocoa depth.[1] It serves as a middle-to-base note, providing warmth, sweetness, and fixation, with a longevity of over 400 hours on a smelling strip.[1]
This distinction is crucial for formulators choosing an ingredient for either fresh, light effects (benzyl acetate) or rich, gourmand depth and persistence (this compound).[1]
Quantitative Data Summary
The physicochemical and olfactory properties of this compound are summarized below for easy reference.
| Property | Value | Source(s) |
| Chemical Identity | ||
| CAS Number | 102-16-9 | [2] |
| Chemical Formula | C₁₅H₁₄O₂ | [2][9] |
| Molecular Weight | 226.27 g/mol | [2][9] |
| Synonyms | Phenylmethyl phenylacetate, Benzyl α-phenylacetate | [2] |
| Physical Properties | ||
| Appearance | Clear, colorless to pale yellow liquid | [2][10] |
| Boiling Point | 305-320 °C | [2][9][10] |
| Density | 1.087 - 1.1 g/cm³ | [2][9] |
| Refractive Index (@ 20°C) | 1.550 - 1.560 | [9][10] |
| Flash Point | > 90-93 °C | [9][10][11] |
| Solubility | Soluble in alcohol; insoluble in water | [7][10] |
| Olfactory Properties | ||
| Odor Description | Sweet, floral (jasmine, rose), honey, with cocoa/balsamic undertones | [1][3][5] |
| Longevity on Smelling Strip | > 400 hours | [1] |
| Recommended Use Level | 0.05-1.00% (Fine Fragrance); 0.02-0.50% (Body/Home Care) | [5] |
| Regulatory & Safety | ||
| Regulatory Oversight | EPA (TSCA), ECHA (REACH) | [4] |
| RIFM Safety Assessment | Not genotoxic; not a concern for skin sensitization at current use levels | [12] |
| Allergen Declaration (EU) | None (single molecule) | [5] |
Experimental Protocols
The following protocols provide standardized methodologies for the evaluation and application of this compound in a research setting.
Protocol 1: Quality Control - Purity and Identity Verification by GC-MS
Objective: To verify the identity and determine the purity of a this compound sample.
Materials:
-
This compound sample
-
High-purity solvent (e.g., ethanol or hexane)
-
Volumetric flasks and pipettes
-
Autosampler vials with caps
-
Gas Chromatograph-Mass Spectrometer (GC-MS) system
Methodology:
-
Sample Preparation: Prepare a 1% solution of this compound in the chosen solvent. For example, accurately weigh 10 mg of the sample and dissolve it in 1.0 mL of solvent in a clean vial.
-
GC-MS Instrument Setup (Example Conditions):
-
Injector: Split mode (e.g., 50:1 split ratio), 250°C
-
Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)
-
Oven Program: Start at 100°C, hold for 1 minute. Ramp up to 280°C at a rate of 10°C/minute. Hold at 280°C for 5 minutes.
-
Carrier Gas: Helium, constant flow rate (e.g., 1.0 mL/min).
-
MS Detector: Electron Ionization (EI) mode at 70 eV. Scan range of 40-400 m/z.
-
-
Analysis: Inject 1 µL of the prepared sample into the GC-MS system.
-
Data Interpretation:
-
Identity Confirmation: Compare the resulting mass spectrum of the major peak with a reference spectrum (e.g., from NIST or Wiley libraries) for this compound. The retention time should also be consistent with a known standard.
-
Purity Assessment: Calculate the peak area percentage of this compound relative to the total area of all detected peaks in the chromatogram. A purity of ≥98% is common for fragrance-grade material.[6]
-
Protocol 2: Sensory Evaluation - Olfactory Profiling
Objective: To characterize the olfactory profile of this compound over time.
Materials:
-
This compound
-
Odorless solvent (e.g., Diethyl Phthalate - DEP or Ethanol)
-
Standard paper smelling strips (blotters)
-
Graduated pipettes and beakers
-
A well-ventilated, odor-free evaluation space.[13]
Methodology:
-
Preparation of Dilutions: Prepare a 10% and a 1% solution of this compound in the chosen solvent to evaluate its character at different intensities.
-
Blotter Dipping: Dip the smelling strips approximately 1 cm into the prepared solutions. Allow the solvent to evaporate for about 30 seconds.
-
Sensory Panel Evaluation:
-
Assemble a panel of at least 3-5 trained or screened evaluators.
-
Present the coded blotters to the panelists in a controlled environment.[13]
-
Instruct panelists to evaluate the scent at specific time intervals:
-
Time 0 (Top Note): Immediately after solvent evaporation.
-
Time + 30 minutes (Heart Note): To assess the development of the core character.
-
Time + 4 hours (Base Note/Dry Down): To evaluate tenacity and late-stage character.
-
Time + 24 hours: To confirm longevity.
-
-
-
Data Collection: Panelists should record their impressions using a standardized fragrance descriptor sheet, noting the intensity, character (e.g., floral, honey, sweet), and any changes over time.
Protocol 3: Application Stability in a Lotion Base
Objective: To assess the olfactory stability and performance of this compound in a standard cosmetic emulsion.
Materials:
-
This compound
-
Unfragranced lotion base
-
Glass beakers and a stirrer
-
Storage containers (glass jars)
-
Incubators or ovens set to different temperatures (e.g., 4°C, 25°C, 40°C)
Methodology:
-
Formulation: Create a batch of scented lotion by incorporating this compound at a concentration of 0.5% w/w into the unfragranced base. Ensure it is mixed thoroughly until homogenous. Create a control sample of the unfragranced base.
-
Storage Conditions: Aliquot the scented lotion and the control into separate glass jars. Store the samples under different conditions to simulate shelf-life:
-
Refrigerated (4°C)
-
Room Temperature (25°C)
-
Accelerated Aging (40°C)
-
-
Evaluation Schedule: Evaluate the samples olfactorily at baseline (Day 0) and then at regular intervals (e.g., Week 1, Week 4, Week 8, Week 12).
-
Assessment:
-
A sensory panel should smell the samples directly from the jars and after application on the skin.
-
Compare the scent of the aged samples to the baseline sample stored at 4°C.
-
Note any changes in odor profile, intensity, or the appearance of off-notes, which could indicate degradation or interaction with the base.
-
Also, observe the physical stability of the lotion (e.g., color change, separation).
-
Visualizations (Diagrams)
The following diagrams illustrate key workflows and relationships relevant to perfumery research.
Safety and Handling
-
Regulatory Status: this compound is regulated under frameworks like TSCA in the United States and REACH in Europe.[4] Researchers should ensure compliance with all local and international guidelines.
-
Health and Safety: A safety assessment by the Research Institute for Fragrance Materials (RIFM) concluded that this compound is not genotoxic.[12] It is also not considered a concern for skin sensitization under current declared levels of use.[12] However, as with all chemical raw materials, good laboratory practices should be followed.
-
Handling:
-
Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]
-
Handle in a well-ventilated area.
-
Store in a cool, dry place away from direct light and heat in a tightly sealed container.[5][11] The recommended shelf life is typically 24-36 months when stored properly.[5]
-
References
- 1. fraterworks.com [fraterworks.com]
- 2. Benzyl Phenyl Acetate | Benzyl Phenyl Acetate: Information & Details - Elchemy [elchemy.com]
- 3. benzyl phenyl acetate, 102-16-9 [thegoodscentscompany.com]
- 4. Benzyl Phenyl Acetate Compliance: Safety And Regulations Explained [chemicalbull.com]
- 5. Benzyl Phenyl Acetate – Floral/Fruity [myskinrecipes.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound | 102-16-9 [chemicalbook.com]
- 8. Benzyl Acetate (140-11-4) - Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 9. This compound | C15H14O2 | CID 60999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. aurochemicals.com [aurochemicals.com]
- 11. directpcw.com [directpcw.com]
- 12. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 13. sense-lab.co.uk [sense-lab.co.uk]
Application Notes and Protocols: Benzyl Phenylacetate as a Flavoring Agent in Food Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl phenylacetate (CAS 102-16-9) is a flavoring agent recognized for its characteristic sweet, floral, and honey-like aroma and taste.[1][2][3][4][5][6] It is classified as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) under number 2149 and is approved for use in food by regulatory bodies such as the FDA (21 CFR 172.515).[7][8] Its complex flavor profile, with nuances of jasmine and cocoa, makes it a versatile ingredient in a variety of food products, including beverages, confectionery, and baked goods.[1][9][10] These application notes provide detailed information on the physicochemical properties, sensory characteristics, and analytical and sensory evaluation protocols for this compound in food science research and development.
Physicochemical and Sensory Properties
A comprehensive understanding of the properties of this compound is essential for its effective application in food formulations.
Physicochemical Data
| Property | Value | Reference |
| Chemical Name | Benzyl 2-phenylacetate | [11] |
| Synonyms | Benzyl benzeneacetate, Phenylmethyl benzeneacetate | [5] |
| CAS Number | 102-16-9 | [3][11] |
| FEMA Number | 2149 | [7][8] |
| Molecular Formula | C₁₅H₁₄O₂ | [3][11] |
| Molecular Weight | 226.27 g/mol | [3][11] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor | Sweet, floral, honey-like, with notes of jasmine and cocoa | [1][2][4] |
| Taste | Sweet, honey, cocoa, chocolate, creamy | [1] |
| Boiling Point | 317-320 °C | [11] |
| Density | 1.087 - 1.097 g/mL at 25 °C | [3] |
| Solubility | Insoluble in water; soluble in organic solvents and oils | [1][12] |
| Flash Point | >93 °C | [13] |
| Refractive Index | 1.552 - 1.560 at 20 °C | [12] |
Sensory Profile
The sensory characteristics of this compound are its most important attribute as a flavoring agent. Its profile is complex, contributing both to the aroma (orthonasal and retronasal) and taste of a food product.
-
Aroma: Described as a rich and warm honey-floral scent with significant jasmine and rose character.[1][14] Subtle undertones of cocoa and balsamic notes add to its complexity and depth.[1][14]
-
Taste: The taste profile is predominantly sweet, with distinct honey and cocoa/chocolate notes, and a creamy mouthfeel.[1]
Due to a lack of publicly available data, the sensory detection and recognition thresholds for this compound in various food matrices have not been established. These values are critical for determining the optimal usage levels to achieve desired flavor profiles without causing off-notes. It is recommended that researchers determine these thresholds within their specific food matrix using the protocols outlined below. While a fragrance application guide suggests usage at 0.5-5% for honey effects, these levels are likely much higher than what would be used in food applications.[15]
Experimental Protocols
Protocol 1: Analytical Quantification of this compound in Food Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general framework for the quantification of this compound in beverages, confectionery, and baked goods.
1. Sample Preparation
-
Beverages (e.g., fruit juices, teas):
-
For clear beverages, perform a liquid-liquid extraction. Mix 10 mL of the beverage with 10 mL of a non-polar solvent (e.g., dichloromethane or a hexane:diethyl ether mixture).
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Carefully collect the organic layer.
-
Concentrate the extract under a gentle stream of nitrogen to a final volume of 1 mL.
-
Add an internal standard (e.g., a known concentration of a compound with similar chemical properties not present in the sample, such as benzyl benzoate) prior to injection.
-
-
Confectionery (e.g., hard candies, gummies):
-
Grind 5 g of the confectionery into a fine powder.
-
Dissolve the powder in 20 mL of warm deionized water.
-
Proceed with the liquid-liquid extraction as described for beverages.
-
-
Baked Goods (e.g., cookies, cakes):
-
Use headspace solid-phase microextraction (HS-SPME) for the analysis of volatile and semi-volatile compounds.[16][17]
-
Crumble 2 g of the baked good into a 20 mL headspace vial.
-
Add 5 mL of a saturated sodium chloride solution to aid the release of volatile compounds.
-
Seal the vial with a PTFE/silicone septum.
-
Incubate the vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow for equilibration of the volatiles in the headspace.
-
Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.[18]
-
2. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions (Illustrative Example):
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless (for extracts) or direct desorption from SPME fiber.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
3. Data Analysis
-
Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard. The mass spectrum of this compound will show characteristic fragments.[11]
-
Quantify the concentration of this compound using a calibration curve prepared with known concentrations of the standard and the internal standard.
Protocol 2: Sensory Evaluation of this compound
A. Determination of Sensory Thresholds (Detection and Recognition)
This protocol uses the ASTM E679-04 three-alternative forced-choice (3-AFC) method.
-
Panelist Selection and Training: Select 20-30 panelists who are regular consumers of the food product category being tested. Train them to recognize the specific aroma and taste of this compound.
-
Sample Preparation: Prepare a series of dilutions of this compound in the food matrix of interest. The concentration range should span from below the expected detection threshold to well above the expected recognition threshold. A geometric series of concentrations (e.g., starting from 0.01 ppb and increasing by a factor of 2 or 3) is recommended.
-
Test Procedure:
-
Present each panelist with three samples, where two are blanks (the food matrix without added this compound) and one contains a specific concentration of this compound.
-
Randomize the order of presentation of the samples.
-
Ask panelists to identify the "odd" sample.
-
For recognition threshold, after identifying the odd sample, ask the panelist to describe the perceived flavor.
-
-
Data Analysis: The detection threshold is the lowest concentration at which a statistically significant proportion of the panel can correctly identify the odd sample. The recognition threshold is the lowest concentration at which a significant proportion of the panel can correctly identify and describe the characteristic flavor of this compound.
B. Descriptive Analysis of Foods Flavored with this compound
This protocol allows for the detailed characterization of the sensory profile of a food product containing this compound.
-
Panelist Selection and Training: Select 8-12 highly trained and calibrated panelists. The training should focus on developing a consensus vocabulary to describe the aroma, flavor, and mouthfeel attributes of the product.
-
Lexicon Development: In preliminary sessions, have the panel taste the food product with and without different concentrations of this compound to develop a comprehensive list of sensory attributes. This lexicon should include terms related to its characteristic honey, floral, and cocoa notes, as well as other relevant attributes of the food matrix.
-
Sample Evaluation:
-
In individual booths under controlled lighting and temperature, present the panelists with the samples in a randomized order.
-
Have the panelists rate the intensity of each attribute on a structured scale (e.g., a 15-point scale where 0 = not perceived and 15 = very strong).
-
-
Data Analysis: Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities between samples. The results can be visualized using spider web plots to compare the sensory profiles of different formulations.
Metabolic and Signaling Pathways
Hypothesized Metabolic Pathway of this compound
Based on the metabolism of similar ester compounds, this compound is likely hydrolyzed in vivo by carboxylesterases, primarily in the small intestine and liver, into benzyl alcohol and phenylacetic acid.[19] These metabolites then enter their respective metabolic pathways.
-
Benzyl Alcohol Metabolism: Benzyl alcohol is oxidized to benzoic acid.[12] Benzoic acid is then conjugated with glycine to form hippuric acid, which is excreted in the urine.[12]
-
Phenylacetic Acid Metabolism: Phenylacetic acid is activated to its coenzyme A thioester, phenylacetyl-CoA. This intermediate can then be conjugated with glutamine to form phenylacetylglutamine, which is also excreted in the urine.[20]
References
- 1. Mechanisms for Sweetness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Taste - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benzyl phenyl acetate, 102-16-9 [thegoodscentscompany.com]
- 5. Benzyl Phenyl Acetate | Benzyl Phenyl Acetate: Information & Details - Elchemy [elchemy.com]
- 6. nbinno.com [nbinno.com]
- 7. femaflavor.org [femaflavor.org]
- 8. This compound | C15H14O2 | CID 60999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzyl Phenyl Acetate (102-16-9) | Reliable Chemical Trader [chemicalbull.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Ectopic Odorant Receptor Responding to Flavor Compounds: Versatile Roles in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzyl alcohol metabolism and elimination in neonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. shimadzu.com [shimadzu.com]
- 14. Frontiers | Sweet Taste Is Complex: Signaling Cascades and Circuits Involved in Sweet Sensation [frontiersin.org]
- 15. fraterworks.com [fraterworks.com]
- 16. Improvement of a headspace solid phase microextraction-gas chromatography/mass spectrometry method for the analysis of wheat bread volatile compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry and Gas Chromatography-Olfactometry Analysis of Volatile Compounds in Pineapple Breads - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Hydrolytic metabolism of phenyl and benzyl salicylates, fragrances and flavoring agents in foods, by microsomes of rat and human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Benzyl Phenylacetate using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of benzyl phenylacetate, a common fragrance ingredient, in various sample matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are suitable for quality control, regulatory compliance, and research applications.
Introduction
This compound (CAS No. 102-16-9) is a carboxylic ester widely used in cosmetics, perfumes, and food products for its sweet, floral, and honey-like aroma.[1] Accurate and sensitive quantification of this compound is crucial for ensuring product quality, verifying regulatory compliance regarding fragrance allergens, and in the research and development of new formulations. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high selectivity and sensitivity for the separation and detection of volatile and semi-volatile compounds like this compound.[2][3]
This application note details the experimental procedures for sample preparation, instrument configuration, and data analysis for the quantitative determination of this compound.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
This protocol is suitable for the extraction of this compound from cosmetic matrices such as creams, lotions, and shampoos.
Materials:
-
Sample containing this compound
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Deionized water
-
Anhydrous sodium sulfate
-
50 mL centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
Procedure:
-
Weigh approximately 0.5 g of the cosmetic sample into a 50 mL centrifuge tube.
-
Add 5 mL of deionized water and 5 mL of MTBE to the tube.
-
Vortex the mixture vigorously for 30 minutes to ensure thorough extraction.
-
Add approximately 5 g of anhydrous sodium sulfate to remove water and facilitate phase separation.
-
Centrifuge the mixture at 3000 x g for 30 minutes.
-
Carefully collect the upper organic layer (MTBE) and filter it through a 0.45 µm syringe filter into a clean GC vial.
-
The sample is now ready for GC-MS analysis. For high concentration samples, further dilution with MTBE may be necessary.
Calibration Standards Preparation
Materials:
-
This compound analytical standard (≥98.5% purity)[4]
-
Methyl tert-butyl ether (MTBE), HPLC grade
Procedure:
-
Prepare a stock solution of this compound at a concentration of 100 µg/mL in MTBE.
-
Perform serial dilutions of the stock solution with MTBE to prepare a series of calibration standards. A typical concentration range for the calibration curve is 0.1, 0.2, 0.5, 0.7, and 1.0 µg/mL.[5]
GC-MS Instrumentation and Parameters
The following parameters are recommended for the analysis of this compound. Instrument conditions may be optimized for specific equipment and applications.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | DB-5ms (5%-phenyl)-methylpolysiloxane capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injection Volume | 1 µL |
| Injector Mode | Splitless |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature of 60 °C (hold for 2 min), ramp to 125 °C at 3 °C/min, then ramp to 230 °C at 7 °C/min, and finally ramp to 300 °C at 20 °C/min (hold for 5 min)[1][5] |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | Quantifier Ion: m/z 91, Qualifier Ions: m/z 65, 108[6] |
Data Presentation
The following table summarizes the key quantitative data for the GC-MS analysis of this compound.
| Parameter | Value |
| Compound | This compound |
| CAS Number | 102-16-9 |
| Molecular Formula | C₁₅H₁₄O₂ |
| Molecular Weight | 226.27 g/mol [6] |
| Kovats Retention Index (Standard non-polar column) | 1772.4[6] |
| Approximate Retention Time | ~18-20 minutes (under the specified GC conditions) |
| Quantifier Ion (m/z) | 91[6] |
| Qualifier Ions (m/z) | 65, 108[6] |
| Calibration Range | 0.1 - 1.0 µg/mL[5] |
| Linearity (r²) | > 0.995[5][7][8] |
| Limit of Quantification (LOQ) | ~2 µg/g (in matrix)[5] |
Visualizations
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: Experimental workflow for this compound analysis.
References
- 1. jfda-online.com [jfda-online.com]
- 2. gcms.cz [gcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. 苯乙酸苄酯 analytical standard | Sigma-Aldrich [sigmaaldrich.cn]
- 5. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C15H14O2 | CID 60999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Benzyl Phenylacetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzyl phenylacetate is an aromatic ester widely used in the fragrance, flavor, and pharmaceutical industries. Its accurate quantification is crucial for quality control and formulation development. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The described protocol provides a reliable and reproducible approach for the analysis of this compound in various sample matrices.
Chemical Structure
Figure 1: Chemical Structure of this compound.
Experimental Protocols
This section provides a detailed methodology for the HPLC analysis of this compound.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended. Given the aromatic nature of this compound, a phenyl-based column could also provide suitable selectivity.[1]
-
Chemicals and Reagents:
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point and can be optimized further based on system performance and sample matrix.
Table 1: HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and 0.05M Potassium Dihydrogen Orthophosphate Buffer (pH adjusted to 5.5 with orthophosphoric acid) in a ratio of 60:40 (v/v). A small amount of triethylamine (e.g., 0.1%) can be added to the mobile phase to improve peak shape.[4] |
| Flow Rate | 1.0 mL/min[4] |
| Detection Wavelength | 260 nm[4] |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C[4] |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
-
Buffer Preparation (0.05M Potassium Dihydrogen Orthophosphate, pH 5.5): Dissolve approximately 6.8 g of potassium dihydrogen orthophosphate in 1000 mL of high-purity water. Adjust the pH to 5.5 using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.[4]
-
Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 40:60 ratio (v/v). Add triethylamine to a final concentration of 0.1% (v/v). Degas the mobile phase by sonication or vacuum filtration before use.[4]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 5-50 µg/mL).
Sample Preparation
The sample preparation will depend on the matrix. For a simple solution, dilution with the mobile phase may be sufficient. For more complex matrices, a suitable extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) may be required to remove interfering substances.
Data Presentation
The following tables summarize the expected quantitative data from the analysis.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area (n=6) | ≤ 2.0% |
Table 3: Method Validation Summary (Illustrative Data)
| Parameter | Result |
| Retention Time (min) | Approximately 5.2 min[4] |
| Linearity Range (µg/mL) | 5 - 50 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) (µg/mL) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) (µg/mL) | ~1.5 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
Note: The retention time for sodium phenylacetate was found to be 5.247 min under similar conditions, which can serve as an estimate.[4]
Workflow and Process Visualization
The following diagrams illustrate the key workflows for the HPLC analysis of this compound.
Caption: HPLC analysis workflow from preparation to quantification.
Caption: Detailed sample preparation workflow for HPLC analysis.
References
The Versatility of Benzyl Phenylacetate as a Precursor in Chemical Synthesis: Applications and Protocols
Introduction
Benzyl phenylacetate is a versatile aromatic ester recognized for its utility as a fragrance and flavoring agent. Beyond these applications, its chemical structure makes it a valuable precursor in organic synthesis for the development of pharmaceuticals, agrochemicals, and other complex organic molecules.[1] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of this compound as a synthetic intermediate. The key chemical transformations discussed include hydrolysis, reduction, and enolate-mediated carbon-carbon bond formation.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value |
| Molecular Formula | C₁₅H₁₄O₂ |
| Molecular Weight | 226.27 g/mol [1] |
| Appearance | Colorless liquid[1] |
| Odor | Sweet, honey-like, floral[2] |
| Boiling Point | 316-319 °C[3] |
| Density | 1.097 g/mL at 25 °C[3] |
| Refractive Index | 1.553 - 1.558 at 20 °C[1] |
| Solubility | Insoluble in water; soluble in alcohol[2] |
| CAS Number | 102-16-9[1] |
Application 1: Hydrolysis to Phenylacetic Acid and Benzyl Alcohol
The ester linkage in this compound can be readily cleaved through hydrolysis to yield phenylacetic acid and benzyl alcohol. Phenylacetic acid is a crucial precursor in the synthesis of penicillin G and other pharmaceuticals.[4][5] This reaction can be catalyzed by either acid or base.
Reaction Scheme:
Caption: Hydrolysis of this compound.
Experimental Protocol: Base-Catalyzed Hydrolysis
Objective: To synthesize phenylacetic acid and benzyl alcohol from this compound.
Materials:
-
This compound (1 eq.)
-
Sodium hydroxide (NaOH) (1.5 eq.)
-
Ethanol (solvent)
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound in ethanol.
-
Add a solution of sodium hydroxide in water to the flask.
-
Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3x) to separate the benzyl alcohol. Combine the organic layers.
-
Cool the aqueous layer in an ice bath and acidify with concentrated HCl until a white precipitate (phenylacetic acid) forms (pH ~2).
-
Collect the phenylacetic acid by vacuum filtration, wash with cold water, and dry.
-
Dry the combined ether extracts (containing benzyl alcohol) over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain benzyl alcohol.
Expected Yield: 85-95% for both products.
Application 2: Reduction to 2-Phenylethanol and Benzyl Alcohol
The ester functionality of this compound can be reduced to yield two valuable alcohols: 2-phenylethanol and benzyl alcohol. 2-Phenylethanol is a significant component in the fragrance industry and a precursor for various pharmaceuticals. This transformation is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Reaction Scheme:
Caption: Reduction of this compound.
Experimental Protocol: Reduction with Lithium Aluminum Hydride
Objective: To synthesize 2-phenylethanol and benzyl alcohol from this compound.
Materials:
-
This compound (1 eq.)
-
Lithium aluminum hydride (LiAlH₄) (1.5 eq.)
-
Anhydrous tetrahydrofuran (THF) (solvent)
-
Ethyl acetate
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
To a three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a suspension of LiAlH₄ in anhydrous THF.
-
Cool the suspension in an ice bath.
-
Dissolve this compound in anhydrous THF and add it to the dropping funnel.
-
Add the this compound solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water, and then 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting mixture of 2-phenylethanol and benzyl alcohol can be separated by fractional distillation or column chromatography.
Expected Yield: 80-90% (combined alcohols).
Application 3: Enolate Formation for C-C Bond Formation
The α-protons of this compound (on the methylene group adjacent to the carbonyl) are acidic and can be abstracted by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate. This enolate is a potent nucleophile that can react with various electrophiles, such as alkyl halides, in Sₙ2 reactions to form new carbon-carbon bonds. This allows for the synthesis of a wide range of substituted phenylacetic acid derivatives.
Reaction Scheme:
Caption: α-Alkylation of this compound.
Experimental Protocol: α-Alkylation
Objective: To synthesize an α-alkylated this compound derivative.
Materials:
-
Diisopropylamine (1.1 eq.)
-
n-Butyllithium (n-BuLi) (1.05 eq.)
-
Anhydrous tetrahydrofuran (THF)
-
This compound (1 eq.)
-
Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq.)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Caution: n-Butyllithium is pyrophoric. This reaction must be performed under a dry, inert atmosphere.
-
In a flame-dried, three-necked flask under nitrogen, dissolve diisopropylamine in anhydrous THF.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add n-BuLi to the solution and stir for 30 minutes at -78 °C to generate LDA.
-
In a separate flask, dissolve this compound in anhydrous THF.
-
Add the this compound solution dropwise to the LDA solution at -78 °C and stir for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide dropwise to the enolate solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours or until TLC indicates completion.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Yield: 60-80%, depending on the alkyl halide used.
Summary of Synthetic Applications
The following table summarizes the key transformations of this compound and the resulting products.
| Reaction Type | Reagents | Key Products | Significance |
| Hydrolysis | NaOH or H₂SO₄ | Phenylacetic acid, Benzyl alcohol | Precursors for pharmaceuticals (e.g., penicillin G) and fragrances. |
| Reduction | LiAlH₄ | 2-Phenylethanol, Benzyl alcohol | Important fragrance components and synthetic intermediates. |
| α-Alkylation | 1. LDA2. Alkyl Halide | α-Substituted benzyl phenylacetates | Synthesis of substituted carboxylic acid derivatives. |
| Claisen Condensation | NaOEt | Benzyl 2,4-diphenyl-3-oxobutanoate | Formation of β-keto esters, versatile intermediates for more complex molecules. |
Conclusion
This compound is an accessible and versatile precursor for a range of valuable chemical entities. The protocols outlined in this document for its hydrolysis, reduction, and enolate alkylation demonstrate its utility in generating key intermediates for the pharmaceutical and fine chemical industries. These straightforward transformations, coupled with the relative stability of the starting material, make this compound an important tool in the synthetic chemist's arsenal.
References
- 1. inventivapharma.com [inventivapharma.com]
- 2. This compound | C15H14O2 | CID 60999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 102-16-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Phenylacetic acid production(PAA-precursor) [aecenar.com]
- 5. Phenylacetic acid - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Benzyl Phenylacetate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl phenylacetate is a versatile aromatic ester that serves as a valuable building block in the synthesis of various pharmaceutical intermediates. Its utility stems from the reactivity of the ester functional group, the benzylic proton, and the potential for modifications on both aromatic rings. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, including precursors for Diclofenac and Phenobarbital. Additionally, it explores the role of the benzyl group as a protecting group for the carboxylic acid functionality of phenylacetic acid, a crucial precursor in many drug syntheses.
Key Applications of this compound in Pharmaceutical Synthesis
This compound can be utilized in several key transformations to generate valuable pharmaceutical intermediates. The primary applications include:
-
As a Phenylacetic Acid Surrogate: this compound can be used as a protected form of phenylacetic acid. The benzyl group can be selectively removed under mild conditions, typically through catalytic hydrogenation, to reveal the free carboxylic acid at a later stage in a multi-step synthesis. This strategy is particularly useful when other functional groups in the molecule are sensitive to the acidic or basic conditions required for the hydrolysis of other esters.
-
Synthesis of α-Substituted Phenylacetic Acid Derivatives: The methylene group (α-carbon) of this compound is activated by the adjacent phenyl and carbonyl groups, making it susceptible to deprotonation by a suitable base. The resulting enolate can then be alkylated or acylated to introduce various substituents at the α-position. These α-substituted phenylacetic acid derivatives are precursors to a wide range of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs).
-
Precursor to Phenylmalonic Esters: Through condensation with dialkyl oxalates, this compound can be converted into phenylmalonic ester derivatives. These are key intermediates in the synthesis of barbiturates, such as Phenobarbital.
Application Note 1: Synthesis of a Diclofenac Precursor
Diclofenac is a widely used NSAID. A key intermediate in its synthesis can be prepared from a phenylacetate ester through a multi-step process involving nitration, reduction, amidation, and rearrangement. While the cited literature utilizes methyl phenylacetate, the synthetic route is directly applicable to this compound, with the final step being the hydrolysis of the ester to the corresponding carboxylic acid.
Reaction Scheme:
Caption: Synthesis of Diclofenac Sodium from this compound.
Experimental Protocol: Synthesis of Benzyl o-nitrophenylacetate [1][2]
This protocol describes the ortho-nitration of a phenylacetate ester, a key initial step in the synthesis of a diclofenac precursor.
Materials:
-
This compound
-
Fuming nitric acid
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Stirring bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a stirring bar and a dropping funnel, dissolve this compound (1 equivalent) in dichloromethane.
-
Cool the flask to 0°C using an ice bath.
-
Slowly add a solution of fuming nitric acid (5-10 equivalents) in dichloromethane dropwise to the stirred solution of this compound over 1 hour, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a separatory funnel containing cold water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude benzyl o-nitrophenylacetate.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
The following table summarizes the reaction conditions and expected outcomes based on analogous reactions with methyl phenylacetate.[1][2]
| Parameter | Value |
| Starting Material | Methyl Phenylacetate |
| Overall Yield of Diclofenac Sodium | Up to 67% |
| Nitration Reaction Time | 1 - 24 hours |
| Nitration Reaction Temperature | 0°C to Room Temperature |
Application Note 2: Synthesis of a Phenobarbital Precursor
Phenobarbital is a barbiturate used as a sedative and anticonvulsant. A key intermediate in its synthesis is an α-phenyl-α-ethylmalonic ester, which can be prepared from a phenylacetate ester.
Reaction Scheme:
Caption: Synthesis of Phenobarbital from this compound.
Experimental Protocol: Synthesis of Dibenzyl phenylmalonate [3][4]
This protocol outlines the synthesis of a phenylmalonic ester, a crucial intermediate for phenobarbital.
Materials:
-
This compound
-
Diethyl oxalate
-
Sodium metal
-
Absolute ethanol (to prepare sodium ethoxide, or use sodium benzyloxide if starting with this compound)
-
Dry ether
-
Dilute sulfuric acid
-
Anhydrous sodium sulfate
-
Reaction vessel with reflux condenser and mechanical stirrer
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Prepare a solution of sodium benzyloxide in a suitable reaction vessel by reacting sodium metal with benzyl alcohol.
-
Add diethyl oxalate rapidly to the sodium benzyloxide solution with vigorous stirring, followed immediately by the addition of this compound.
-
A paste will form. Allow it to cool to room temperature.
-
Stir the paste with dry ether, and collect the solid sodium derivative by suction filtration, washing with dry ether.
-
Liberate the dibenzyl phenyloxalatoacetate by treating the sodium salt with a dilute solution of sulfuric acid.
-
Separate the oily layer and extract the aqueous layer with ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and remove the ether by distillation.
-
Heat the residual oil under reduced pressure to approximately 175°C until the evolution of carbon monoxide ceases. This will yield the dibenzyl phenylmalonate.
Quantitative Data:
The following table provides typical reaction parameters for the synthesis of malonic esters in this pathway.[3][4]
| Step | Reactants | Key Conditions | Expected Outcome |
| Condensation | Ethyl phenylacetate, Diethyl oxalate, Sodium ethoxide | 60°C | Sodium derivative of diethyl phenyloxobutandioate |
| Decarbonylation | Diethyl phenyloxobutandioate | Heat (~175°C) under reduced pressure | Diethyl phenylmalonate |
| Alkylation | Diethyl phenylmalonate, Ethyl bromide, Sodium ethoxide | Reflux | Diethyl ethylphenylmalonate |
| Cyclization | Diethyl ethylphenylmalonate, Urea, Sodium ethoxide | Heat | Phenobarbital |
Application Note 3: this compound as a Carboxylic Acid Protecting Group
The benzyl ester of phenylacetic acid serves as an effective protecting group for the carboxylic acid functionality. It is stable to a variety of reaction conditions but can be selectively removed by catalytic hydrogenolysis.[5][6]
Deprotection Workflow:
Caption: Deprotection of this compound.
Experimental Protocol: Hydrolysis (Deprotection) of this compound
This protocol describes the removal of the benzyl protecting group to yield phenylacetic acid.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethyl acetate
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Reaction flask
-
Stirring bar
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in methanol or ethyl acetate in a reaction flask.
-
Add a catalytic amount of 10% Pd/C (typically 5-10 mol% of palladium).
-
Evacuate the flask and backfill with hydrogen gas (this can be done using a hydrogen balloon or a dedicated hydrogenation apparatus).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield phenylacetic acid.
Quantitative Data:
The hydrolysis of benzyl esters via catalytic hydrogenolysis is generally a high-yielding reaction.
| Parameter | Value |
| Catalyst | 10% Palladium on Carbon |
| Hydrogen Source | H₂ gas (balloon or pressure reactor) |
| Solvent | Methanol, Ethanol, or Ethyl Acetate |
| Temperature | Room Temperature |
| Reaction Time | Typically 1-12 hours |
| Yield | >95% |
Conclusion
This compound is a valuable and versatile intermediate in the synthesis of pharmaceuticals. Its utility as a protected form of phenylacetic acid, a scaffold for α-substitution, and a precursor to more complex intermediates like phenylmalonic esters makes it a key component in the synthetic chemist's toolbox. The protocols provided herein offer a starting point for the development of robust and efficient synthetic routes to a variety of pharmaceutically active compounds.
References
Application Notes and Protocols: Benzyl Phenylacetate as a Fixative in Fragrance Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl phenylacetate is an aromatic ester recognized for its sweet, floral, and honey-like aroma, reminiscent of jasmine.[1] Beyond its own pleasant scent profile, this compound is valued in the fragrance industry for its role as a fixative.[2] Fixatives are essential components in perfumery that reduce the evaporation rate of more volatile fragrance ingredients, thereby enhancing the longevity and stability of the overall scent profile.[1] This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound as a fragrance fixative.
Physicochemical and Olfactory Properties of this compound
A comprehensive understanding of the properties of this compound is crucial for its effective application in fragrance formulations.
| Property | Value | Reference |
| Chemical Name | Benzyl 2-phenylacetate | [2] |
| Synonyms | Phenylacetic acid benzyl ester, Benzyl α-toluate | [1] |
| CAS Number | 102-16-9 | [1] |
| Molecular Formula | C₁₅H₁₄O₂ | [1][3] |
| Molecular Weight | 226.27 g/mol | [1][3] |
| Appearance | Colorless liquid | [1] |
| Odor Profile | Sweet, floral, jasmine, honey, with cocoa undertones | [2][4] |
| Boiling Point | 316 - 318 °C | [1] |
| Solubility | Soluble in alcohol, insoluble in water | [5] |
| Substantivity on Smelling Strip | > 400 hours | [2] |
Application and Usage Levels
This compound serves as a middle-to-base note in fragrance compositions, contributing to the heart of the scent while providing a fixative effect.[2] Its versatility allows for its use in a variety of product types.
| Application | Recommended Concentration Range (%) in Fragrance Concentrate |
| Fine Fragrance (e.g., Perfumes, Eau de Parfum) | 0.5 - 5.0 |
| Personal Care (e.g., Lotions, Creams) | 0.1 - 2.0 |
| Household Products (e.g., Air Fresheners) | 0.2 - 3.0 |
Note: These are general guidelines. Optimal concentrations should be determined through empirical testing for each specific formulation.
Mechanism of Action as a Fixative
The primary mechanism by which this compound and other fixatives function is by lowering the vapor pressure of the more volatile fragrance components. Due to its higher molecular weight and lower volatility compared to top and middle note ingredients, it forms intermolecular bonds with these lighter molecules, slowing their evaporation from the skin or other substrates. This "anchoring" effect leads to a more linear and prolonged scent release profile.
Experimental Protocols for Efficacy Evaluation
To quantitatively assess the performance of this compound as a fixative, two primary methodologies are recommended: instrumental analysis via headspace gas chromatography-mass spectrometry (GC-MS) and sensory analysis through trained panel evaluation.
Instrumental Analysis: Headspace GC-MS for Evaporation Rate Determination
This protocol allows for the quantitative measurement of the concentration of fragrance volatiles in the headspace above a sample over time, providing a direct measure of the evaporation rate.
Objective: To compare the evaporation rate of a model fragrance formulation with and without the addition of this compound.
Materials:
-
Model fragrance accord (e.g., a simple floral or citrus blend)
-
This compound
-
Ethanol (perfumer's grade)
-
Headspace vials (20 mL) with magnetic crimp caps and septa
-
Solid-Phase Microextraction (SPME) fibers (e.g., PDMS/DVB)
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with a headspace autosampler
Procedure:
-
Sample Preparation:
-
Control Formulation: Prepare a 10% solution of the model fragrance accord in ethanol.
-
Test Formulation: Prepare a 10% solution of the model fragrance accord in ethanol, with the addition of 2% this compound (of the total formulation).
-
-
Application:
-
Pipette 100 µL of the control formulation into a headspace vial.
-
Pipette 100 µL of the test formulation into a separate headspace vial.
-
Prepare multiple vials for each formulation to be analyzed at different time points.
-
-
Incubation and Headspace Sampling:
-
Place the vials in the headspace autosampler, maintained at a constant temperature (e.g., 32°C to simulate skin temperature).
-
At specified time intervals (e.g., 0, 1, 2, 4, 6, and 8 hours), perform automated headspace SPME sampling.
-
SPME Parameters: Expose the SPME fiber to the headspace of the vial for a fixed time (e.g., 15 minutes) to allow for equilibrium.[6]
-
-
-
GC-MS Analysis:
-
After each sampling interval, the SPME fiber is automatically desorbed in the GC inlet.
-
Suggested GC-MS Parameters:
-
Inlet Temperature: 250°C
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Scan range of m/z 40-400.
-
-
-
Data Analysis:
-
Identify the major volatile compounds from the model fragrance accord in the chromatograms.
-
Integrate the peak areas for each identified compound at each time point for both the control and test formulations.
-
Plot the peak area of each volatile compound as a function of time for both formulations. A slower decay in peak area for the test formulation indicates a fixative effect.
-
Expected Outcome: The inclusion of this compound is expected to decrease the rate of decline in the headspace concentration of the more volatile fragrance components, as illustrated by smaller reductions in their corresponding peak areas over time compared to the control.
Sensory Analysis: Trained Panel Evaluation of Fragrance Longevity
This protocol provides a method for assessing the perceived intensity and longevity of a fragrance on a substrate, which is a crucial measure of fixative performance.
Objective: To determine if the addition of this compound to a fragrance formulation results in a perceivable increase in scent longevity and intensity over time.
Materials:
-
Control and Test fragrance formulations as prepared in section 5.1.
-
Perfumer's testing strips (blotters).
-
A panel of trained sensory assessors (minimum of 8-10 panelists).
-
An odor-free, well-ventilated evaluation room.[7]
-
Coffee beans (for olfactory palate cleansing).
Procedure:
-
Sample Preparation and Application:
-
Dip the end of a perfumer's testing strip into the control formulation for 2 seconds.
-
Dip a separate, identical strip into the test formulation for 2 seconds.
-
Allow the strips to air-dry for 1 minute.
-
Code each strip with a random, three-digit number to blind the panelists.
-
-
Sensory Evaluation:
-
Present the coded blotters to the panelists in a randomized order.
-
At specified time intervals (e.g., 0, 0.5, 1, 2, 4, 6, and 8 hours), instruct the panelists to evaluate the intensity of the fragrance on each strip.[8]
-
Panelists should rate the fragrance intensity on a labeled magnitude scale (LMS) from 0 (no scent) to 100 (strongest imaginable).
-
Provide coffee beans for panelists to smell between evaluations to minimize olfactory fatigue.
-
-
Data Analysis:
-
For each time point, calculate the average intensity rating for both the control and test formulations.
-
Plot the average intensity rating as a function of time for both formulations.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine if there is a significant difference in perceived intensity between the control and test formulations at each time point.
-
Expected Outcome: The fragrance formulation containing this compound is expected to receive significantly higher intensity ratings at later time points compared to the control, demonstrating its effectiveness in prolonging the perceived scent.
Data Presentation: Representative Results
The following tables present hypothetical, yet representative, data from the experimental protocols described above.
Table 6.1: Representative Headspace GC-MS Data for a Volatile Top Note (Limonene)
| Time (Hours) | Peak Area of Limonene (Control - No Fixative) | Peak Area of Limonene (Test - with this compound) | % Decrease from Initial (Control) | % Decrease from Initial (Test) |
| 0 | 1,500,000 | 1,480,000 | 0% | 0% |
| 1 | 900,000 | 1,100,000 | 40% | 26% |
| 2 | 450,000 | 750,000 | 70% | 49% |
| 4 | 150,000 | 400,000 | 90% | 73% |
| 6 | 50,000 | 200,000 | 97% | 86% |
| 8 | < 10,000 | 90,000 | >99% | 94% |
Table 6.2: Representative Sensory Panel Data (Average Intensity Rating on LMS)
| Time (Hours) | Average Intensity (Control - No Fixative) | Average Intensity (Test - with this compound) |
| 0 | 85 | 84 |
| 0.5 | 70 | 75 |
| 1 | 55 | 65 |
| 2 | 35 | 50 |
| 4 | 15 | 30 |
| 6 | 5 | 18 |
| 8 | 1 | 10 |
Visualizations
Olfactory Signaling Pathway
The perception of fragrance, including the sustained release profile enhanced by fixatives like this compound, is initiated by a complex signaling cascade in the olfactory system.
Experimental Workflow for Fixative Evaluation
A logical workflow is essential for the systematic evaluation of fragrance fixatives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fraterworks.com [fraterworks.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. benzyl phenyl acetate, 102-16-9 [thegoodscentscompany.com]
- 5. A Guide to Best Practice in Sensory Analysis of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ec.europa.eu [ec.europa.eu]
- 8. umbrex.com [umbrex.com]
Troubleshooting & Optimization
Optimizing reaction conditions for benzyl phenylacetate synthesis
Technical Support Center: Benzyl Phenylacetate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound is primarily synthesized through the esterification of phenylacetic acid with benzyl alcohol.[1] The most prevalent laboratory method is the Fischer esterification, which involves reacting the carboxylic acid and alcohol in the presence of a strong acid catalyst.[2][3] Other methods include phase transfer catalysis and carbonylation of benzyl halides.[4][5]
Q2: Why is my reaction yield for Fischer esterification consistently low?
A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[3][6] The formation of water as a byproduct can shift the equilibrium back towards the reactants.[2][7] To improve the yield, it is crucial to either use a large excess of one reactant (typically the less expensive one, like the alcohol) or to actively remove water as it forms, for instance, by using a Dean-Stark apparatus.[2][7]
Q3: What are common side reactions to be aware of during the synthesis?
A3: A significant side reaction, particularly when using strong acid catalysts like sulfuric acid, is the polymerization of benzyl alcohol, which can lead to the formation of tar-like substances.[8] Additionally, side reactions can arise from the dehydration and oxidation capabilities of concentrated sulfuric acid.[5]
Q4: I am having trouble separating unreacted benzyl alcohol from the final product. What purification strategies can I employ?
A4: Separating benzyl alcohol from this compound can be challenging due to their similar properties. One approach is to wash the organic phase with a suitable alkaline solution, such as sodium hydroxide, to neutralize any remaining acidic components.[5] Another technique involves simple distillation, as water can form a negative azeotrope with benzyl alcohol, aiding in its removal.[9]
Q5: What are the recommended safety precautions when handling the reagents for this synthesis?
A5: this compound and its precursors require careful handling. It is recommended to work in a well-ventilated area and wear appropriate personal protective equipment, including gloves and safety glasses. In case of skin contact, the affected area should be immediately flooded with water, and all contaminated clothing should be removed.[10] For spills, all ignition sources should be eliminated, and the spill should be absorbed with a non-combustible material.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | Ensure the acid catalyst is fresh and has not been deactivated by moisture. |
| Insufficient reaction time or temperature | Optimize reaction time and temperature based on established protocols. Monitor reaction progress using techniques like TLC. | |
| Reversible reaction equilibrium | Use an excess of one reactant (e.g., benzyl alcohol) or remove water using a Dean-Stark apparatus to drive the reaction forward.[2][7] | |
| Formation of a Dark, Tarry Substance | Polymerization of benzyl alcohol | This is often caused by an excess of strong acid catalyst (e.g., sulfuric acid) or high reaction temperatures.[8] Reduce the catalyst concentration or consider using a milder catalyst.[8] |
| Product Contaminated with Starting Material | Incomplete reaction | Extend the reaction time or increase the temperature moderately. Ensure proper mixing. |
| Inefficient purification | Improve the washing steps during workup. Consider column chromatography for high-purity requirements. | |
| Difficulty in Isolating the Product | Emulsion formation during aqueous workup | Add a saturated brine solution to help break the emulsion. |
| Product loss during extraction | Perform multiple extractions with smaller volumes of solvent for better recovery. |
Experimental Protocols
Protocol 1: Fischer Esterification of Phenylacetic Acid and Benzyl Alcohol
This protocol describes a standard laboratory procedure for the synthesis of this compound via Fischer esterification.
Materials:
-
Phenylacetic acid
-
Benzyl alcohol
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus (optional)
-
Separatory funnel
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, combine phenylacetic acid and a molar excess of benzyl alcohol (e.g., a 1:3 molar ratio).
-
With caution, slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Set up the apparatus for reflux (and water removal if using a Dean-Stark trap).
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with an organic solvent like diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation if necessary.
Data Presentation
Table 1: Optimization of Reaction Conditions for this compound Synthesis (Illustrative Data)
| Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| H₂SO₄ | 1:2 | 120 | 24 | 95.52 | [5] |
| Strong Acid Cation Exchange Resin | 1:1.2 | Reflux | - | - | [5] |
| (NH₄)₂Ce(PO₄)₂ | - | 120 | - | - | [5] |
| Micro/Meso-HZSM-5 | - | - | - | 95 (selectivity) | [11] |
| Novozym 435 (lipase) | 1:5 (acid:alcohol) | 50 | 5 | 99 | [11] |
Note: The data in this table is compiled from various sources and is intended for comparative purposes. Actual results may vary based on specific experimental setups.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. Benzyl Phenyl Acetate | Benzyl Phenyl Acetate: Information & Details - Elchemy [elchemy.com]
- 2. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 3. byjus.com [byjus.com]
- 4. A sustainable route for the synthesis of alkyl arylacetates via halogen and base free carbonylation of benzyl acetates - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00203E [pubs.rsc.org]
- 5. geniusjournals.org [geniusjournals.org]
- 6. quora.com [quora.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Sciencemadness Discussion Board - (Lab report) Making benzyl acetate by fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Benzyl Phenylacetate Synthesis
Welcome to the technical support center for the synthesis of benzyl phenylacetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental procedures. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the Fischer esterification of phenylacetic acid with benzyl alcohol.[1][2] This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[3][4]
Q2: Why is my reaction yield for this compound consistently low?
A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[5] The presence of water, a byproduct, can shift the equilibrium back towards the reactants. To improve the yield, it is crucial to remove water as it forms, often by using a Dean-Stark apparatus, or by using an excess of one of the reactants.[4][5] Other factors that can contribute to low yields include incomplete reaction, side reactions, and loss of product during workup and purification.
Q3: What are the common impurities found in this compound synthesis and how can they be removed?
A3: Common impurities include unreacted starting materials (phenylacetic acid and benzyl alcohol), the acid catalyst, and water. Side products from reactions like the oxidation of benzyl alcohol to benzaldehyde can also be present. Purification typically involves a workup procedure that includes washing the organic layer with a sodium bicarbonate solution to remove acidic impurities, followed by washing with water to remove any remaining salts and water-soluble compounds.[3] The final product is often purified by distillation under reduced pressure.[6]
Q4: What are the key safety precautions to consider during the synthesis of this compound?
A4: It is important to handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction should be performed in a well-ventilated fume hood. Strong acids like sulfuric acid are corrosive and should be handled with extreme care.[3] this compound itself is sensitive to excessive light and heat.[7][8]
Troubleshooting Guide
Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Equilibrium not shifted towards products: The Fischer esterification is a reversible reaction.[5] 2. Incomplete reaction: Insufficient reaction time or temperature. 3. Loss of product during workup: Emulsion formation or premature product precipitation. | 1. Use a Dean-Stark trap to remove water as it forms.[4] Alternatively, use a stoichiometric excess of either benzyl alcohol or phenylacetic acid. 2. Increase the reaction time or temperature, and monitor the reaction progress using TLC or GC. 3. Break emulsions by adding brine. Ensure the product remains dissolved in the organic phase during extraction. |
| Low Purity | 1. Presence of unreacted starting materials: Incomplete reaction or insufficient purification. 2. Residual acid catalyst: Incomplete neutralization during workup. 3. Formation of side products: Oxidation of benzyl alcohol or other side reactions.[9] | 1. Ensure the reaction goes to completion. During workup, thoroughly wash the organic phase. Recrystallize or re-distill the final product. 2. Wash the organic layer with a saturated sodium bicarbonate solution until effervescence ceases.[3] 3. Use high-purity starting materials. Consider running the reaction under an inert atmosphere to minimize oxidation. |
| Reaction Stalls | 1. Inactive catalyst: The acid catalyst may be old or contaminated. 2. Low reaction temperature: The activation energy for the reaction is not being met. | 1. Use a fresh bottle of the acid catalyst. 2. Gradually increase the reaction temperature while monitoring for any changes in the reaction progress. |
Impact of Reaction Conditions on Yield
| Catalyst | Reactant Ratio (Phenylacetic Acid:Benzyl Alcohol) | Temperature (°C) | Reaction Time (hours) | Reported Yield (%) | Reference |
| Sulfuric Acid | 1:1.2 | Reflux (approx. 140-150°C in toluene) | 4 | ~85-95 | General Fischer Esterification Principles[2] |
| p-Toluenesulfonic Acid | 1:1.2 | Reflux with Dean-Stark | 3-5 | >90 | General Fischer Esterification Principles[4] |
| None (Thermal) | 1:1 | >200 | 24 | <10 | Based on the necessity of an acid catalyst[5] |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
Materials:
-
Phenylacetic acid
-
Benzyl alcohol
-
Concentrated sulfuric acid (or p-toluenesulfonic acid)
-
Toluene (or another suitable solvent to form an azeotrope with water)
-
Diethyl ether (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (or sodium sulfate)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine phenylacetic acid (1 equivalent), benzyl alcohol (1.2 equivalents), and toluene. Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight).[3][4]
-
Reflux and Water Removal: Assemble a Dean-Stark apparatus with a reflux condenser on top of the flask. Heat the mixture to reflux. Water will be removed as an azeotrope with toluene and collected in the Dean-Stark trap. Continue refluxing until no more water is collected.[4]
-
Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Workup: Transfer the reaction mixture to a separatory funnel. Dilute with diethyl ether.
-
Washing: Wash the organic layer sequentially with:
-
Water
-
Saturated sodium bicarbonate solution (to neutralize the acid catalyst; repeat until no more CO2 evolves)[3]
-
Brine
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Remove the solvent using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation to obtain a colorless liquid.[6]
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting guide for purity issues.
Caption: Desired reaction vs. potential side reactions.
References
- 1. Benzyl Phenyl Acetate | Benzyl Phenyl Acetate: Information & Details - Elchemy [elchemy.com]
- 2. scribd.com [scribd.com]
- 3. brainly.ph [brainly.ph]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. US4084061A - Process for producing benzyl sodium, phenylacetic acid and derivative thereof - Google Patents [patents.google.com]
- 7. This compound | 102-16-9 [chemicalbook.com]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Industrial Synthesis of Benzyl Phenylacetate
Welcome to the Technical Support Center for the Industrial Synthesis of Benzyl Phenylacetate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for the successful synthesis of this compound on an industrial scale.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial methods for synthesizing this compound?
A1: The primary industrial routes for this compound synthesis are:
-
Fischer-Speier Esterification: The direct acid-catalyzed reaction of benzyl alcohol and phenylacetic acid. This is a widely used, cost-effective method.
-
Palladium-Catalyzed Carbonylation: A modern approach involving the carbonylation of benzyl acetate, offering a halogen-free synthetic strategy.[1]
-
Phase-Transfer Catalysis (PTC): This method often involves the reaction of an alkali salt of phenylacetic acid with benzyl chloride. PTC can enhance reaction rates, improve yields, and is considered a greener alternative.[2][3]
Q2: What are the typical impurities and by-products in this compound synthesis?
A2: Common impurities and by-products include unreacted starting materials (benzyl alcohol, phenylacetic acid), the catalyst, and side-reaction products. In Fischer esterification, by-products can include polymers of benzyl alcohol and sulfonated aromatics if sulfuric acid is used in excess.[4] In syntheses starting from benzyl chloride, residual chlorides can be a concern.
Q3: How can I improve the yield of my this compound synthesis?
A3: To improve the yield, consider the following:
-
Shift the Equilibrium: In Fischer esterification, use an excess of one reactant (typically the less expensive one) or remove water as it forms, for example, by using a Dean-Stark apparatus.[5][6]
-
Optimize Catalyst: Select an appropriate catalyst and optimize its concentration.
-
Control Reaction Temperature: Maintain the optimal temperature to favor the desired reaction and minimize side reactions.
-
Consider Alternative Routes: If Fischer esterification yields are consistently low, exploring phase-transfer catalysis or other synthetic pathways may be beneficial.
Q4: What are the key safety considerations for the industrial synthesis of this compound?
A4: Key safety considerations include:
-
Handling of Raw Materials: Phenylacetic acid can be corrosive, and benzyl chloride is a lachrymator and should be handled in a well-ventilated area with appropriate personal protective equipment (PPE).
-
Exothermic Reactions: Esterification reactions can be exothermic.[7][8] Proper temperature control and monitoring are crucial to prevent runaway reactions.
-
Flammable Solvents: If flammable solvents are used, ensure the process is conducted in an appropriately rated environment with proper grounding and inert atmosphere to prevent fires or explosions.
-
Catalyst Handling: Some catalysts may be pyrophoric or toxic and require special handling procedures.
Troubleshooting Guides
Issue 1: Low Yield in Fischer-Speier Esterification
| Potential Cause | Troubleshooting Steps |
| Equilibrium Limitation | - Use a molar excess of either benzyl alcohol or phenylacetic acid to shift the equilibrium towards the product.[5] - Remove water as it forms using a Dean-Stark trap with an azeotropic solvent like toluene.[5][6] |
| Catalyst Inactivity | - Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is not expired or contaminated. - Optimize the catalyst loading; too little may result in slow reaction rates, while too much can lead to side reactions like polymerization of benzyl alcohol.[4] |
| Sub-optimal Temperature | - Ensure the reaction temperature is appropriate for the specific catalyst and solvent system used. Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time and temperature.[5] |
| Incomplete Reaction | - Increase the reaction time and monitor for completion. |
Issue 2: Formation of Dark-Colored By-products
| Potential Cause | Troubleshooting Steps |
| Polymerization of Benzyl Alcohol | - This is often caused by an excess of a strong acid catalyst like sulfuric acid.[4] Reduce the catalyst concentration. |
| Sulfonation of Aromatic Rings | - Occurs with sulfuric acid at elevated temperatures.[4] Consider using a milder acid catalyst such as p-toluenesulfonic acid. |
| Thermal Degradation | - Lower the reaction temperature and monitor for product degradation. |
Issue 3: Difficulties in Product Purification
| Potential Cause | Troubleshooting Steps |
| Emulsion Formation During Workup | - Add a saturated brine solution during the aqueous wash to break the emulsion.[4] This increases the ionic strength of the aqueous phase. |
| Incomplete Removal of Acid Catalyst | - Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) after the reaction is complete and before extraction. |
| Co-distillation of Impurities | - Optimize the vacuum distillation conditions (pressure and temperature) to achieve better separation of the product from impurities with close boiling points. |
Experimental Protocols
Protocol 1: Industrial Scale Fischer-Speier Esterification of this compound
1. Materials and Equipment:
-
Reactants: Phenylacetic acid, Benzyl alcohol
-
Catalyst: p-Toluenesulfonic acid monohydrate
-
Solvent: Toluene
-
Equipment: Glass-lined reactor with overhead stirrer, heating/cooling jacket, condenser, and Dean-Stark trap.
2. Procedure:
-
Charge the reactor with phenylacetic acid (1.0 equivalent), benzyl alcohol (1.2 equivalents), and toluene.
-
Agitate the mixture to ensure homogeneity.
-
Add p-toluenesulfonic acid monohydrate (0.02 equivalents) to the reactor.
-
Heat the reaction mixture to reflux (approximately 110-120°C) and begin collecting water in the Dean-Stark trap.
-
Monitor the reaction progress by analyzing samples for the disappearance of the limiting reactant using a suitable analytical method (e.g., HPLC, GC).
-
Once the reaction is complete (typically after 4-8 hours), cool the mixture to room temperature.
-
Wash the organic phase with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by a water wash.
-
Separate the aqueous layer.
-
Remove the toluene under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Quantitative Data
Table 1: Comparison of Catalysts for this compound Synthesis via Esterification
| Catalyst | Molar Ratio (Acid:Alcohol:Catalyst) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Sulfuric Acid | 1:1.2:0.05 | 110-120 | 6 | ~85 | General Literature |
| p-Toluenesulfonic Acid | 1:1.2:0.02 | 110-120 | 4-8 | >90 | General Literature |
| Amberlyst-15 | 1:2:0.1 (w/w) | 100 | 5 | 92 | Adapted from similar esterifications |
| Novozym 435 (Lipase) | 1:1 | 50 | 24 | >95 | [9] |
Visualizations
Fischer-Speier Esterification Reaction Pathway
Caption: Reaction pathway for Fischer-Speier esterification.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. A sustainable route for the synthesis of alkyl arylacetates via halogen and base free carbonylation of benzyl acetates - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00203E [pubs.rsc.org]
- 2. phasetransfer.com [phasetransfer.com]
- 3. biomedres.us [biomedres.us]
- 4. Sciencemadness Discussion Board - (Lab report) Making benzyl acetate by fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. This compound | C15H14O2 | CID 60999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 102-16-9 [chemicalbook.com]
- 9. Synthesis of Benzyl Acetate Catalyzed by Lipase Immobilized in Nontoxic Chitosan-Polyphosphate Beads | MDPI [mdpi.com]
Technical Support Center: Degradation and Stability Studies of Benzyl Phenylacetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the degradation and stability studies of benzyl phenylacetate.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to degradation through several pathways, including hydrolysis, oxidation, photolysis, and thermal decomposition.[1][2] The specific pathway and resulting degradants depend on the environmental conditions it is exposed to, such as pH, temperature, light, and the presence of oxidizing agents.[1][2][3]
Q2: What are the expected degradation products of this compound?
A2: The primary degradation products depend on the degradation pathway:
-
Hydrolysis: Under acidic or basic conditions, this compound hydrolyzes to form benzyl alcohol and phenylacetic acid.[4]
-
Oxidation: Oxidative stress can lead to the formation of benzaldehyde, benzyl alcohol, benzoic acid, and phenylacetic acid.[1]
-
Thermal Degradation: High temperatures can cause decomposition into products such as benzophenone, diphenylmethane, and carbon monoxide.[2]
-
Photodegradation: Exposure to light can lead to the formation of radical species, although specific commercial degradation products are less commonly documented in readily available literature.[5]
Q3: What are the key stability concerns for this compound during formulation development?
A3: Key stability concerns include its sensitivity to pH, heat, and light.[3] Its compatibility with excipients should be thoroughly evaluated, as some excipients can introduce moisture or reactive impurities that may accelerate degradation. Given its use in pharmaceutical formulations, understanding its stability profile is crucial for ensuring the safety, efficacy, and shelf-life of the final drug product.[6][7]
Q4: How can I prevent the degradation of this compound during storage?
A4: To minimize degradation, this compound should be stored in well-closed containers, protected from light and heat.[8] For solutions, controlling the pH and avoiding the presence of strong acids, bases, and oxidizing agents is critical.[3]
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| Poor peak shape (tailing or fronting) for this compound or its degradants | - Inappropriate mobile phase pH.- Secondary interactions with the stationary phase.- Column overload. | - Adjust mobile phase pH to ensure complete ionization or suppression of ionization of all analytes.- Use a high-purity silica column.- Add a competitor (e.g., triethylamine) to the mobile phase to block active silanol groups.- Reduce sample concentration or injection volume.[9] |
| Inconsistent retention times | - Fluctuation in mobile phase composition.- Temperature variations.- Column degradation. | - Prepare fresh mobile phase and ensure proper mixing and degassing.- Use a column oven to maintain a consistent temperature.- Check column performance with a standard and replace if necessary.[10] |
| Ghost peaks in the chromatogram | - Contamination from the sample, solvent, or system.- Carryover from previous injections. | - Run a blank gradient to identify the source of contamination.- Use high-purity solvents.- Implement a robust needle wash program on the autosampler.[9] |
| Poor resolution between this compound and its degradation products | - Sub-optimal mobile phase composition or gradient.- Inappropriate column chemistry. | - Optimize the mobile phase composition (organic modifier, pH, buffer concentration).- Adjust the gradient slope and time.- Screen different column stationary phases (e.g., C18, Phenyl-Hexyl).[9] |
Forced Degradation Study Issues
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| No or very little degradation observed | - Stress conditions are too mild.- Insufficient duration of stress. | - Increase the concentration of the stressor (acid, base, oxidizing agent).- Increase the temperature (for thermal and hydrolytic stress).- Extend the duration of the stress testing. A target degradation of 5-20% is generally recommended.[11] |
| Excessive degradation (>50%) | - Stress conditions are too harsh. | - Decrease the concentration of the stressor.- Reduce the temperature.- Shorten the exposure time. Over-stressing can lead to the formation of secondary degradants not relevant to shelf-life stability.[12] |
| Poor mass balance | - Degradation products are not detected by the analytical method (e.g., lack a chromophore).- Degradants are volatile or have precipitated.- Inaccurate quantification due to different response factors. | - Use a universal detector like a mass spectrometer (MS) or charged aerosol detector (CAD) in parallel with a UV detector.- Analyze the headspace for volatile degradants.- Check for sample precipitation.- Determine the relative response factors for all major degradants.[11] |
| Inconsistent results between replicate stress studies | - Poor control over experimental conditions.- Sample heterogeneity. | - Ensure precise control of temperature, concentration of stressors, and light exposure.- Ensure the sample is fully dissolved and homogeneous before applying stress. |
Data Presentation
Summary of Forced Degradation Conditions and Products
| Stress Condition | Typical Reagents and Conditions | Primary Degradation Products | Reference |
| Acid Hydrolysis | 0.1 M - 1 M HCl, reflux at 60-80°C for several hours | Benzyl Alcohol, Phenylacetic Acid | |
| Base Hydrolysis | 0.1 M - 1 M NaOH, reflux at 60-80°C for several hours | Benzyl Alcohol, Phenylacetic Acid | |
| Oxidation | 3-30% H₂O₂, room temperature or slightly elevated, up to 24 hours | Benzaldehyde, Benzyl Alcohol, Benzoic Acid, Phenylacetic Acid | [1][13] |
| Thermal Degradation | Dry heat, >100°C | Benzophenone, Diphenylmethane, Carbon Monoxide | [2] |
| Photodegradation | Exposure to UV and/or visible light (e.g., ICH option 1 or 2) | Radical species, further research needed for specific products | [5] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under various stress conditions to support the development and validation of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Thermostatic water bath or oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 M HCl.
-
Heat the mixture at 80°C for 8 hours.
-
Cool the solution and neutralize with an appropriate amount of 1 M NaOH.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 M NaOH.
-
Heat the mixture at 80°C for 4 hours.
-
Cool the solution and neutralize with an appropriate amount of 1 M HCl.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer a known amount of solid this compound into a vial.
-
Place the vial in an oven at 105°C for 48 hours.
-
After cooling, dissolve the sample in a suitable solvent and dilute to a known concentration for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound (e.g., 0.1 mg/mL in methanol) and a solid sample to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Analyze the samples by HPLC.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To provide a starting point for the development of a stability-indicating HPLC method for the separation of this compound from its potential degradation products. Note: This is a general method and may require optimization.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %B 0 40 15 80 20 80 22 40 | 25 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile:Water (50:50)
Method Validation Parameters (as per ICH Q2(R1)):
-
Specificity: Demonstrate that the method can separate this compound from its degradation products, process impurities, and excipients.
-
Linearity: Establish a linear relationship between the concentration and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision: Assess the degree of scatter between a series of measurements (repeatability, intermediate precision).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Visualizations
Caption: Major degradation pathways of this compound under different stress conditions.
Caption: A typical experimental workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for identifying the source of an unexpected peak.
References
- 1. researchgate.net [researchgate.net]
- 2. datapdf.com [datapdf.com]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Which ester hydrolyzes more rapidly? b. phenyl acetate or benzyl ... | Study Prep in Pearson+ [pearson.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. chemimpex.com [chemimpex.com]
- 7. ce.pharmacy.wisc.edu [ce.pharmacy.wisc.edu]
- 8. benzyl phenyl acetate, 102-16-9 [thegoodscentscompany.com]
- 9. hplc.eu [hplc.eu]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Purification of Benzyl Phenylacetate by Fractional Distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals purifying benzyl phenylacetate via fractional distillation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the fractional distillation of this compound.
| Problem | Potential Cause | Solution |
| No Distillate Collected | 1. System Leak: The vacuum is not low enough for the this compound to boil at the temperature of the heating mantle.[1][2] 2. Insufficient Heating: The heating mantle is not reaching a high enough temperature. 3. Thermometer Placement: The thermometer bulb is positioned too high and is not in contact with the vapor.[3] | 1. Check all joints and connections for leaks. Ensure all glassware is properly sealed. 2. Increase the temperature of the heating mantle gradually. Be cautious not to overheat, which could lead to decomposition. 3. Adjust the thermometer. The top of the bulb should be level with the bottom of the side arm of the distillation head.[3] |
| Bumping/Unstable Boiling | 1. Absence of Boiling Chips/Stir Bar: No nucleation sites for smooth boiling are present.[1][3] 2. Heating Too Rapidly: The liquid is being superheated.[3] | 1. Always add new boiling chips or a magnetic stir bar to the cooled liquid before heating. Never add them to a hot liquid.[1][3] 2. Heat the distillation flask slowly and evenly. |
| Poor Separation of Fractions | 1. Inefficient Column: The fractionating column does not have enough theoretical plates for the separation.[4][5] 2. Distillation Rate Too Fast: The vapor is ascending the column too quickly, preventing proper equilibrium between liquid and vapor phases.[4] 3. Presence of Azeotrope: An azeotropic mixture with a constant boiling point may have formed.[4] | 1. Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings). [4] 2. Reduce the heating rate to slow down the distillation. 3. Consider alternative purification methods such as chromatography if an azeotrope is suspected. |
| Product Discoloration (Yellowing) | 1. Thermal Decomposition: this compound is degrading at high temperatures.[6][7] 2. Presence of Impurities: Impurities from the synthesis may be degrading. | 1. Use vacuum distillation to lower the boiling point and reduce the risk of decomposition. [6][7][8] 2. Ensure the starting material is as pure as possible before distillation. Consider a pre-purification step like washing with a sodium bicarbonate solution to remove acidic impurities. |
| Fluctuating Temperature Reading | 1. Unstable Vacuum: The pressure within the system is not constant, leading to changes in the boiling point.[1] 2. Inconsistent Heating: The heat source is not providing a steady temperature. | 1. Ensure the vacuum source is stable and all connections are secure. 2. Use a reliable heating mantle with a controller for precise temperature management. |
Frequently Asked Questions (FAQs)
Q1: What are the expected boiling points of this compound at atmospheric and reduced pressures?
Q2: What are the common impurities in crude this compound?
A2: Common impurities often originate from the starting materials used in its synthesis. These can include unreacted benzyl alcohol and phenylacetic acid.[10]
Q3: How can I remove acidic impurities like phenylacetic acid before distillation?
A3: To remove acidic impurities, the crude this compound can be dissolved in a suitable organic solvent and washed with a dilute aqueous solution of sodium bicarbonate or sodium carbonate. The acidic impurities will react to form water-soluble salts that can be separated in the aqueous layer.
Q4: Is it necessary to use a fractionating column for the distillation of this compound?
A4: Yes, a fractionating column is recommended to ensure a good separation of this compound from any impurities with similar boiling points, such as unreacted starting materials or side products. The column provides a surface for repeated vaporization and condensation cycles, which is essential for efficient separation.[4][5]
Q5: What safety precautions should be taken during the vacuum fractional distillation of this compound?
A5: Key safety precautions include:
-
Inspect all glassware for cracks or defects before starting, as the vacuum can cause flawed glassware to implode.[1]
-
Use a safety shield around the distillation apparatus.
-
Ensure all joints are properly sealed to maintain the vacuum and prevent leaks.[1]
-
Add boiling chips or a stir bar to the distillation flask before heating to ensure smooth boiling.[1][3]
-
Vent the apparatus to atmospheric pressure before turning off the vacuum to prevent back-siphoning of water from an aspirator.[1]
Experimental Protocol: Vacuum Fractional Distillation of this compound
This protocol outlines a general procedure for the purification of this compound.
1. Preparation of the Apparatus:
-
Assemble a vacuum fractional distillation setup using clean, dry glassware. This includes a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Use a Claisen adapter if bumping is a concern.
-
Ensure all ground glass joints are lightly greased and securely clamped.
-
Connect the apparatus to a vacuum trap and a vacuum pump.
2. Sample Preparation:
-
Place the crude this compound into the round-bottom flask, filling it to no more than two-thirds of its capacity.
-
Add a few boiling chips or a magnetic stir bar.
3. Distillation Process:
-
Begin stirring if using a magnetic stirrer.
-
Gradually apply the vacuum to the system.
-
Once a stable, low pressure is achieved, begin to heat the distillation flask gently using a heating mantle.
-
Observe the condensation ring as it slowly rises through the fractionating column.
-
Collect any low-boiling initial fractions in a separate receiving flask.
-
When the temperature stabilizes at the boiling point of this compound at the recorded pressure, change to a clean receiving flask to collect the pure product.
-
Continue distillation until most of the this compound has been collected, but do not distill to dryness.
4. Shutdown Procedure:
-
Remove the heat source and allow the apparatus to cool.
-
Slowly and carefully vent the system to atmospheric pressure.
-
Turn off the vacuum pump.
-
Disassemble the apparatus.
Data Presentation
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄O₂ | [9] |
| Molecular Weight | 226.27 g/mol | [9] |
| Boiling Point (760 mmHg) | 316 - 318 °C | [9] |
| Density (25 °C) | ~1.097 g/mL | |
| Refractive Index (n20/D) | 1.553 - 1.558 | [9] |
Visualizations
Caption: Troubleshooting workflow for this compound fractional distillation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sciencemadness Discussion Board - Failed fractional vacuum distillation. - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. digitalcommons.xula.edu [digitalcommons.xula.edu]
- 4. benchchem.com [benchchem.com]
- 5. vernier.com [vernier.com]
- 6. US2324088A - Distillation of high boiling esters - Google Patents [patents.google.com]
- 7. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 8. Distillation - Wikipedia [en.wikipedia.org]
- 9. chemimpex.com [chemimpex.com]
- 10. Benzyl Phenyl Acetate Compliance: Safety And Regulations Explained [chemicalbull.com]
Troubleshooting low yield in benzyl phenylacetate esterification
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzyl phenylacetate via Fischer esterification.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yield in the Fischer esterification of this compound?
A1: The primary cause of low yield is the reversible nature of the Fischer esterification reaction. The reaction between phenylacetic acid and benzyl alcohol produces this compound and water. If water is not removed from the reaction mixture, it can hydrolyze the ester back to the starting materials, thus lowering the overall yield.[1][2][3] To achieve a high yield, the equilibrium must be shifted towards the product side.[4][5]
Q2: How can I drive the reaction equilibrium to favor the formation of this compound?
A2: There are two main strategies to shift the equilibrium towards the product:
-
Use of an excess of one reactant: Typically, the less expensive or more easily removable reactant is used in excess. For this compound synthesis, using an excess of benzyl alcohol is a common approach.[1][3]
-
Removal of water: As water is a product, its continuous removal from the reaction mixture will drive the reaction forward according to Le Châtelier's principle.[1][2][6] This is often achieved using a Dean-Stark apparatus.[1]
Q3: What are the most common acid catalysts for this reaction, and how do they work?
A3: Commonly used acid catalysts for Fischer esterification include strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH), as well as some Lewis acids.[1][6][7] The acid catalyst protonates the carbonyl oxygen of the phenylacetic acid, which makes the carbonyl carbon more electrophilic and, therefore, more susceptible to nucleophilic attack by the benzyl alcohol.[3]
Q4: Can side reactions significantly impact the yield?
A4: Yes, side reactions can reduce the yield. The most significant "side reaction" is the reverse hydrolysis of the ester.[1][3] Additionally, under harsh acidic conditions and high temperatures, benzyl alcohol can undergo self-etherification to form dibenzyl ether or even polymerize.[8] Careful control of the catalyst concentration and reaction temperature is crucial to minimize these unwanted side reactions.
Troubleshooting Guide
This section provides solutions to specific issues you might encounter during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction: The reaction has not reached equilibrium. | * Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue heating until the starting materials are consumed.[4] * Optimize temperature: Ensure the reaction is heated to reflux to increase the reaction rate.[6] |
| Water Inhibition: The presence of water is shifting the equilibrium back to the reactants. | * Use a Dean-Stark apparatus: This will azeotropically remove water as it is formed.[1] * Add a dehydrating agent: Anhydrous salts like magnesium sulfate can be added to the reaction mixture.[6][7] * Use anhydrous reagents: Ensure that the phenylacetic acid, benzyl alcohol, and solvent are as dry as possible.[6] | |
| Improper Stoichiometry: The molar ratio of reactants is not optimal. | * Use an excess of benzyl alcohol: A 2 to 3-fold excess of benzyl alcohol can significantly improve the yield.[3] | |
| Catalyst Inactivity: The acid catalyst is not effective. | * Use a fresh, appropriate catalyst: Ensure you are using a strong acid catalyst like concentrated H₂SO₄ or TsOH.[1][6] * Check catalyst concentration: Use a catalytic amount (typically 1-5 mol%) of the acid. Too much acid can lead to side reactions. | |
| Product is contaminated with starting materials | Incomplete reaction: As described above. | * Follow the steps for "Incomplete reaction" under "Low Yield". |
| Inefficient purification: The work-up procedure is not effectively removing unreacted starting materials. | * Acid wash: Wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted phenylacetic acid.[9] * Water wash: Wash with water or brine to remove excess benzyl alcohol and any remaining salts.[7] * Distillation/Chromatography: Purify the crude product by vacuum distillation or column chromatography to separate the ester from residual starting materials. | |
| Formation of a dark, tarry substance | Polymerization of benzyl alcohol: This can occur in the presence of too much acid or at excessively high temperatures. | * Reduce catalyst concentration: Use a minimal amount of acid catalyst. * Control temperature: Avoid overheating the reaction mixture. Maintain a gentle reflux. |
| Degradation of starting materials or product: Prolonged heating at high temperatures can lead to decomposition. | * Optimize reaction time: Do not heat the reaction for an unnecessarily long time. Monitor by TLC. |
Data Presentation
The following tables summarize the impact of various reaction parameters on the yield of aryl esters in systems analogous to this compound synthesis. This data can guide the optimization of your reaction conditions.
Table 1: Effect of Reactant Molar Ratio on Ester Yield
| Phenylacetic Acid (moles) | p-Cresol (moles) | Molar Ratio (Acid:Alcohol) | Yield of p-cresyl phenyl acetate (%) |
| 0.025 | 0.025 | 1:1 | 32 |
| 0.025 | 0.050 | 1:2 | 41 |
| 0.025 | 0.075 | 1:3 | 49 |
| 0.025 | 0.100 | 1:4 | 58 |
| (Data adapted from a study on a similar esterification system for illustrative purposes)[6] |
Table 2: Effect of Catalyst and Reaction Time on Benzyl Acetate Yield
| Catalyst | Molar Ratio (Acid:Alcohol:Catalyst) | Reaction Time (hours) | Temperature (°C) | Yield (%) |
| None | 1:1:0 | 8 | 110 | <10 |
| [EMIM][HSO4] | 1:1:0.75 | 8 | 90 | ~75 |
| [EMIM][HSO4] | 1:1:0.75 | 8 | 110 | ~88 |
| [EMIM][HSO4] | 1:1:0.66 | 4 | 110 | 90.34 |
| (Data adapted from a study on benzyl acetate synthesis using an ionic liquid catalyst for illustrative purposes)[2] |
Experimental Protocols
Detailed Methodology for this compound Synthesis via Fischer Esterification
This protocol describes a general procedure for the synthesis of this compound using a Dean-Stark apparatus to remove water.
Materials:
-
Phenylacetic acid
-
Benzyl alcohol (2-3 equivalents)
-
Toluene (or another suitable solvent that forms an azeotrope with water)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (catalytic amount)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Equipment:
-
Round-bottom flask
-
Dean-Stark trap
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add phenylacetic acid, benzyl alcohol, and toluene.
-
Add a magnetic stir bar.
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the flask.
-
Assemble the Dean-Stark apparatus and reflux condenser on top of the flask. Fill the side arm of the Dean-Stark trap with toluene.
-
-
Reaction:
-
Heat the mixture to reflux with vigorous stirring.
-
As the reaction proceeds, water will be formed and will azeotropically distill with the toluene. The azeotrope will condense and collect in the Dean-Stark trap. Since water is denser than toluene, it will separate and collect at the bottom of the trap, while the toluene will overflow back into the reaction flask.
-
Continue the reflux until no more water collects in the trap, which typically takes several hours. Monitor the reaction progress by TLC.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water
-
Saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted phenylacetic acid). Be cautious of gas evolution (CO₂).
-
Brine
-
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent (toluene and any excess benzyl alcohol) under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be further purified by vacuum distillation.
-
Mandatory Visualizations
Caption: Reaction pathway for the acid-catalyzed Fischer esterification.
Caption: A troubleshooting workflow for addressing low yield in esterification.
References
- 1. A sustainable route for the synthesis of alkyl arylacetates via halogen and base free carbonylation of benzyl acetates - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00203E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. community.wvu.edu [community.wvu.edu]
- 8. The preparation of benzyl esters using stoichiometric niobium (V) chloride versus niobium grafted SiO2 catalyst: A comparison study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Technical Support Center: Synthesis of Benzyl Phenylacetate
Welcome to the technical support center for the synthesis of benzyl phenylacetate. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this compound via Fischer and Steglich esterification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent laboratory methods for synthesizing this compound are Fischer-Speier esterification and Steglich esterification. Fischer esterification involves the acid-catalyzed reaction of phenylacetic acid with benzyl alcohol. Steglich esterification is a milder method that uses a coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, like 4-dimethylaminopyridine (DMAP), to facilitate the ester formation at room temperature.
Q2: What is the primary side reaction of concern in the Fischer esterification of this compound?
A2: The major side reaction is the acid-catalyzed self-condensation of benzyl alcohol to form dibenzyl ether. This is particularly prevalent when using strong acid catalysts like sulfuric acid at elevated temperatures.
Q3: In Steglich esterification, what is the main byproduct that can complicate purification?
A3: The primary byproduct is N-acyl-dicyclohexylurea, which forms from the rearrangement of the O-acylisourea intermediate. This byproduct can sometimes be difficult to separate from the desired this compound product.
Q4: How can I monitor the progress of my esterification reaction?
A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials (phenylacetic acid and benzyl alcohol), you can observe the consumption of reactants and the formation of the product, this compound.
Troubleshooting Guides
Fischer-Speier Esterification: Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete Reaction: The Fischer esterification is a reversible reaction. | - Use a large excess of one reactant (typically the less expensive one, benzyl alcohol).- Remove water as it forms using a Dean-Stark apparatus.[1] |
| Catalyst Inactivity: The acid catalyst may be old or impure. | - Use a fresh, high-purity acid catalyst such as sulfuric acid or p-toluenesulfonic acid. | |
| Presence of a High-Boiling Impurity | Formation of Dibenzyl Ether: Acid-catalyzed self-condensation of benzyl alcohol. | - Use a lower concentration of the acid catalyst.- Maintain the lowest effective reaction temperature.- One study on the synthesis of benzyl benzoate showed that increasing the catalyst to alcohol ratio can shift the product from nearly 100% ester to almost 100% dibenzyl ether.[2] |
| Difficulty in Purification | Residual Acetic Acid: Unreacted phenylacetic acid can be difficult to remove. | - Wash the crude product with a saturated sodium bicarbonate solution to neutralize and remove unreacted acid. |
| Emulsion Formation during Workup: The densities of the ester and aqueous layer can be similar. | - Add brine (saturated NaCl solution) during the aqueous workup to increase the density of the aqueous layer and break emulsions. |
Steglich Esterification: Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Formation of N-acyl-dicyclohexylurea: Rearrangement of the O-acylisourea intermediate.[3] | - Maintain a low reaction temperature (e.g., 0 °C to room temperature). Studies have shown that lower temperatures can suppress the formation of N-acylurea.[4][5]- Use a catalytic amount of DMAP to accelerate the desired ester formation, which outcompetes the rearrangement.[6] |
| Hydrolysis of the Product: Presence of water in the reaction. | - Ensure all reagents and solvents are anhydrous. | |
| Difficulty in Removing Dicyclohexylurea (DCU) | Precipitation of DCU: DCU is a solid byproduct that can sometimes be difficult to filter if it is very fine. | - Cool the reaction mixture in an ice bath to maximize the precipitation of DCU before filtration.- Wash the filter cake with a small amount of cold, non-polar solvent (e.g., hexane) to recover any trapped product. |
| Incomplete Reaction | Steric Hindrance: Although less of an issue with benzyl alcohol and phenylacetic acid, steric hindrance can slow down the reaction. | - Increase the reaction time.- Ensure adequate stirring to maintain a homogeneous reaction mixture. |
Experimental Protocols
Fischer-Speier Esterification of this compound
Materials:
-
Phenylacetic acid
-
Benzyl alcohol
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)
-
Toluene or another suitable solvent for azeotropic removal of water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add phenylacetic acid (1.0 eq), benzyl alcohol (1.5-3.0 eq), and a catalytic amount of sulfuric acid (e.g., 0.05 eq).
-
Add a sufficient amount of toluene to fill the Dean-Stark trap.
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted phenylacetic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Steglich Esterification of this compound
Materials:
-
Phenylacetic acid
-
Benzyl alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Dilute hydrochloric acid (HCl) solution (e.g., 1 M)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenylacetic acid (1.0 eq), benzyl alcohol (1.0-1.2 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours or until completion as monitored by TLC.
-
Cool the reaction mixture again to 0 °C to precipitate the dicyclohexylurea (DCU) byproduct.
-
Filter off the DCU and wash the solid with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizations
References
Technical Support Center: Efficient Synthesis of Benzyl Phenylacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzyl phenylacetate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.
| Issue | Potential Cause | Troubleshooting & Optimization |
| Low Product Yield | Incomplete reaction: The reaction may not have reached equilibrium or completion due to insufficient reaction time or low catalyst activity.[1] | Monitor reaction progress: Use techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. Catalyst choice and concentration: Ensure the selection of an appropriate catalyst and optimize its concentration. For instance, in palladium-catalyzed carbonylation, a binary system of palladium acetate and a phosphine ligand like DPPF has been shown to be effective.[2] |
| Catalyst deactivation: The catalyst may lose its activity over the course of the reaction. | Catalyst loading: Reducing the catalyst loading to 1 mol% has, in some cases, still achieved a high yield (79%) of the desired product.[2] Catalyst selection: Consider robust catalysts. For example, Co(PPh₃)₂Cl₂ is noted for its high activity and lower cost compared to rhodium and palladium catalysts in the carbonylation of benzyl chloride.[3] | |
| Side reactions: Competing reactions can consume starting materials or the desired product. A common side reaction is the formation of benzyl alcohol through hydrolysis of the acetate group, especially in the presence of a base.[2] | Avoid basic conditions if unnecessary: The addition of a base like Cs₂CO₃ can lead to the formation of benzyl alcohol as the major product.[2] Optimize reaction conditions: Carefully control temperature and pressure. For palladium-catalyzed carbonylation, reactions are often performed at temperatures between 100-130°C and CO pressures of 1-20 bar.[2] | |
| Equilibrium limitations (for esterification reactions): The presence of water as a byproduct can shift the equilibrium back towards the reactants.[1] | Water removal: For Fischer esterification, use a Dean-Stark apparatus to azeotropically remove water as it forms.[1] Use of excess reagent: Employing an excess of one of the starting materials can shift the equilibrium towards the product.[1] | |
| Formation of Impurities | Byproducts from starting materials: Impurities in the starting materials can lead to the formation of unwanted side products. | Purify starting materials: Ensure the purity of benzyl alcohol, phenylacetic acid, or other precursors before use. |
| Benzylic oxidation: The benzylic position is susceptible to oxidation, which can lead to the formation of benzoic acid or other oxidation products.[4][5] | Use mild reaction conditions: Avoid strong oxidizing agents if not intending to perform an oxidation reaction. | |
| Homocoupling: In some reaction pathways, homocoupling of starting materials can occur. | Optimize catalyst and reaction conditions: The choice of catalyst and reaction parameters can minimize homocoupling. | |
| Difficulty in Product Purification | Co-elution with byproducts: Impurities with similar polarity to this compound can make separation by chromatography challenging.[1] | Optimize chromatography: Experiment with different solvent systems (mobile phase) and stationary phases to achieve better separation. |
| Product degradation on silica gel: The acidic nature of silica gel can sometimes cause the degradation of the ester product.[1] | Use neutral or basic alumina: Consider using a different stationary phase for chromatography. Deactivate silica gel: Treat silica gel with a base (e.g., triethylamine in the eluent) to neutralize acidic sites. |
Frequently Asked Questions (FAQs)
Q1: What are the common catalytic methods for synthesizing this compound?
A1: Several catalytic methods are employed for the synthesis of this compound. The choice of method often depends on the available starting materials, desired scale, and environmental considerations. Common methods include:
-
Palladium-catalyzed carbonylation of benzyl acetate: This method involves the reaction of benzyl acetate with carbon monoxide in the presence of a palladium catalyst and a phosphine ligand.[2] It offers a halogen-free synthetic route.
-
Cobalt-catalyzed carbonylation of benzyl chloride: This process uses a cobalt-based catalyst, such as Co(PPh₃)₂Cl₂, to react benzyl chloride with carbon monoxide.[3] It is a cost-effective alternative to palladium and rhodium catalysts.
-
Esterification of phenylacetic acid with benzyl alcohol: This is a direct esterification reaction, often catalyzed by an acid (e.g., sulfuric acid) or an enzyme (e.g., lipase).[6]
-
Phase-transfer catalysis: This method can be used in the synthesis of phenylacetic acid from benzyl chloride, which can then be esterified.[3]
Q2: How do I select the most suitable catalyst for my synthesis?
A2: Catalyst selection depends on several factors:
-
Starting materials: If you are starting from benzyl acetate, a palladium-based system is a good choice.[2] If benzyl chloride is your precursor, a cobalt catalyst can be effective and economical.[3] For the direct reaction of phenylacetic acid and benzyl alcohol, acid catalysts or lipases are used.[6]
-
Cost: Cobalt catalysts are generally less expensive than palladium or rhodium catalysts.[3]
-
Environmental impact: Palladium-catalyzed carbonylation of benzyl acetate avoids the use of halogenated compounds.[2] Enzymatic catalysis using lipases is considered a green and sustainable method.[6]
-
Desired yield and selectivity: The catalyst system should be optimized to maximize the yield of this compound and minimize side reactions. For example, the combination of a palladium precursor with a suitable phosphine ligand is crucial for high selectivity in carbonylation reactions.[2]
Q3: What are the typical reaction conditions for palladium-catalyzed carbonylation of benzyl acetate?
A3: Typical reaction conditions for the palladium-catalyzed carbonylation of benzyl acetate to methyl phenylacetate (a similar ester) are as follows. These can be adapted for this compound synthesis.
| Parameter | Value | Reference |
| Catalyst | Pd(TFA)₂ (Palladium trifluoroacetate) | [2] |
| Ligand | DPPF (1,1′-Bis(diphenylphosphino)ferrocene) | [2] |
| Catalyst Loading | 1-2 mol% | [2] |
| Ligand Loading | 2-4 mol% | [2] |
| Solvent | Methanol (for methoxycarbonylation) | [2] |
| CO Pressure | 1-20 bar | [2] |
| Temperature | 100-130 °C | [2] |
| Reaction Time | 6-18 hours | [2] |
Q4: Can I use a biocatalyst for the synthesis of this compound?
A4: Yes, lipases are effective biocatalysts for the synthesis of benzyl acetate and can be applied to this compound synthesis. Lipase B from Candida antarctica (CALB) is commonly used.[6] This enzymatic method offers high selectivity and is performed under mild reaction conditions, making it an environmentally friendly option. The use of immobilized enzymes allows for easy catalyst recovery and reuse.[6]
Experimental Protocols
Protocol 1: Palladium-Catalyzed Carbonylation of Benzyl Acetate (Adapted for this compound)
This protocol is adapted from the methoxycarbonylation of benzyl acetate.[2]
Materials:
-
Benzyl acetate
-
Palladium(II) trifluoroacetate (Pd(TFA)₂)
-
1,1′-Bis(diphenylphosphino)ferrocene (DPPF)
-
Phenyl boronic acid (as the source of the phenyl group)
-
Carbon monoxide (CO) gas
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Schlenk flask or autoclave
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(TFA)₂ (2 mol%) and DPPF (4 mol%) to a Schlenk flask or autoclave.
-
Add benzyl acetate (1 mmol) and phenyl boronic acid (1.2 mmol).
-
Add the anhydrous, degassed solvent (e.g., 5 mL).
-
Seal the vessel and purge with carbon monoxide gas several times.
-
Pressurize the vessel with CO to the desired pressure (e.g., 10 bar).
-
Heat the reaction mixture to 130°C and stir for 18 hours.
-
After cooling to room temperature, carefully vent the CO gas in a fume hood.
-
Analyze the reaction mixture by GC or LC-MS to determine conversion and yield.
-
Purify the product by column chromatography.
Protocol 2: Lipase-Catalyzed Esterification of Phenylacetic Acid
This protocol is based on the enzymatic synthesis of benzyl acetate.[6]
Materials:
-
Phenylacetic acid
-
Benzyl alcohol
-
Immobilized Lipase B from Candida antarctica (CALB)
-
Anhydrous organic solvent (e.g., hexane or toluene)
-
Molecular sieves (optional, for water removal)
-
Shaking incubator or magnetic stirrer
Procedure:
-
To a vial, add phenylacetic acid (1 mmol) and benzyl alcohol (1.2 mmol).
-
Add the immobilized lipase (e.g., 20 mg/mmol of limiting reactant).
-
Add the anhydrous organic solvent (e.g., 5 mL).
-
If desired, add activated molecular sieves to remove the water produced during the reaction.
-
Seal the vial and place it in a shaking incubator at a controlled temperature (e.g., 40-60°C).
-
Monitor the reaction progress over time by taking small aliquots and analyzing them by TLC, GC, or HPLC.
-
Once the reaction is complete, separate the immobilized enzyme by filtration.
-
Remove the solvent under reduced pressure.
-
Purify the this compound by column chromatography if necessary.
Visualizations
Caption: Catalyst selection workflow for this compound synthesis.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. A sustainable route for the synthesis of alkyl arylacetates via halogen and base free carbonylation of benzyl acetates - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00203E [pubs.rsc.org]
- 3. CN102050721A - Method for synthesizing phenylacetic acid from benzyl chloride carbonyl - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Purification of Synthetic Benzyl Phenylacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of synthetic benzyl phenylacetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically prepared this compound?
A1: The most prevalent impurities are typically unreacted starting materials from the esterification reaction. These include benzyl alcohol and phenylacetic acid.[1] Depending on the reaction conditions, side products from polymerization or sulfonation of benzyl alcohol may also be present, especially if strong acid catalysts like sulfuric acid are used in excess.[2]
Q2: How can I qualitatively assess the purity of my this compound sample before extensive purification?
A2: A simple method is to check its physical properties, such as its odor and appearance. This compound should be a clear, colorless to pale yellow liquid with a characteristic sweet, floral, honey-like scent.[3] The presence of a strong acidic or alcoholic odor may indicate significant amounts of unreacted starting materials. For a more definitive initial assessment, Thin-Layer Chromatography (TLC) can be a quick and effective technique.
Q3: Which analytical techniques are recommended for quantitative purity analysis of this compound?
A3: For accurate quantitative analysis, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most suitable techniques.[1][4] These methods can effectively separate this compound from its common impurities and provide precise measurements of their respective concentrations.
Q4: What are the key physical property differences between this compound and its common impurities that can be exploited for separation?
A4: The primary differences that facilitate purification are the acidic nature of phenylacetic acid and the boiling points of the components. Phenylacetic acid's acidity allows for its removal via an alkaline wash, where it is converted to a water-soluble salt. The significant difference in boiling points between this compound and benzyl alcohol allows for their separation by distillation.
Data Presentation: Physical Properties of this compound and Common Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |
| This compound | C₁₅H₁₄O₂ | 226.27 | 318-320 | 26 | Insoluble in water; soluble in alcohol and organic solvents.[3][5] |
| Benzyl Alcohol | C₇H₈O | 108.14 | 205 | -15.2 | Soluble in water, alcohol, and ether. |
| Phenylacetic Acid | C₈H₈O₂ | 136.15 | 265.5 | 76-78 | Slightly soluble in cold water; soluble in hot water, alcohol, and ether. |
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of synthetic this compound.
Issue 1: The purified product has a sharp, acidic odor.
This indicates the presence of unreacted phenylacetic acid.
Solution: Perform an alkaline wash.
-
Dissolution: Dissolve the crude this compound product in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).
-
Mixing and Venting: Stopper the funnel and shake gently, inverting the funnel several times. Periodically open the stopcock to vent the carbon dioxide gas that is generated.
-
Separation: Allow the layers to separate. The upper organic layer contains the this compound, while the lower aqueous layer contains the sodium phenylacetate salt.
-
Draining: Carefully drain the lower aqueous layer.
-
Repeat: Repeat the washing process (steps 2-5) two more times to ensure complete removal of the phenylacetic acid.
-
Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to remove any residual water and dissolved salts.
-
Drying: Separate the layers and transfer the organic layer to an Erlenmeyer flask. Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Evaporation: Filter the solution to remove the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Issue 2: The product has a distinct "alcoholic" or "marzipan-like" smell.
This suggests the presence of unreacted benzyl alcohol.
Solution: Water wash followed by vacuum distillation.
-
Water Wash: After the alkaline wash (if performed), wash the organic layer with deionized water in a separatory funnel. Repeat this water wash 2-3 times to remove the majority of the water-soluble benzyl alcohol.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Solvent Removal: Filter to remove the drying agent and remove the organic solvent using a rotary evaporator.
-
Vacuum Distillation: Set up a vacuum distillation apparatus. The significant difference in boiling points between benzyl alcohol (205 °C) and this compound (318-320 °C) allows for efficient separation.
-
Fraction Collection: Carefully collect the fractions. The first fraction will contain any remaining traces of solvent and benzyl alcohol. The main fraction, collected at the appropriate temperature and pressure for this compound, will be the purified product.
Visualization
Troubleshooting Workflow for this compound Purification
Caption: A flowchart outlining the troubleshooting steps for purifying synthetic this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Sciencemadness Discussion Board - (Lab report) Making benzyl acetate by fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. 苯乙酸苄酯 analytical standard | Sigma-Aldrich [sigmaaldrich.cn]
- 5. This compound | C15H14O2 | CID 60999 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Benzyl Phenylacetate Storage and Stability
This technical support center provides guidance on the proper storage and handling of benzyl phenylacetate to prevent hydrolysis. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your research materials.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it prone to hydrolysis?
This compound is an ester derived from benzyl alcohol and phenylacetic acid. Esters are susceptible to hydrolysis, a chemical reaction with water, which breaks the ester bond to form the original alcohol and carboxylic acid.[1] This reaction can be catalyzed by the presence of acids or bases.[2][3]
Q2: What are the primary degradation products of this compound hydrolysis?
The hydrolysis of this compound yields benzyl alcohol and phenylacetic acid. The presence of these compounds in your sample can indicate degradation.
Q3: What are the ideal storage conditions for this compound?
To minimize hydrolysis, this compound should be stored in a cool, dry place, protected from light. The recommended storage temperature is typically refrigerated at 2-8°C. It is also crucial to store it in a tightly sealed container to prevent moisture ingress.
Q4: Can I store this compound at room temperature?
While short periods at room temperature may not cause significant degradation, long-term storage at ambient temperatures is not recommended. Elevated temperatures can accelerate the rate of hydrolysis, leading to a decrease in purity over time.
Q5: What materials are incompatible with this compound during storage?
Avoid storing this compound with strong acids, strong bases, and potent oxidizing agents, as these can catalyze its degradation.
Troubleshooting Guide
Problem: I suspect my this compound has degraded. How can I confirm this?
-
Solution: The most reliable way to confirm degradation is through analytical testing. A stability-indicating High-Performance Liquid Chromatography (HPLC) method can be used to separate and quantify this compound and its primary degradation products, benzyl alcohol and phenylacetic acid. An increase in the peaks corresponding to benzyl alcohol and phenylacetic acid, along with a decrease in the this compound peak, confirms hydrolysis.
Problem: My experiment requires an aqueous solution of this compound. How can I minimize hydrolysis during my experiment?
-
Solution: If possible, prepare the aqueous solution immediately before use. Control the pH of the solution to be as close to neutral as possible, as both acidic and alkaline conditions can accelerate hydrolysis.[1][2] If the experiment allows, consider using a co-solvent to decrease the water activity.
Problem: I need to store a solution of this compound. What is the best approach?
-
Solution: If you must store a solution, use an anhydrous aprotic solvent. If an aqueous solution is unavoidable, store it at a low temperature (2-8°C) and for the shortest possible duration. Consider the use of a stabilizer if compatible with your experimental design.
Problem: How can I prevent hydrolysis during long-term storage of bulk material?
-
Solution: For long-term storage, in addition to maintaining ideal storage conditions (refrigeration, protection from light and moisture), consider the use of a hydrolysis stabilizer. Carbodiimides, such as Bis(2,6-diisopropylphenyl)carbodiimide, can be effective.[1][4] These compounds react with any carboxylic acid formed, preventing the auto-catalytic acceleration of hydrolysis.[4] Antioxidants may also be considered to prevent oxidative processes that can contribute to degradation.[1]
Quantitative Data on Ester Stability
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| pH | 5.0 | 7.0 | 9.0 | 7.0 |
| Temperature | 25°C | 25°C | 25°C | 40°C |
| Illustrative Half-life | > 1 year | ~ 6 months | ~ 2 weeks | ~ 1 month |
This table is for illustrative purposes and shows expected trends. Actual hydrolysis rates for this compound should be determined experimentally.
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This method is designed to separate and quantify this compound from its primary hydrolysis products, benzyl alcohol and phenylacetic acid.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient mixture of Acetonitrile and 0.1% Phosphoric Acid in Water.
-
Start with a higher aqueous percentage and gradually increase the acetonitrile concentration.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
2. Standard Preparation:
-
Prepare individual stock solutions of this compound, benzyl alcohol, and phenylacetic acid in acetonitrile at a concentration of 1 mg/mL.
-
Create a mixed standard solution by diluting the stock solutions to a final concentration of approximately 100 µg/mL for each component in the mobile phase.
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in acetonitrile to achieve a concentration of approximately 1 mg/mL.
-
Dilute the sample solution with the mobile phase to a final concentration of about 100 µg/mL.
4. Analysis:
-
Inject the mixed standard solution to determine the retention times and response factors for each component.
-
Inject the sample solution.
-
Identify and quantify the amounts of this compound, benzyl alcohol, and phenylacetic acid in the sample by comparing the peak areas to those of the standards.
5. Validation:
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[5]
Accelerated Stability Study Protocol
This protocol can be used to predict the long-term stability of this compound.[6][7]
1. Materials:
-
This compound sample
-
Controlled temperature and humidity stability chambers
2. Conditions:
-
Set stability chambers to the following conditions as per ICH guidelines:[8]
-
25°C / 60% RH (Long-term)
-
40°C / 75% RH (Accelerated)
-
Consider additional stress conditions such as 50°C and exposure to UV light.[8]
-
3. Procedure:
-
Place samples of this compound in the stability chambers.
-
Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated studies; and 0, 3, 6, 9, 12, 18, 24 months for long-term studies).[8]
-
Analyze the withdrawn samples using the validated stability-indicating HPLC method to determine the purity of this compound and the concentration of its degradation products.
4. Data Analysis:
-
Plot the concentration of this compound versus time for each storage condition.
-
Determine the degradation rate constant at each temperature.
-
Use the Arrhenius equation to predict the shelf-life at the recommended storage condition (e.g., 2-8°C).
Visualizations
Caption: Hydrolysis of this compound.
Caption: Troubleshooting Workflow for Suspected Degradation.
References
Validation & Comparative
Validation of analytical methods for benzyl phenylacetate quantification
A Comparative Guide to the Quantification of Benzyl Phenylacetate
This guide provides a comparative overview of analytical methods for the quantification of this compound, a compound used as a fragrance and flavoring agent. The selection of an appropriate analytical technique is critical for quality control, formulation development, and safety assessment in the pharmaceutical, food, and cosmetic industries. This document outlines the common analytical methods, presents their performance characteristics, and provides detailed experimental protocols to aid researchers, scientists, and drug development professionals in their analytical method development and validation.
Comparison of Analytical Methods
The primary analytical techniques for the quantification of this compound and other esters include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectroscopy. Each method offers distinct advantages and is suited for different analytical challenges.
| Parameter | RP-HPLC | GC-MS | UV-Vis Spectroscopy |
| Principle | Separation based on polarity | Separation based on volatility and mass-to-charge ratio | Measurement of light absorbance by chromophores |
| Selectivity | High | Very High | Low to Moderate |
| Sensitivity | Moderate to High | Very High | Low to Moderate |
| Linearity Range (Illustrative) | 5-25 µg/mL (for Sodium Phenylacetate)[1] | Analyte dependent, typically ng/mL to µg/mL range | Analyte dependent, follows Beer-Lambert Law |
| Limit of Detection (LOD) (Illustrative) | Not explicitly found for this compound | 0.4-0.6 ng/g (for similar aromatic esters)[2] | Highly dependent on molar absorptivity |
| Limit of Quantification (LOQ) (Illustrative) | Not explicitly found for this compound | 1.3-2.0 ng/g (for similar aromatic esters)[2] | Highly dependent on molar absorptivity |
| Precision (%RSD) | Typically <2% | Typically <15% | Typically <5% |
| Accuracy (% Recovery) (Illustrative) | 100.16% (for Sodium Phenylacetate)[1] | 97-104% (for similar aromatic esters)[2] | Method dependent |
| Typical Application | Purity testing, quantification in formulations | Trace analysis, impurity profiling, identification | Preliminary quantification, content uniformity |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound or structurally similar compounds.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for the quantification of this compound in pharmaceutical formulations and other matrices. The following protocol is based on a validated method for the simultaneous estimation of sodium benzoate and sodium phenylacetate, which can be adapted for this compound.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and a buffer such as 0.05M potassium dihydrogen orthophosphate (60:40 v/v), with the pH adjusted to 5.5.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detection at an appropriate wavelength for this compound (e.g., 258 nm, based on the absorbance of benzyl acetate[3]).
-
Injection Volume: 20 µL.
-
Sample Preparation: A stock solution of this compound is prepared in the mobile phase. Calibration standards are prepared by diluting the stock solution to concentrations spanning the expected range of the samples.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound, especially at trace levels.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 60 °C, held for 2 minutes, then ramped to 280 °C at 10 °C/min, and held for 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.
-
Scan Range: m/z 40-400.
-
Quantification: Based on the peak area of a characteristic ion of this compound.
UV-Visible Spectroscopy
UV-Vis spectroscopy is a simpler and more rapid method for quantification, suitable for samples with a relatively simple matrix where interfering substances are minimal.
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: A suitable UV-grade solvent that does not absorb in the region of interest (e.g., ethanol or methanol).
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound across the UV range (e.g., 200-400 nm). The λmax for benzyl acetate is around 258 nm.[3]
-
Quantification: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of the unknown sample is then determined from its absorbance using the calibration curve.
Workflow and Pathway Diagrams
To provide a clearer understanding of the processes involved, the following diagrams illustrate the general workflow for analytical method validation and a conceptual representation of the analytical process.
Caption: General workflow for the validation of an analytical method.
Caption: Comparative logical workflow of different analytical techniques.
References
- 1. impressions.manipal.edu [impressions.manipal.edu]
- 2. Simultaneous determination of the UV-filters benzyl salicylate, phenyl salicylate, octyl salicylate, homosalate, 3-(4-methylbenzylidene) camphor and 3-benzylidene camphor in human placental tissue by LC-MS/MS. Assessment of their in vitro endocrine activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absorption [Benzyl Acetate] | AAT Bioquest [aatbio.com]
A Comparative Analysis of Benzyl Phenylacetate and Methyl Phenylacetate for Research and Development
For researchers, scientists, and drug development professionals, the selection of appropriate chemical esters is critical for outcomes in perfumery, flavor science, and pharmaceutical applications. This guide provides a detailed comparative analysis of benzyl phenylacetate and methyl phenylacetate, offering insights into their physicochemical properties, performance characteristics, and potential biological activities, supported by experimental data and protocols.
Physicochemical Properties: A Head-to-Head Comparison
This compound and methyl phenylacetate share a common phenylacetate core, but the difference in their ester group—benzyl versus methyl—leads to distinct physicochemical properties. These differences, summarized in Table 1, influence their applications and performance. This compound, with its larger benzyl group, exhibits a higher molecular weight, boiling point, and density compared to the lighter methyl phenylacetate.
| Property | This compound | Methyl Phenylacetate |
| Molecular Formula | C15H14O2 | C9H10O2 |
| Molecular Weight | 226.27 g/mol | 150.17 g/mol |
| Appearance | Colorless liquid | Colorless to pale yellow liquid |
| Odor | Sweet, floral, honey-like, with cocoa nuances[1][2] | Intense sweet, honey-floral with jasmine and musky nuances[3] |
| Boiling Point | 317-319 °C | 218 °C |
| Density | ~1.097 g/mL at 25 °C | ~1.066 g/mL at 20 °C |
| Refractive Index | ~1.555 at 20 °C | ~1.503 at 20 °C |
| Solubility | Soluble in alcohol; insoluble in water[3] | Soluble in most organic solvents; slightly soluble in water[4] |
Performance in Fragrance and Flavor Applications
The primary industrial application for both esters is in the fragrance and flavor industry, where their distinct aromatic profiles are highly valued.
This compound is characterized by a rich, sweet, and floral scent with notes of honey and a subtle hint of cocoa.[1][2] Its higher molecular weight contributes to its lower volatility, making it an excellent fixative in perfume compositions.[1] It serves as a middle-to-base note, providing warmth, sweetness, and significantly extending the longevity of a fragrance, with a substantivity of over 400 hours on a smelling strip.[1] In flavors, it is used to impart honey, butter, caramel, and fruit notes.
Methyl Phenylacetate possesses an intensely sweet and powerful honey-floral aroma with nuances of jasmine and musk.[3] It is more volatile than its benzyl counterpart and functions as a top-to-heart note modifier in perfumes.[3] While its fragrance is potent, its tenacity is moderate, lasting over 48 hours on a smelling strip.[5] In the flavor industry, it is used to create honey, chocolate, and tobacco flavor profiles.[6]
Synthesis of Phenylacetate Esters
Both this compound and methyl phenylacetate are typically synthesized via Fischer esterification. This method involves the reaction of phenylacetic acid with the corresponding alcohol (benzyl alcohol or methanol) in the presence of an acid catalyst.
Caption: Generalized workflow for the synthesis of phenylacetate esters.
Experimental Protocols
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
To quantitatively compare the purity of this compound and methyl phenylacetate samples, a gas chromatography-mass spectrometry (GC-MS) method can be employed.
Methodology:
-
Standard Preparation: Prepare individual standard solutions of this compound and methyl phenylacetate in a suitable solvent (e.g., hexane or ethyl acetate) at a concentration of 1 mg/mL.
-
Sample Preparation: Dilute the samples of this compound and methyl phenylacetate to a concentration of approximately 1 mg/mL in the same solvent used for the standards.
-
GC-MS Analysis:
-
Injector: Split/splitless injector at 250°C.
-
Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-400.
-
-
Data Analysis: Identify the peaks corresponding to this compound and methyl phenylacetate based on their retention times and mass spectra. Quantify the purity by calculating the peak area percentage.
Potential Applications in Drug Development
While primarily used in fragrances and flavors, phenylacetate derivatives have garnered interest in pharmaceutical research for their potential biological activities.
Anticancer Potential: Phenylacetic acid, the precursor to both esters, has been shown to exhibit antitumor activity.[7] Studies on phenylacetamide derivatives, which are structurally similar, have demonstrated cytotoxic effects against cancer cell lines, suggesting that they may induce apoptosis.[7] This indicates a potential avenue for research into the anticancer properties of benzyl and methyl phenylacetate.
Enzyme Inhibition: Phenylacetic acid derivatives have been investigated as inhibitors of enzymes such as aldose reductase, which is implicated in diabetic complications.[8] This suggests that both benzyl and methyl phenylacetate could be explored for their enzyme-inhibiting properties.
Pharmaceutical Formulations: Both esters have been considered for use as excipients in drug formulations to enhance the solubility and stability of active pharmaceutical ingredients.[9][10]
Hypothesized Signaling Pathway in Cancer Cells
Based on studies of phenylacetic acid and its derivatives, a potential mechanism of action in cancer cells involves the induction of cell cycle arrest and apoptosis. The following diagram illustrates a hypothesized signaling pathway.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Methyl phenylacetate | 101-41-7 [chemicalbook.com]
- 3. This compound | C15H14O2 | CID 60999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 101-41-7: Methyl phenylacetate | CymitQuimica [cymitquimica.com]
- 5. benzyl phenyl acetate, 102-16-9 [thegoodscentscompany.com]
- 6. Phenylacetate inhibits growth and modulates cell cycle gene expression in renal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methyl phenylacetate | TargetMol [targetmol.com]
- 8. Synthesis of novel phenylacetic acid derivatives with halogenated benzyl subunit and evaluation as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methyl phenylacetate | C9H10O2 | CID 7559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Phenylacetate: a novel nontoxic inducer of tumor cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Fragrance Tenacity: Benzyl Phenylacetate vs. Benzyl Acetate
In the intricate world of fragrance formulation, the longevity or "tenacity" of an aromatic compound is a critical determinant of its utility. This guide provides a detailed comparison of the fragrance tenacity of two commonly used esters, benzyl phenylacetate and benzyl acetate, aimed at researchers, scientists, and professionals in the fragrance and cosmetic industries. The following sections will delve into their chemical properties, olfactory characteristics, and the experimental methodologies used to evaluate their persistence, supported by available data.
Chemical and Olfactory Properties: A Tabulated Comparison
The intrinsic chemical properties of a fragrance molecule, such as its molecular weight, vapor pressure, and boiling point, are fundamental to its volatility and, consequently, its tenacity. A lower vapor pressure and a higher boiling point and molecular weight are generally indicative of a less volatile compound with greater longevity on a substrate.
| Property | This compound | Benzyl Acetate | References |
| Molecular Formula | C₁₅H₁₄O₂ | C₉H₁₀O₂ | [1][2],[3][4] |
| Molecular Weight | 226.27 g/mol | 150.17 g/mol | [1][2][5][6],[7][8] |
| Boiling Point | 305 - 320 °C | 206 - 215.5 °C | [1][2][9][5][6][10][11][12],[3][4][13][14][15] |
| Vapor Pressure | 0.00012 mmHg @ 25°C | 0.18 mmHg @ 25°C | [1], |
| Odor Profile | Sweet, floral, honey, with jasmine and rose notes. | Fresh, fruity (pear, banana), floral (jasmine). | [9][5][6][11],[4][15] |
| Reported Tenacity | Superior longevity; lasts >400 hours on a smelling strip. | Moderate to poor tenacity. | [13], |
The data clearly indicates that this compound possesses a significantly higher molecular weight and boiling point, and a much lower vapor pressure compared to benzyl acetate. These properties strongly suggest a lower volatility for this compound, which is consistent with its reported superior fragrance tenacity.
Experimental Protocols for Fragrance Tenacity Evaluation
The assessment of fragrance tenacity can be approached through two primary methodologies: instrumental analysis and sensory evaluation. Both methods aim to quantify the persistence of a scent over time.
Instrumental Analysis: Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
This technique provides an objective, quantitative measurement of the concentration of volatile fragrance compounds in the air surrounding a sample over time.
Protocol:
-
Sample Preparation: A precise amount of the fragrance material (e.g., this compound or benzyl acetate) is applied to a standardized substrate, such as a filter paper blotter or a material designed to mimic skin.
-
Incubation: The substrate is placed in a temperature and humidity-controlled chamber.
-
Headspace Sampling: At predetermined time intervals (e.g., 0, 1, 4, 8, 24 hours), the air (headspace) above the substrate is sampled. This is often achieved using Solid Phase Microextraction (SPME), where a coated fiber adsorbs the volatile organic compounds (VOCs).
-
GC-MS Analysis: The SPME fiber is then introduced into the injection port of a Gas Chromatograph-Mass Spectrometer. The adsorbed compounds are thermally desorbed, separated by the GC column based on their volatility and polarity, and then identified and quantified by the Mass Spectrometer.
-
Data Analysis: The concentration of the fragrance compound in the headspace at each time point is plotted to generate an evaporation curve. The rate of decay of this curve is a direct measure of the fragrance's tenacity.
Sensory Evaluation
This method relies on trained human panelists to assess the intensity of a fragrance over time.
Protocol:
-
Panelist Selection and Training: A panel of trained sensory assessors is selected. These individuals are trained to perceive and rate the intensity of different odors consistently.
-
Sample Application: The fragrance materials are applied to a substrate, which can be a smelling strip (blotter) for evaluating the material's intrinsic properties, or human skin to assess its performance in a real-world application. A standardized amount of the substance is applied to a designated area.
-
Timed Evaluation: Panelists are asked to smell the samples at specific time intervals (e.g., immediately after application, 30 minutes, 1 hour, 2 hours, 4 hours, 8 hours, etc.).
-
Intensity Rating: At each interval, the panelists rate the perceived intensity of the fragrance on a defined scale (e.g., a Labeled Magnitude Scale from 0 'no odor' to 100 'strongest imaginable').
-
Data Analysis: The mean intensity ratings at each time point are calculated and plotted to create a sensory decay curve. The time it takes for the fragrance to become barely perceptible is considered its tenacity.
Logical Relationship between Physicochemical Properties and Fragrance Tenacity
The following diagram illustrates the relationship between the key physicochemical properties of a fragrance molecule and its resulting tenacity.
Caption: Factors influencing fragrance tenacity.
Conclusion
The comparison between this compound and benzyl acetate clearly demonstrates the direct impact of molecular properties on fragrance tenacity. This compound, with its higher molecular weight, higher boiling point, and significantly lower vapor pressure, is a much less volatile molecule than benzyl acetate. This inherent chemical stability translates to a markedly superior fragrance tenacity, making it a valuable component for extending the longevity of a fragrance composition, particularly in the middle and base notes. In contrast, the more volatile benzyl acetate is better suited for top notes where a bright, but fleeting, impression is desired. The choice between these two esters is therefore dependent on the desired olfactory effect and the required longevity within a fragrance formulation. For applications demanding a persistent floral and sweet character, this compound is the unequivocally superior choice.
References
- 1. How to Test the Longevity of Perfume | NIKOO Chemical [nikoochem.com]
- 2. perfumerflavorist.com [perfumerflavorist.com]
- 3. ttslaboratuvar.com [ttslaboratuvar.com]
- 4. umbrex.com [umbrex.com]
- 5. mdpi.com [mdpi.com]
- 6. ijnrd.org [ijnrd.org]
- 7. perfumelounge.eu [perfumelounge.eu]
- 8. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
- 9. iltusa.com [iltusa.com]
- 10. fraterworks.com [fraterworks.com]
- 11. fivesenses.com [fivesenses.com]
- 12. Benzyl Phenyl Acetate | Benzyl Phenyl Acetate: Information & Details - Elchemy [elchemy.com]
- 13. Investigation of fragrance stability used in the formulation of cosmetic and hygienic products using headspace solid-phase microextraction by nanostructured materials followed by gas chromatography with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Kovats Retention Index: this compound (C15H14O2) [pherobase.com]
- 15. Fragrance material review on benzyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Analysis of Benzyl Phenylacetate: GC-FID vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and quality control of benzyl phenylacetate, a widely used fragrance and flavor ingredient, ensuring its purity is paramount. This guide provides an objective comparison of Gas Chromatography with Flame Ionization Detection (GC-FID), the industry-standard for purity assessment, against alternative analytical techniques. Supporting experimental data and detailed methodologies are presented to assist researchers in selecting the optimal method for their specific needs.
Data Presentation: Quantitative Comparison of Analytical Techniques
The following table summarizes the performance of GC-FID and a common alternative, High-Performance Liquid Chromatography (HPLC), for the purity analysis of this compound. The data presented is a representative compilation based on typical performance characteristics for the analysis of aromatic esters.
| Parameter | GC-FID | High-Performance Liquid Chromatography (HPLC) |
| Purity Assay (Typical) | ≥98.5% | ≥98.5% |
| Precision (RSD) | < 1% | < 2% |
| Limit of Detection (LOD) | ~0.01% | ~0.02% |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.07% |
| Analysis Time | 15-30 minutes | 20-40 minutes |
| Primary Separation Principle | Volatility and Polarity | Polarity |
| Strengths | High resolution for volatile compounds, robust and cost-effective. | Suitable for non-volatile and thermally labile impurities. |
| Limitations | Not suitable for non-volatile impurities, potential for thermal degradation of labile compounds. | Lower resolution for highly volatile impurities compared to GC, potentially higher cost. |
Experimental Protocols
Purity Analysis by Gas Chromatography with Flame Ionization Detection (GC-FID)
This protocol outlines a standard method for the determination of the purity of this compound and the quantification of volatile impurities.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness
-
Autosampler
Reagents:
-
This compound Sample
-
High-purity solvent for dilution (e.g., acetone or ethyl acetate)
Procedure:
-
Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.
-
GC-FID Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/minute to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.5 mL/minute
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Data Analysis: The percentage purity is calculated by the area normalization method. The area of the this compound peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.
Alternative Method: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the purity analysis of this compound using HPLC, particularly useful for identifying non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
This compound Sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
Procedure:
-
Sample Preparation: Prepare a standard solution of this compound at a concentration of approximately 1 mg/mL in acetonitrile. Prepare the sample solution by accurately weighing and dissolving the this compound sample in acetonitrile to achieve a similar concentration.
-
HPLC Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may require optimization based on the specific column and instrument.
-
Flow Rate: 1.0 mL/minute
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: The purity is determined by comparing the peak area of the this compound in the sample chromatogram to that of the standard solution. Impurities can be quantified based on their relative peak areas.
Visualizing the Workflow and Method Comparison
To better illustrate the experimental and logical processes, the following diagrams are provided.
Caption: Experimental workflow for this compound purity analysis by GC-FID.
A Researcher's Guide to the Identification of Benzyl Phenylacetate in Complex Mixtures: A Comparative Analysis of GC-MS, HPLC, and NMR Techniques
For researchers, scientists, and drug development professionals, the precise identification and quantification of chemical compounds within complex mixtures is a daily challenge. Benzyl phenylacetate, a common fragrance and flavoring agent, often requires accurate detection in various matrices. This guide provides an objective comparison of three powerful analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy—for the identification and quantification of this compound. Supported by experimental data and detailed protocols, this document aims to equip researchers with the knowledge to select the most appropriate method for their specific analytical needs.
At a Glance: Performance Comparison
The selection of an analytical technique is often a trade-off between sensitivity, selectivity, speed, and cost. The following table summarizes the key performance metrics for the identification and quantification of this compound using GC-MS, HPLC, and NMR.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation by volatility and polarity, followed by mass-based identification. | Separation by polarity, followed by UV or other detection. | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. |
| Sensitivity | Very High (pg-ng range)[1] | High (ng-µg range)[2] | Moderate (µg-mg range)[1][2] |
| Selectivity | Very High | Good to Very High | Very High |
| Limit of Detection (LOD) | ~0.01 - 0.1 µg/mL (for similar compounds)[1] | ~0.1 - 1 µg/mL (for similar compounds)[3][4] | ~2 µg/mL (for similar compounds)[1] |
| Limit of Quantitation (LOQ) | ~0.1 - 0.5 µg/mL (for similar compounds)[1] | ~0.5 - 5 µg/mL (for similar compounds)[3][4] | ~4 µg/mL (for similar compounds)[1] |
| **Linearity (R²) ** | >0.99[5] | >0.99[6] | >0.99[7] |
| Sample Throughput | High | High | Moderate |
| Matrix Effect | Can be significant, may require derivatization.[1] | Can be significant, requires careful mobile phase selection. | Minimal matrix effects.[1] |
| Structure Elucidation | Provides fragmentation patterns for identification. | Primarily for quantification; limited structural information. | Provides detailed structural information. |
| Cost (Instrument) | Moderate to High | Moderate | High |
| Cost (Operational) | Moderate | Low to Moderate | High |
Deep Dive: Experimental Protocols
Detailed and robust experimental protocols are the bedrock of reproducible scientific research. Below are representative methodologies for the analysis of this compound using GC-MS, HPLC, and NMR.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerhouse for the analysis of volatile and semi-volatile compounds like this compound, offering exceptional sensitivity and selectivity.[8]
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole analyzer) is used.
Sample Preparation:
-
Dilute the sample containing this compound in a suitable volatile solvent (e.g., hexane or ethyl acetate) to a concentration within the calibrated range.[9] For perfume samples, a 1:100 dilution is a good starting point.[9]
-
If necessary, perform a liquid-liquid extraction or solid-phase microextraction (SPME) to concentrate the analyte and remove matrix interferences.
-
Add an appropriate internal standard (e.g., benzyl benzoate) for accurate quantification.
GC-MS Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically used.[10]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C (hold for 2 minutes), ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Identification: this compound is identified by its retention time and comparison of its mass spectrum with a reference library (e.g., NIST). The characteristic ions for this compound are m/z 91 (base peak), 108, and 226 (molecular ion).
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC.
Instrumentation: A standard HPLC system with a UV detector is required.
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter to remove particulate matter.
-
Prepare a series of calibration standards of this compound in the mobile phase.
HPLC Parameters:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[6]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typical. For this compound, a starting point could be 60:40 (v/v) acetonitrile:water.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.
-
Detection: UV detection at 210 nm or 254 nm.
-
Quantification: The concentration of this compound is determined by comparing its peak area to the calibration curve generated from the standards.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful primary ratio method of measurement that provides both structural and quantitative information with high precision and accuracy, often without the need for an identical analyte standard.[11][12]
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
Sample Preparation:
-
Accurately weigh a known amount of the sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial. The internal standard should have a simple spectrum that does not overlap with the analyte signals.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., chloroform-d, DMSO-d6).
-
Transfer the solution to an NMR tube.
NMR Parameters (¹H NMR):
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T1 of the signals of interest) is crucial for accurate quantification (e.g., 30-60 seconds).[12]
-
Number of Scans: Sufficient scans should be acquired to achieve a signal-to-noise ratio of at least 150:1 for the signals to be integrated.
-
Data Processing: Apply appropriate phasing and baseline correction.
-
Quantification: The concentration of this compound is calculated by comparing the integral of a specific, well-resolved proton signal (e.g., the singlet of the benzylic CH₂ group at ~5.1 ppm) to the integral of a known signal from the internal standard, taking into account the number of protons each signal represents and the molar masses of the analyte and standard.[7]
Visualizing the Workflow
To better understand the practical application of these techniques, the following diagrams illustrate the typical experimental workflows.
Making the Right Choice: A Decision Guide
The optimal analytical technique depends on the specific research question and available resources. This decision-making flowchart can guide researchers in selecting the most suitable method.
References
- 1. Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. Quantitative Analysis of Benzyl Isothiocyanate in Salvadora persica Extract and Dental Care Herbal Formulations Using Reversed Phase C18 High-Performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. impressions.manipal.edu [impressions.manipal.edu]
- 7. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short Chain Fatty Acid Benzyl Ester Mixtures [pubs.sciepub.com]
- 8. gcms.cz [gcms.cz]
- 9. home.cc.umanitoba.ca [home.cc.umanitoba.ca]
- 10. researchgate.net [researchgate.net]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. rssl.com [rssl.com]
Comparative study of different synthesis routes for benzyl phenylacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of four distinct synthetic routes to benzyl phenylacetate, a valuable ester utilized in the fragrance and pharmaceutical industries. The performance of each method—Fischer esterification, Steglich esterification, synthesis via phenylacetyl chloride, and enzymatic synthesis—is evaluated based on experimental data, offering insights into reaction efficiency, conditions, and overall suitability for laboratory and industrial applications.
Comparative Analysis of Synthesis Routes
The choice of synthetic methodology for this compound is often dictated by factors such as required yield, purity, reaction conditions, and scalability. The following table summarizes the key quantitative data for each of the four primary synthesis routes discussed in this guide.
| Synthesis Route | Reactants | Catalyst/Reagent | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| Fischer Esterification | Phenylacetic acid, Benzyl alcohol | Sulfuric Acid (catalytic) | Toluene (with Dean-Stark trap) | 6-14 hours | Reflux (~111°C) | ~85-95[1][2] |
| Steglich Esterification | Phenylacetic acid, Benzyl alcohol | DCC, DMAP (catalytic) | Dichloromethane (DCM) | 24 hours | Room Temperature | up to 92[3] |
| From Phenylacetyl Chloride | Phenylacetyl chloride, Benzyl alcohol | Pyridine or Triethylamine | Dichloromethane (DCM) | 1-3 hours | 0 to Room Temp | >95 (High) |
| Enzymatic Synthesis | Phenylacetic acid, Benzyl alcohol | Immobilized Lipase (e.g., Novozym 435) | Solvent-free or organic solvent | 24 hours | 30-60 | >97 (Conversion)[4][5] |
Signaling Pathways and Experimental Workflows
To visualize the logical flow of selecting a synthesis method and the general experimental procedure, the following diagrams are provided.
Caption: Logical workflow for selecting a synthesis route for this compound based on desired outcomes.
Caption: A generalized experimental workflow for the synthesis and purification of this compound.
Experimental Protocols
Detailed methodologies for the four key synthesis routes are provided below.
Fischer Esterification
This classical method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.
Protocol:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add phenylacetic acid (1.0 eq.), benzyl alcohol (1.2 eq.), and a catalytic amount of concentrated sulfuric acid (0.05 eq.) in toluene.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (typically 6-14 hours).[2]
-
Cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound.
Steglich Esterification
This method is advantageous for its mild reaction conditions, making it suitable for substrates that are sensitive to acid or heat.[3]
Protocol:
-
In a round-bottom flask, dissolve phenylacetic acid (1.0 eq.) and benzyl alcohol (1.2 eq.) in dichloromethane (DCM).
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).
-
Cool the mixture to 0°C in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) portion-wise.
-
Remove the ice bath and stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis from Phenylacetyl Chloride
This high-yield method involves the reaction of a reactive acid chloride with an alcohol in the presence of a non-nucleophilic base.
Protocol:
-
In a round-bottom flask, dissolve benzyl alcohol (1.0 eq.) and pyridine (1.2 eq.) in dichloromethane (DCM).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of phenylacetyl chloride (1.1 eq.) in DCM to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Enzymatic Synthesis
This "green" chemistry approach utilizes a lipase enzyme as a biocatalyst, offering high selectivity and mild reaction conditions.[4][5]
Protocol:
-
In a suitable reaction vessel, combine phenylacetic acid (1.0 eq.) and benzyl alcohol (1.0 eq.).
-
Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin), typically 10% by weight of the substrates.
-
The reaction can be run solvent-free or in a minimal amount of an organic solvent like hexane.
-
Incubate the mixture at a controlled temperature (e.g., 30-60°C) with gentle agitation for 24 hours.
-
Monitor the conversion of the starting materials by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Upon reaching high conversion, remove the immobilized enzyme by filtration. The enzyme can often be washed and reused.[4]
-
The resulting product is often of high purity, and if necessary, can be further purified by vacuum distillation.
References
- 1. scribd.com [scribd.com]
- 2. Sciencemadness Discussion Board - (Lab report) Making benzyl acetate by fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. rsc.org [rsc.org]
- 4. Synthesis of Benzyl Acetate Catalyzed by Lipase Immobilized in Nontoxic Chitosan-Polyphosphate Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Potential Cross-Reactivity of Benzyl Phenylacetate in Chemical Assays
For Researchers, Scientists, and Drug Development Professionals
Benzyl phenylacetate, an aromatic ester with the formula C₁₅H₁₄O₂, is utilized as a fragrance and flavoring agent.[1] Its introduction into biological or chemical assays, either as a test compound or as a contaminant, could potentially lead to assay interference. Understanding its potential for cross-reactivity is crucial for accurate data interpretation.
Potential for Cross-Reactivity in Immunoassays
Immunoassays rely on the specific binding of antibodies to their target antigens. Cross-reactivity can occur when a substance other than the intended analyte binds to the assay antibodies, leading to inaccurate quantification.[2][3]
Structural Considerations: this compound is a relatively small molecule. For it to be immunogenic and generate a specific antibody response, it would typically need to be conjugated to a larger carrier protein. However, its structural motifs, the benzyl and phenylacetyl groups, are common in various biological molecules and synthetic compounds.
Cross-reactivity in immunoassays is a known issue, especially with small molecules where antibodies might recognize a common structural epitope.[4][5] For instance, antibodies raised against one steroid can show cross-reactivity with other structurally similar steroids. Given the presence of two phenyl rings and an ester linkage, this compound could potentially interact with antibodies raised against other aromatic compounds.
Table 1: Theoretical Potential for this compound Cross-Reactivity in Immunoassays
| Immunoassay Format | Potential for Cross-Reactivity | Rationale |
| Competitive ELISA | Moderate to High | In a competitive ELISA designed to detect a small aromatic analyte, this compound could compete with the labeled antigen for antibody binding sites if it shares structural similarity with the target analyte. This would lead to a false-positive or overestimated concentration.[6][7] |
| Sandwich ELISA | Low | In a sandwich ELISA, two antibodies are required to bind to the analyte at two different epitopes. It is less likely for a small molecule like this compound to be recognized by two distinct antibodies simultaneously.[8] |
| Direct/Indirect ELISA | Low to Moderate | If the assay is designed to detect antibodies against a hapten similar in structure to this compound, there is a potential for cross-reactivity. |
Potential for Interference in Enzyme Assays
Enzyme assays measure the rate of an enzymatic reaction. Interference can occur if a compound directly inhibits or activates the enzyme, or if it interferes with the detection method.
Enzyme Inhibition: this compound, as an ester, could potentially act as a substrate or an inhibitor for esterases or lipases.[9] If the target enzyme in an assay is an esterase, this compound might compete with the intended substrate. Furthermore, compounds with phenylacetic acid moieties have been shown to act as enzyme inhibitors.[10] For example, diclofenac, a phenylacetic acid derivative, is a known inhibitor of cyclooxygenase (COX) enzymes.[11]
Hydrolysis and Metabolites: this compound can be hydrolyzed to benzyl alcohol and phenylacetic acid.[12] These hydrolysis products could also interfere with the assay. Phenylacetic acid, in particular, might exhibit biological activity or interfere with downstream detection steps.
Table 2: Theoretical Potential for this compound Interference in Enzyme Assays
| Assay Type | Potential for Interference | Rationale |
| Esterase/Lipase Assays | High | This compound could act as a competitive substrate or inhibitor.[9][13] |
| Other Enzyme Assays | Low to Moderate | Potential for non-specific inhibition due to its aromatic nature. The hydrolysis product, phenylacetic acid, has known biological activities and could inhibit certain enzymes.[10] |
| Luciferase-Based Assays | Moderate | A significant number of small molecules are known to inhibit luciferase enzymes.[14][15] The aromatic structure of this compound could contribute to such inhibition, potentially leading to false negatives in reporter gene assays or assays that use luciferase for signal generation.[16][17] |
Experimental Protocols to Assess Cross-Reactivity
To experimentally determine the cross-reactivity of this compound, the following general protocols can be adapted.
Protocol 1: Assessing Cross-Reactivity in a Competitive ELISA
-
Assay Setup: Perform a standard competitive ELISA for the target analyte of interest. This involves coating the microplate with the antigen, followed by the addition of a mixture of the sample (or this compound) and a fixed concentration of enzyme-labeled antigen.
-
Spiking Experiment: Prepare a series of concentrations of this compound in the assay buffer.
-
Incubation: Add the this compound solutions to the wells in place of the standard analyte.
-
Detection: After incubation and washing steps, add the substrate and measure the signal.
-
Data Analysis: Calculate the percentage of cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of analyte at 50% inhibition / Concentration of this compound at 50% inhibition) x 100
Protocol 2: Assessing Interference in an Enzyme Inhibition Assay
-
Enzyme Reaction: Set up the standard enzymatic reaction in a suitable buffer, including the enzyme, substrate, and any necessary cofactors.
-
Inhibitor Addition: Prepare a range of concentrations of this compound in a suitable solvent (e.g., DMSO) and add them to the reaction mixture. Include a solvent-only control.
-
Reaction Initiation and Monitoring: Initiate the reaction by adding the substrate and monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate.
-
Data Analysis: Plot the initial reaction rates against the concentration of this compound to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Visualizing Potential Interference Pathways
The following diagrams illustrate the potential mechanisms of interference.
Caption: Potential cross-reactivity in a competitive immunoassay.
References
- 1. This compound | C15H14O2 | CID 60999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. beta-Lactam allergenic determinants: fine structural recognition of a cross-reacting determinant on benzylpenicillin and cephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. elisakits.co.uk [elisakits.co.uk]
- 6. biochemia-medica.com [biochemia-medica.com]
- 7. Competition enzyme-linked immunosorbant assay (ELISA) can be a sensitive method for the specific detection of small quantities of allergen in a complex mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic removal of carboxyl protecting groups. 2. Cleavage of the benzyl and methyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of novel phenylacetic acid derivatives with halogenated benzyl subunit and evaluation as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Confirmation of the potential mechanism of pentagamavunon-0 against temporomandibular arthritis using bioinformatic approaches | Dental Journal (Majalah Kedokteran Gigi) [e-journal.unair.ac.id]
- 12. Which ester hydrolyzes more rapidly? b. phenyl acetate or benzyl ... | Study Prep in Pearson+ [pearson.com]
- 13. researchgate.net [researchgate.net]
- 14. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. scienceopen.com [scienceopen.com]
- 16. A Specific Mechanism for Non-Specific Activation in Reporter-Gene Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Benzyl Phenylacetate as a Standard Reference Material: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of benzyl phenylacetate's performance as a standard reference material against other alternatives, supported by experimental data and detailed methodologies.
This compound, a clear, colorless liquid with a characteristic honey-like floral scent, is frequently utilized as a standard reference material in analytical chemistry, particularly in the quality control of fragrances, flavors, and essential oils.[1][2] Its stability, appropriate volatility, and chromatographic behavior make it a suitable candidate for use as an internal standard in gas chromatography (GC) and high-performance liquid chromatography (HPLC).[3] This guide will delve into its performance characteristics, compare it with other common standards, and provide a detailed experimental protocol for its application.
Performance Characteristics of this compound
As an analytical standard, this compound is available in high purity, typically with an assay of ≥98.5% as determined by gas chromatography.[3] Key physical and chemical properties relevant to its use as a standard are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₅H₁₄O₂ | [1] |
| Molecular Weight | 226.27 g/mol | [1] |
| Boiling Point | 318-320 °C at 760 mmHg | [1] |
| Density | 1.097 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.553-1.558 | [3] |
| Solubility | Insoluble in water; soluble in organic solvents and oils. | [1] |
| Purity (Assay) | ≥98.5% (GC) | [3] |
| Analytical Techniques | Suitable for HPLC and GC | [3] |
Comparison with Alternative Standard Reference Materials
The selection of an appropriate internal standard is critical for accurate and precise quantification in chromatography. The ideal internal standard should be chemically similar to the analyte, well-resolved from other sample components, and not present in the original sample. While this compound is a competent standard, its performance can be compared to other commonly used internal standards, such as benzyl benzoate and isotopically labeled standards.
| Standard Reference Material | Key Advantages | Key Disadvantages | Best Suited For |
| This compound | Good stability and chromatographic behavior. Structurally similar to many fragrance and flavor compounds.[2][4] | Not isotopically labeled, so may not fully compensate for matrix effects or ionization differences in mass spectrometry. | Routine GC-FID analysis of fragrances, essential oils, and flavor compounds.[5][6][7] |
| Benzyl Benzoate | Widely used and well-characterized. Similar properties to this compound.[8] | Also a common fragrance ingredient, which could be present in samples, leading to interference.[8] | Quantitative analysis of phthalates and other plasticizers where its absence in the sample is confirmed.[8] |
| Isotopically Labeled Standards (e.g., Benzyl Benzoate-d12) | Considered the "gold standard" for mass spectrometry-based methods.[9] Co-elutes with the analyte, providing excellent correction for matrix effects and extraction inconsistencies.[9][10] | Higher cost and less readily available compared to non-labeled standards.[10] | High-accuracy quantitative analysis using GC-MS or LC-MS, especially in complex matrices like personal care products.[10][11] |
Quantitative Performance Comparison (Hypothetical Data Based on Typical Method Validation)
The following table presents hypothetical performance data to illustrate the expected differences between this compound and an isotopically labeled standard in a GC-MS method.
| Performance Parameter | This compound (Internal Standard) | Benzyl Benzoate-d12 (Internal Standard) |
| Linearity (R²) | > 0.995 | > 0.999 |
| Accuracy (% Recovery) | 90-110% | 95-105% |
| Precision (% RSD) | < 15% | < 10% |
| Limit of Quantification (LOQ) | Analyte-dependent | Generally lower due to reduced noise |
| Matrix Effect | Partial compensation | Excellent compensation |
Experimental Protocol: Quantification of Fragrance Compounds in Essential Oils using GC-FID with this compound as an Internal Standard
This protocol outlines a general procedure for the quantitative analysis of target fragrance compounds in an essential oil sample using this compound as an internal standard with Gas Chromatography-Flame Ionization Detection (GC-FID).
1. Materials and Reagents
-
This compound (analytical standard grade)
-
Target analyte standards (e.g., linalool, geraniol, eugenol)
-
Essential oil sample
-
Solvent (e.g., cyclohexane, ethanol, HPLC grade)
-
Volumetric flasks and pipettes
-
GC vials with caps
2. Preparation of Standard Solutions
-
Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 100 mg of this compound and dissolve it in the chosen solvent in a 10 mL volumetric flask.
-
Analyte Stock Solutions: Prepare individual stock solutions of each target analyte at a concentration of approximately 10 mg/mL in the same solvent.
-
Calibration Standards: Prepare a series of calibration standards by spiking a constant volume of the IS Stock solution into volumetric flasks and adding varying volumes of the analyte stock solutions to cover the expected concentration range of the analytes in the sample. Dilute to the mark with the solvent. A typical calibration series might contain 5-7 concentration levels.
3. Sample Preparation
-
Accurately weigh approximately 50 mg of the essential oil sample into a 10 mL volumetric flask.
-
Add a known volume of the IS Stock solution to the flask.
-
Dilute to the mark with the solvent.
-
Transfer an aliquot to a GC vial for analysis.
4. Gas Chromatography (GC-FID) Conditions
-
GC System: Agilent 7890B GC with FID or equivalent.[6]
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program: 60 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min.
-
FID Temperature: 300 °C.
5. Data Analysis
-
Identify the peaks corresponding to the analytes and the internal standard (this compound) in the chromatograms based on their retention times.
-
Integrate the peak areas for each analyte and the internal standard.
-
Calculate the response factor (RF) for each analyte using the following formula from the analysis of the calibration standards:
-
RF = (Area_analyte / Conc_analyte) / (Area_IS / Conc_IS)
-
-
Calculate the concentration of each analyte in the sample using the following formula:
-
Conc_analyte = (Area_analyte / Area_IS) * (Conc_IS / RF)
-
Visualizations
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Logic of using an internal standard for quantitative analysis.
References
- 1. This compound | C15H14O2 | CID 60999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzyl Phenyl Acetate Compliance: Safety And Regulations Explained [chemicalbull.com]
- 3. 苯乙酸苄酯 analytical standard | Sigma-Aldrich [sigmaaldrich.cn]
- 4. fraterworks.com [fraterworks.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Simultaneous GC-FID Quantification of Main Components of Rosmarinus officinalis L. and Lavandula dentata Essential Oils in Polymeric Nanocapsules for Antioxidant Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academics.su.edu.krd [academics.su.edu.krd]
- 8. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Natural vs. Synthetic Benzyl Phenylacetate for Research Applications
For researchers, scientists, and drug development professionals, the choice between natural and synthetic reagents is a critical decision that can impact experimental outcomes, reproducibility, and the overall validity of a study. This guide provides an objective comparison of natural and synthetic benzyl phenylacetate, a widely used compound in various research and development applications, including as a fragrance, flavoring agent, and a building block in chemical synthesis.[1][2] This comparison is supported by outlining standard experimental protocols for purity and identity assessment.
Understanding the Origins: Natural vs. Synthetic
Natural this compound is typically extracted from plant sources, with the fragrant champaca tree being one known natural origin.[3] The extraction process can be complex and may result in variations between batches depending on factors like the plant's growing conditions and the extraction method used.[1][4]
Synthetic this compound , on the other hand, is produced through chemical synthesis in a laboratory setting.[5] A common method involves the esterification of benzyl alcohol with phenylacetic acid.[2] This process allows for a high degree of control over the final product's quality and consistency.[6][7] While chemically identical to its natural counterpart, the impurity profile of synthetic this compound can differ significantly.[1][8]
Data Presentation: A Comparative Overview
The selection of either natural or synthetic this compound for research purposes should be guided by the specific requirements of the application. The following table summarizes the key characteristics of each, based on typical industry standards and analytical expectations.
| Feature | Natural this compound | Synthetic this compound | Key Considerations for Researchers |
| Source | Extracted from botanical sources (e.g., champaca tree)[3] | Chemical synthesis (e.g., esterification of benzyl alcohol and phenylacetic acid)[2] | The "natural" label may be important for studies focused on natural products or specific consumer product formulations. For most other research, the chemical entity is the primary concern. |
| Purity | Typically ≥98% (can vary by supplier and batch)[3] | Consistently high purity, often ≥98%[9] | High-purity is crucial for dose-response studies and to avoid confounding results from impurities. Synthetic sources often offer more reliable purity. |
| Impurity Profile | May contain other related natural compounds from the source plant. | Impurities are typically residual starting materials or by-products of the synthesis. | The nature of impurities can be critical. Natural impurities might have their own biological activity, while synthetic impurities could be toxic or interfere with assays. |
| Consistency | Batch-to-batch variability is possible due to natural sourcing.[6] | High batch-to-batch consistency.[7] | Consistency is paramount for the reproducibility of experiments. |
| Cost | Generally more expensive due to complex extraction and purification processes.[1][5] | More cost-effective due to scalable and controlled manufacturing.[5][6] | Budget constraints are a practical consideration for any research project. |
| Regulatory Status | Can be labeled as "natural" for food and fragrance applications. | Labeled as "synthetic" or "nature-identical."[1] | Important for applications in regulated industries like food, cosmetics, and pharmaceuticals. |
Experimental Protocols
To ensure the quality and suitability of this compound for research, several analytical tests should be performed. The following are detailed methodologies for key experiments.
Purity and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of this compound and to identify and quantify any impurities.
Methodology:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Final hold: Hold at 280°C for 10 minutes.
-
-
Injector Temperature: 250°C.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent like dichloromethane.
-
Analysis: Inject 1 µL of the sample into the GC-MS. The purity is determined by the area percentage of the this compound peak relative to the total peak area. Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST).
Identity Confirmation by Fourier-Transform Infrared Spectroscopy (FTIR)
Objective: To confirm the functional groups present in the molecule and verify its identity.
Methodology:
-
Instrumentation: A Fourier-Transform Infrared Spectrometer.
-
Sample Preparation: A thin film of the liquid sample is placed between two potassium bromide (KBr) plates.
-
Analysis: The sample is scanned over the mid-infrared range (4000-400 cm⁻¹). The resulting spectrum should show characteristic peaks for an ester, including C=O stretching (around 1735 cm⁻¹), C-O stretching (around 1160 cm⁻¹), and aromatic C-H stretching (around 3030 cm⁻¹). The obtained spectrum should be compared to a reference spectrum of pure this compound.
Mandatory Visualizations
Logical Workflow for Quality Control Analysis
The following diagram illustrates a typical workflow for the quality control analysis of this compound in a research setting.
Caption: Quality control workflow for this compound.
Potential Signaling Pathway Modulation by Phenylacetates
While specific signaling pathways for this compound are not well-documented, research on the related compound, phenylacetate, has shown effects on cell cycle regulation.[10] The following diagram illustrates a hypothetical pathway based on these findings, which could be a starting point for investigating the biological effects of this compound.
Caption: Hypothetical cell cycle modulation by phenylacetates.
Conclusion
The choice between natural and synthetic this compound for research depends heavily on the specific experimental context. For applications requiring high purity, batch-to-batch consistency, and cost-effectiveness, synthetic this compound is generally the superior choice. Natural this compound may be preferred for studies where the "natural" designation is a key variable, such as in the development of consumer products. Regardless of the source, rigorous analytical testing is essential to ensure the quality and reliability of the compound for research purposes. The provided experimental protocols and workflows serve as a guide for researchers to establish robust quality control measures in their studies.
References
- 1. nutrisci.wisc.edu [nutrisci.wisc.edu]
- 2. Benzyl Phenyl Acetate | Benzyl Phenyl Acetate: Information & Details - Elchemy [elchemy.com]
- 3. benzyl phenyl acetate, 102-16-9 [thegoodscentscompany.com]
- 4. transparentlabs.com [transparentlabs.com]
- 5. Synthetic Fragrance vs. Natural Fragrance: Which One Should You Choose? [elchemy.com]
- 6. trilogyflavors.com [trilogyflavors.com]
- 7. theperfumeoilcompany.com [theperfumeoilcompany.com]
- 8. hungheeenergy.com [hungheeenergy.com]
- 9. This compound = 98 , FG 102-16-9 [sigmaaldrich.com]
- 10. Phenylacetate inhibits growth and modulates cell cycle gene expression in renal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of benzyl phenylacetate as a plasticizer compared to alternatives
Despite interest in non-phthalate plasticizers, comprehensive, publicly available data directly comparing the efficacy of benzyl phenylacetate to common alternatives in polymer formulations remains elusive. While theoretical properties suggest potential as a plasticizer, a lack of empirical evidence in scientific literature and technical publications prevents a direct, data-driven comparison.
This compound, a benzyl ester, belongs to the broader class of benzoate plasticizers, which are recognized for their good solvency in polymers such as polyvinyl chloride (PVC).[1] However, the majority of available research and technical data on this compound focuses on its application in the fragrance and flavor industries.[2][3] This leaves a significant gap in understanding its performance characteristics as a plasticizer.
Theoretical Framework for Plasticizer Evaluation
The efficacy of a plasticizer is determined by a range of performance metrics, which are evaluated through standardized testing protocols. Key properties include mechanical performance, thermal stability, and migration resistance. A typical workflow for evaluating a novel plasticizer would involve compounding it with a polymer resin, followed by a series of standardized tests.
Insights from a Related Benzyl Ester Study
While direct data on this compound is unavailable, a study on a benzyl ester derived from dehydrated castor oil fatty acid (DCOFA) used as a co-plasticizer in PVC provides some insight into the potential performance of this chemical class. In this research, the benzyl ester (BE) was blended with Dioctyl Phthalate (DOP) and Epoxidized Soybean Oil (ESBO).
Experimental Protocol for Benzyl Ester (from DCOFA) Evaluation:
-
Synthesis: The benzyl ester was synthesized through the esterification of DCOFA and benzyl alcohol.
-
Compounding: PVC was blended with varying proportions of the benzyl ester as a partial replacement for DOP, with a constant amount of ESBO.
-
Mechanical Testing: Dumbbell-shaped specimens were prepared and tested for tensile strength and elongation at break.
-
Hardness Testing: The Shore D hardness of the plasticized PVC films was measured.
-
Migration (Exudation) Test: The plasticizer exudation was evaluated by placing a film sample between two pieces of tissue paper at room temperature for 48 hours and measuring the weight gain of the paper.
-
Thermal Analysis: The glass transition temperature (Tg) of the polymer blends was determined using Differential Scanning Calorimetry (DSC).
Performance of Benzyl Ester (from DCOFA) Blends:
The study found that the benzyl ester could replace up to 65% of DOP in conjunction with ESBO, showing enhanced mechanical properties and chemical resistance. The plasticizer absorption value for the benzyl ester was slightly lower than that of DOP, which was attributed to its lower viscosity, allowing for better penetration into the polymer chains.
Table 1: Performance Data for PVC Plasticized with a Benzyl Ester (BE) from DCOFA as a Co-plasticizer with DOP and ESBO
| Property | PVC with DOP/ESBO | PVC with BE/DOP/ESBO (up to 65% BE) |
| Mechanical Properties | Baseline | Enhanced |
| Chemical Resistance | Baseline | Enhanced |
| Shore D Hardness | No significant change | No significant change |
| Glass Transition Temp. (Tg) | No significant change | No significant change |
| Migration (Exudation) | Not observed in proportion to replacement | Not observed in proportion to replacement |
Source: Research and Reviews: Journal of Engineering and Technology, 2014.
It is crucial to emphasize that the benzyl ester in this study is not this compound, and its performance as a co-plasticizer may not be representative of how this compound would perform as a primary plasticizer.
Common Non-Phthalate Alternatives
The market for non-phthalate plasticizers is growing, with several alternatives being widely used in various applications.[4][5] These include:
-
Adipates: Known for a good balance of flexibility, processing ease, and low volatility.[4]
-
Trimellitates: Offer high-temperature performance properties.[5]
-
Benzoates: Valued for their fast-fusing characteristics.[1]
-
Epoxies: Often used as co-plasticizers and stabilizers.
-
Citrates: Recognized for their favorable toxicological profiles.
Conclusion
References
Safety Operating Guide
Safeguarding Research: Proper Disposal of Benzyl Phenylacetate
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of benzyl phenylacetate, a common fragrance and flavoring ingredient also used in chemical synthesis. Adherence to these procedures is critical to protect both laboratory personnel and the environment.
Immediate Safety and Hazard Information
This compound is classified as very toxic to aquatic life with long-lasting effects.[1][2] Therefore, it is imperative to prevent its release into the environment.[1][2] While it is not classified as a physical or health hazard in terms of immediate toxicity to humans, proper personal protective equipment (PPE) should always be worn when handling the substance.[1] This includes safety glasses with side-shields, gloves, and appropriate lab attire.[2] In case of a spill, all ignition sources should be removed, and the spill should be absorbed with an inert material like vermiculite or dry sand and placed into a sealed container for disposal.[1][3]
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 102-16-9 | [1][2] |
| Molecular Formula | C15H14O2 | [2] |
| Molecular Weight | 226.27 g/mol | [2] |
| Flash Point | > 93.3 °C (> 200.0 °F) Closed Cup | [1] |
| Acute Oral Toxicity (LD50) | > 5,000 mg/kg (Rabbit) | [4] |
| Acute Dermal Toxicity (LD50) | > 10,000 mg/kg (Rabbit) | [4] |
| Hazard Classifications | Aquatic Acute 1 |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in accordance with local, regional, national, and international regulations.[1] This substance must be treated as hazardous waste and disposed of through a licensed disposal company.[2]
Experimental Protocol for Disposal:
-
Waste Identification and Segregation:
-
Clearly label a dedicated, leak-proof, and sealed container for "this compound Waste."
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.
-
-
Waste Collection:
-
Carefully transfer any unused this compound or materials contaminated with it (e.g., absorbent paper from spills, contaminated labware) into the designated waste container.
-
Avoid overfilling the container; it is recommended to fill it to no more than 80% of its capacity.
-
-
Container Sealing and Labeling:
-
Securely seal the waste container.
-
Ensure the label on the container is complete and accurate, including the chemical name ("this compound"), the associated hazards (e.g., "Hazardous to the Aquatic Environment"), and the date of accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.
-
This area should be well-ventilated and away from incompatible materials such as strong oxidizing agents and strong bases.[4]
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with all necessary information about the waste stream.
-
-
Documentation:
-
Maintain a record of the amount of this compound waste generated and the date of its transfer for disposal, in accordance with your institution's policies and local regulations.
-
Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Benzyl phenylacetate
Essential safety protocols and logistical plans are critical for the safe handling of Benzyl phenylacetate in research and development settings. This guide provides immediate, procedural, and step-by-step instructions to ensure the well-being of laboratory personnel and the integrity of your work. By adhering to these protocols, you can minimize risks and maintain a safe and efficient research environment.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is paramount. The following table summarizes the required PPE, offering a quick reference for laboratory professionals. It is crucial to always consult the specific Safety Data Sheet (SDS) for the product in use, as recommendations may vary slightly between suppliers.
| PPE Category | Type | Quantitative Data/Specifications |
| Eye and Face Protection | Safety glasses with side-shields or a face shield. | Must conform to EN166 (EU) or NIOSH (US) standards. |
| Hand Protection | Chemically resistant gloves. | Full Contact: Butyl rubber, minimum layer thickness: 0.3 mm, breakthrough time: > 480 min.[1] Splash Contact: Nitrile rubber, minimum layer thickness: 0.4 mm, breakthrough time: > 30 min.[1] |
| Skin and Body Protection | Laboratory coat or impervious clothing. | Disposable Tyvek-type sleeves taped to gloves are also recommended.[2] |
| Respiratory Protection | Air-purifying respirator (if required by risk assessment). | A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended as a backup to engineering controls. If a respirator is the sole means of protection, a full-face supplied air respirator should be used.[1] |
Note: The provided breakthrough times are examples and can vary based on the specific glove manufacturer, material thickness, and the concentration of the chemical. Always consult the glove manufacturer's specific chemical resistance data.
Experimental Protocols: Safe Handling and Disposal
Adherence to strict protocols for handling and disposal is essential to prevent contamination and ensure a safe laboratory environment.
Handling Procedures:
-
Engineering Controls: Always handle this compound in a well-ventilated area.[1][3] A chemical fume hood is recommended, especially when heating the substance or when there is a risk of generating aerosols or vapors.
-
Personal Protective Equipment (PPE): Before handling, ensure that all required PPE is donned correctly. This includes appropriate gloves, eye and face protection, and a lab coat.[1][4]
-
Avoiding Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, as well as inhalation of any vapors or mists.[1][4]
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling and before breaks and at the end of the workday.[1][4]
Disposal Plan:
-
Waste Classification: this compound and any materials contaminated with it should be treated as hazardous waste.[1][4]
-
Containerization: Collect waste in a suitable, labeled, and tightly closed container.[1][4] Do not mix with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) department.
-
Spill Management: In the event of a spill, evacuate the area and remove all sources of ignition.[2] Absorb the spill with an inert material such as vermiculite, dry sand, or earth and place it into a sealed container for disposal.[5] The contaminated area should then be cleaned with 60-70% ethanol followed by a soap and water solution.[2]
-
Final Disposal: Dispose of the hazardous waste through a licensed disposal company, following all local, state, and federal regulations.[1][4] Contaminated PPE, such as gloves, should also be disposed of as hazardous waste.[1][4]
Emergency Procedures: First Aid
Immediate and appropriate first aid is crucial in the event of accidental exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][4] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation develops or persists.[1][2][4] |
| Eye Contact | Rinse cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4] |
Visualizing the PPE Selection Workflow
To further clarify the process of selecting the appropriate personal protective equipment when working with this compound, the following workflow diagram has been created.
Caption: PPE Selection Workflow for this compound Handling.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
